molecular formula C14H11N3O4 B144241 3-AQC CAS No. 148757-94-2

3-AQC

Katalognummer: B144241
CAS-Nummer: 148757-94-2
Molekulargewicht: 285.25 g/mol
InChI-Schlüssel: LINZYZMEBMKKIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure given in first source

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINZYZMEBMKKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148757-94-2
Record name 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148757-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Aminoquinuclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoquinuclidine (B1202703) is a key bicyclic amine that serves as a crucial building block in medicinal chemistry and drug development.[1][2][3][4] Its rigid structure and the presence of a primary amine group make it an important pharmacophore for interacting with various biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and relevant biological signaling pathways associated with 3-aminoquinuclidine, tailored for professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties of 3-Aminoquinuclidine and its Dihydrochloride (B599025) Salt

The properties of 3-aminoquinuclidine and its more commonly used dihydrochloride salt are summarized in the tables below. The dihydrochloride salt exhibits enhanced solubility and stability, making it ideal for pharmaceutical formulations.[1]

Table 1: Physicochemical Properties

Property3-Aminoquinuclidine3-Aminoquinuclidine Dihydrochloride
Molecular Formula C₇H₁₄N₂C₇H₁₆Cl₂N₂[5]
Molar Mass 126.20 g/mol [6]199.12 g/mol [5][7]
Appearance -White to off-white solid[1]
Melting Point -321-323 °C (dec.)[5][7][8]
Solubility -Soluble in water and methanol[6][9]
pKa Not availableNot available

Table 2: Spectroscopic Data

TechniqueData for 3-Aminoquinuclidine Dihydrochloride
¹H NMR (D₂O) Chemical shifts (ppm) are observed at approximately 4.00, 3.87, 3.45, 3.41, 3.35, 2.50, 2.15, and 2.09.[10]
¹³C NMR (D₂O) Signals are present in the spectrum, with specific shifts available in spectral databases.[11]
FTIR Characteristic peaks for N-H and C-H stretching and bending are observed.[12]
Mass Spectrometry The molecular ion peak [M]+ for the free base is expected at m/z 126. Fragmentation may involve the loss of the amino group or cleavage of the bicyclic ring system.

Synthesis of 3-Aminoquinuclidine

Several synthetic routes to 3-aminoquinuclidine have been developed, with the choice of method often depending on the desired stereochemistry and the availability of starting materials. The most common precursor is 3-quinuclidinone.

Reductive Amination of 3-Quinuclidinone

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes.[13] For 3-aminoquinuclidine, this involves the reaction of 3-quinuclidinone with an amine source, followed by reduction of the resulting imine or enamine. A common approach for chiral synthesis involves the use of a chiral amine, followed by reduction and subsequent removal of the chiral auxiliary.

Experimental Protocol: Synthesis of (R)- and (S)-3-Aminoquinuclidine [12]

  • Imine Formation: A solution of 3-quinuclidinone and a chiral amine (e.g., (S)- or (R)-1-phenethylamine) in a suitable solvent (e.g., toluene) is heated to reflux with azeotropic removal of water to form the corresponding imine.

  • Reduction: The resulting imine is then reduced, for example, using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

  • Removal of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Isolation: The final product, 3-aminoquinuclidine, is isolated as the free base or converted to its dihydrochloride salt for improved stability and handling.

Hofmann Rearrangement of Quinuclidine-3-carboxamide

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom.[13][14][15][16] This method can be applied to the synthesis of 3-aminoquinuclidine starting from quinuclidine-3-carboxamide.

General Experimental Protocol:

  • Formation of N-bromoamide: Quinuclidine-3-carboxamide is treated with a solution of bromine in aqueous sodium hydroxide (B78521) at low temperature to form the N-bromoamide intermediate.

  • Rearrangement: The reaction mixture is heated to induce the rearrangement of the N-bromoamide to an isocyanate intermediate.

  • Hydrolysis: The isocyanate is hydrolyzed in situ by the aqueous base to yield 3-aminoquinuclidine and carbon dioxide.

  • Extraction and Isolation: The product is extracted from the aqueous solution using an organic solvent and can be purified by distillation or crystallization of its salt.

Curtius Rearrangement of Quinuclidine-3-carboxylic Acid

The Curtius rearrangement provides another route to 3-aminoquinuclidine from quinuclidine-3-carboxylic acid via an acyl azide (B81097) intermediate.[17][18][19][20]

General Experimental Protocol:

  • Acyl Azide Formation: Quinuclidine-3-carboxylic acid is first converted to an activated derivative, such as an acid chloride or a mixed anhydride. This is then reacted with an azide source, like sodium azide, to form quinuclidine-3-carbonyl azide.

  • Thermal Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene (B28343) or benzene), leading to the loss of nitrogen gas and rearrangement to the corresponding isocyanate.

  • Hydrolysis: The isocyanate is subsequently hydrolyzed with acid or base to afford 3-aminoquinuclidine.

  • Isolation: The product is isolated from the reaction mixture by extraction and purification.

Schmidt Reaction of 3-Quinuclidinone

The Schmidt reaction allows for the direct conversion of a ketone to an amide or, in the case of cyclic ketones, a lactam, using hydrazoic acid in the presence of a strong acid.[21][22] While less common for this specific transformation, it presents a potential one-step approach from 3-quinuclidinone.

General Experimental Protocol:

  • Reaction Setup: 3-Quinuclidinone is dissolved in a strong acid, such as concentrated sulfuric acid.

  • Addition of Azide: A source of hydrazoic acid, typically sodium azide, is added portion-wise to the cooled reaction mixture.

  • Reaction and Work-up: The reaction is stirred until completion, after which it is carefully quenched with water and basified.

  • Extraction and Purification: The resulting lactam intermediate is extracted and can be further hydrolyzed to yield 3-aminoquinuclidine.

Logical and Experimental Workflows

The following diagrams illustrate the general synthetic strategies for obtaining 3-aminoquinuclidine.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_routes Synthetic Routes 3-Quinuclidinone 3-Quinuclidinone Reductive_Amination Reductive_Amination 3-Quinuclidinone->Reductive_Amination Schmidt_Reaction Schmidt_Reaction 3-Quinuclidinone->Schmidt_Reaction Quinuclidine-3-carboxylic_acid Quinuclidine-3-carboxylic_acid Curtius_Rearrangement Curtius_Rearrangement Quinuclidine-3-carboxylic_acid->Curtius_Rearrangement Quinuclidine-3-carboxamide Quinuclidine-3-carboxamide Hofmann_Rearrangement Hofmann_Rearrangement Quinuclidine-3-carboxamide->Hofmann_Rearrangement 3-Aminoquinuclidine 3-Aminoquinuclidine Reductive_Amination->3-Aminoquinuclidine Schmidt_Reaction->3-Aminoquinuclidine Curtius_Rearrangement->3-Aminoquinuclidine Hofmann_Rearrangement->3-Aminoquinuclidine

Caption: Synthetic pathways to 3-aminoquinuclidine.

Signaling Pathways Involving 3-Aminoquinuclidine Derivatives

Derivatives of 3-aminoquinuclidine are known to interact with important neurological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and 5-HT₃ receptors.

α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism

Certain 3-aminoquinuclidine derivatives act as agonists at the α7 nAChR, a ligand-gated ion channel that plays a role in cognitive function.[21] Activation of this receptor leads to a cascade of downstream signaling events.

a7_nAChR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist 3-Aminoquinuclidine Derivative (Agonist) a7_nAChR α7 nAChR Agonist->a7_nAChR Binds to and activates Ca_ion Ca²⁺ a7_nAChR->Ca_ion Opens channel, influx of PI3K PI3K Ca_ion->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Enhanced Cell Survival (Neuroprotection) Akt->Cell_Survival

Caption: α7 nAChR agonist signaling pathway.

5-HT₃ Receptor Antagonism

Many potent and selective 5-HT₃ receptor antagonists, used as antiemetics, incorporate the 3-aminoquinuclidine scaffold.[12] These compounds act by competitively blocking the action of serotonin (B10506) at the 5-HT₃ receptor, which is a ligand-gated ion channel involved in the vomiting reflex.[19]

Caption: Mechanism of 5-HT₃ receptor antagonism.

Conclusion

3-Aminoquinuclidine is a valuable building block in modern drug discovery, offering a rigid scaffold that can be functionalized to interact with a variety of biological targets. A thorough understanding of its synthesis and physicochemical properties is essential for its effective utilization in the development of novel therapeutics. The synthetic routes outlined in this guide, along with the characterization data and an appreciation of its role in key signaling pathways, provide a solid foundation for researchers and drug development professionals working with this important molecule.

References

An In-depth Technical Guide to 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a widely used pre-column derivatization reagent for the analysis of primary and secondary amines, particularly amino acids. This document details its chemical structure, reaction mechanism, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: Structure and Derivatization Chemistry

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly reactive compound designed for the fluorescent labeling of amino acids.[1][2] Its structure consists of a 6-aminoquinoline (B144246) fluorophore linked to an N-hydroxysuccinimidyl (NHS) carbamate activating group. The NHS ester makes the carbamate highly susceptible to nucleophilic attack by the amino groups of analytes.

The derivatization reaction is a rapid, one-step process where the primary or secondary amine of an amino acid attacks the activated carbamate of AQC.[3] This results in the formation of a stable, highly fluorescent urea (B33335) derivative and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4] Excess AQC reagent is hydrolyzed to 6-aminoquinoline (AMQ), which itself can slowly react with remaining AQC to form a di-substituted urea. These byproducts typically do not interfere with the chromatographic analysis of the derivatized amino acids.

Chemical Structure of AQC:

  • Molecular Formula: C₁₄H₁₁N₃O₄

  • Molecular Weight: 285.25 g/mol

  • IUPAC Name: (2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate

  • CAS Number: 148757-94-2

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of AQC for amino acid analysis.

Table 1: Physicochemical and Spectroscopic Properties of AQC and its Derivatives

ParameterValueReference(s)
AQC Molecular Weight 285.25 g/mol [4]
Excitation Wavelength (λex) 250 nm[5]
Emission Wavelength (λem) 395 nm[5]
Stability of Derivatives Stable for several days at room temperature[2]

Table 2: Performance Characteristics of AQC-Based Amino Acid Analysis

ParameterTypical Value RangeReference(s)
Linearity Range pmol to nmol[6]
Limit of Detection (LOD) low fmol to pmol range[6][7]
Reproducibility (RSD%) < 2% for retention time, < 5% for peak area[8]
Recovery > 90% for most amino acids[9]

Experimental Protocols

Standard Protocol for AQC Derivatization of Amino Acid Hydrolysates

This protocol is a generalized procedure based on commonly used methods, such as the Waters AccQ•Tag™ chemistry.

Materials:

  • Amino acid hydrolysate sample

  • 0.2 M Borate Buffer (pH 8.8)

  • AQC Derivatizing Reagent Solution (e.g., 3 mg/mL in acetonitrile)

  • Heating block or water bath at 55 °C

Procedure:

  • Sample Preparation: If necessary, neutralize the acidic hydrolysate to a pH between 8.2 and 10.0.

  • Aliquot Sample: In a microcentrifuge tube, add 10 µL of the amino acid sample or standard.

  • Add Buffer: Add 70 µL of 0.2 M Borate Buffer to the sample and vortex briefly to mix.

  • Add AQC Reagent: Add 20 µL of the AQC Derivatizing Reagent Solution to the mixture.

  • Immediate Mixing: Vortex the mixture immediately and thoroughly for at least 30 seconds.

  • Incubation: Heat the mixture at 55 °C for 10 minutes. This step ensures the complete derivatization of all amino acids, including the less reactive ones.[3]

  • Cooling: Allow the sample to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the HPLC or UPLC system.

UHPLC Method for Separation of AQC-Derivatized Amino Acids

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a fluorescence detector.

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetate-phosphate buffer
Mobile Phase B Acetonitrile/Water mixture
Gradient A multi-step gradient from ~5% to 60% Mobile Phase B over 10-15 minutes
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 45 - 55 °C
Injection Volume 1 - 5 µL
Fluorescence Detection λex = 250 nm, λem = 395 nm

Visualizations

AQC Derivatization Reaction

AQC_Derivatization AQC 6-Aminoquinolyl-N- hydroxysuccinimidyl carbamate (AQC) Derivatized_AA Fluorescent AQC- Amino Acid Derivative AQC->Derivatized_AA + NHS N-Hydroxysuccinimide (NHS) AminoAcid Amino Acid (Primary/Secondary Amine) AminoAcid->Derivatized_AA

Caption: AQC reacts with an amino acid to form a stable, fluorescent derivative and NHS.

Experimental Workflow for Amino Acid Analysis using AQC

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis ProteinSample Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) ProteinSample->Hydrolysis Neutralization Neutralization (pH 8.2-10.0) Hydrolysis->Neutralization Derivatization AQC Derivatization (Borate Buffer, 55°C, 10 min) Neutralization->Derivatization UPLC UPLC Separation (Reversed-Phase C18) Derivatization->UPLC Detection Fluorescence Detection (Ex: 250 nm, Em: 395 nm) UPLC->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Caption: Workflow for AQC-based amino acid analysis from protein sample to data analysis.

Role of AQC in a Proteomics Workflow

Proteomics_Workflow cluster_proteomics Quantitative Proteomics cluster_amino_acid Amino Acid Analysis (Quality Control) SamplePrep Sample Preparation (Lysis, Reduction, Alkylation) Digestion Protein Digestion (e.g., Trypsin) SamplePrep->Digestion Fractionation Peptide Fractionation (Optional) Digestion->Fractionation Aliquot Aliquot of Protein Digest Digestion->Aliquot LCMS LC-MS/MS Analysis (Peptide Identification & Quantification) Fractionation->LCMS AQCDeriv AQC Derivatization Aliquot->AQCDeriv UPLCFLD UPLC-FLD Analysis AQCDeriv->UPLCFLD AAQuant Absolute Amino Acid Quantification UPLCFLD->AAQuant AAQuant->LCMS Provides data for protein quantification normalization

Caption: Integration of AQC amino acid analysis for quality control in a proteomics workflow.

References

An In-depth Technical Guide to Amino Acid Analysis using 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for the quantitative analysis of amino acids. AQC is a highly reactive reagent used for pre-column derivatization, enabling sensitive and reliable analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or ultraviolet (UV) detection.

Core Principles of the AQC Method

The AQC method for amino acid analysis is a pre-column derivatization technique that has become a popular alternative to traditional post-column methods.[1] The key to this method is the AQC reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), which efficiently tags amino acids, rendering them detectable by fluorescence or UV.

Chemical Reaction:

AQC reacts with both primary and secondary amino acids in a single, rapid step to form stable, fluorescent urea (B33335) derivatives.[2][3] The reaction proceeds quickly, typically in seconds, and is tolerant of common buffer salts and detergents.[3][4] The excess AQC reagent hydrolyzes to form 6-aminoquinoline (B144246) (AMQ), N-hydroxysuccinimide (NHS), and CO2.[5] AMQ can further react with excess AQC to form a stable bis-aminoquinoline urea. These byproducts do not interfere with the chromatographic separation and quantification of the derivatized amino acids.[2][5]

The derivatized amino acids are then separated using reversed-phase HPLC and quantified using external standards. The resulting derivatives are highly stable, allowing for batch processing and re-analysis if necessary.[2] This stability is a significant advantage over other derivatization reagents like o-phthalaldehyde (B127526) (OPA).

Detection:

The AQC-derivatized amino acids can be detected with high sensitivity using a fluorescence detector, with an excitation wavelength of approximately 250 nm and an emission wavelength of around 395 nm.[3][6] UV detection at 245 nm or 254 nm is also a viable option.[7][6]

Quantitative Performance Data

The AQC method demonstrates excellent performance characteristics for the quantitative analysis of amino acids. The following tables summarize key performance data compiled from various sources.

ParameterPerformance CharacteristicsSource(s)
Linearity (Correlation Coefficient, r²) >0.99 for most amino acids[3][8][9]
Limit of Detection (LOD) 40 fmol (for Phenylalanine) to 800 fmol (for Cystine) with fluorescence detection[3]
Limit of Quantification (LOQ) Typically in the low picomole to femtomole range[8][10]
Precision (Repeatability, RSD%) 0.19% to 7.47% for peak areas[4]
Derivative Stability Stable for days at room temperature, and for at least a week when stored properly[2][4][7]
Analysis Time 10.5 to 65 minutes, depending on the chromatographic method (UHPLC vs. HPLC)[4][11]

Experimental Protocols

This section provides a detailed methodology for the derivatization and analysis of amino acids using AQC, based on the widely used Waters AccQ•Tag™ chemistry.[12]

Reagent Preparation
  • AQC Derivatizing Reagent: Dissolve 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate in acetonitrile (B52724) (e.g., 2 mg/mL).[7] This solution should be prepared fresh.

  • Borate (B1201080) Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 8.8.[6]

Sample Derivatization Protocol
  • Sample Preparation: Mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer in a microcentrifuge tube.[12]

  • Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[12]

  • Mixing: Immediately vortex the mixture thoroughly.

  • Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.[12]

  • Injection: After cooling to room temperature, the derivatized sample is ready for HPLC analysis.

HPLC Conditions for Analysis

The following are typical HPLC conditions for the separation of AQC-derivatized amino acids. Optimization may be required depending on the specific instrument and column used.

ParameterConditionSource(s)
Column Reversed-phase C18 column (e.g., Waters AccQ•Tag column)[7]
Eluent A 50 mM Sodium Acetate, pH 5.75[7]
Eluent B 50 mM Sodium Acetate, pH 6 / Acetonitrile (30:70 v/v)[7]
Flow Rate 0.8 mL/min[7]
Column Temperature 45 °C[7]
Injection Volume 1 - 10 µL[7]
Detection Fluorescence: Ex: 250 nm, Em: 395 nmUV: 245 nm[3][7]

Gradient Elution Example:

Time (min)% Eluent A% Eluent B
0.001000
0.50982
15.009010
25.007030
30.005050
32.000100
35.001000

Visualizations

AQC Derivatization of Amino Acids

AQC_Derivatization cluster_reactants Reactants cluster_products Products cluster_hydrolysis Excess Reagent Hydrolysis AQC AQC (6-aminoquinolyl-N- hydroxysuccinimidyl carbamate) DerivatizedAA Stable, Fluorescent AQC-Amino Acid Derivative AQC->DerivatizedAA reacts with NHS N-hydroxysuccinimide (Leaving Group) AminoAcid Amino Acid (Primary or Secondary Amine) AminoAcid->DerivatizedAA ExcessAQC Excess AQC AMQ AMQ (6-aminoquinoline) ExcessAQC->AMQ hydrolyzes in Water Water Water->AMQ AQC_Workflow SamplePrep 1. Sample Preparation (e.g., Hydrolysis) Derivatization 2. Derivatization with AQC SamplePrep->Derivatization Separation 3. RP-HPLC Separation Derivatization->Separation Detection 4. Fluorescence or UV Detection Separation->Detection Quantification 5. Data Analysis & Quantification Detection->Quantification AQC_Advantages AQC AQC Reagent StableDerivatives Highly Stable Derivatives AQC->StableDerivatives forms HighSensitivity High Sensitivity AQC->HighSensitivity enables Versatility Versatile Detection (Fluorescence & UV) AQC->Versatility offers ReliableQuant Reliable Quantification StableDerivatives->ReliableQuant leads to BatchProcessing Amenable to Batch Processing StableDerivatives->BatchProcessing allows for HighSensitivity->ReliableQuant contributes to

References

Physical and chemical properties of 3-Aminoquinuclidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Aminoquinuclidine (B1202703): Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Aminoquinuclidine, a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate understanding and application in research and drug development settings.

Core Physical and Chemical Properties

3-Aminoquinuclidine, also known as 1-azabicyclo[2.2.2]octan-3-amine, is a bicyclic tertiary amine valued for its rigid structure which is often utilized in the synthesis of bioactive molecules.[1][3] It is frequently used in its dihydrochloride (B599025) salt form to improve solubility and stability.[1]

Physical Properties

The physical characteristics of 3-Aminoquinuclidine and its common dihydrochloride salt are summarized below. These properties are crucial for handling, formulation, and experimental design.

PropertyValueFormSource
Appearance White to off-white solid/powderDihydrochloride[1][4][5]
Melting Point 321-323 °C (decomposes)Dihydrochloride[4][6][7][8]
>280 °CDihydrochloride[5]
>300 °C(R)-(+)-enantiomer Dihydrochloride[9]
Boiling Point 165.9 °C at 760 mmHgFree Base (Predicted)[4][5]
Solubility Soluble in water and methanol (B129727)Dihydrochloride[4][8]
DMSO: 50 mg/mL(S)-enantiomer Dihydrochloride[10]
Optical Rotation [α]20/D −24° (c = 1 in H₂O)(S)-(-)-enantiomer Dihydrochloride[11]
[α]D25 = -23.5 to -26.5° (c=1 in water)(S)-(-)-enantiomer Dihydrochloride[1]
+22° to +26° (20°C, 589nm) (C=1, Water)(R)-(+)-enantiomer Dihydrochloride[9]
Chemical and Spectroscopic Properties

The chemical identifiers and spectroscopic data provide foundational information for characterization and quality control.

PropertyValueSource
Molecular Formula C₇H₁₄N₂ (Free Base)[3]
C₇H₁₆Cl₂N₂ or C₇H₁₄N₂·2HCl (Dihydrochloride)[1][4][8]
Molecular Weight 126.20 g/mol (Free Base)[3]
199.12 g/mol (Dihydrochloride)[1][4][8]
CAS Number 6238-14-8 (Free Base)[3]
6530-09-2 (Dihydrochloride)[3][4][6]
119904-90-4 ((S)-(-)-enantiomer Dihydrochloride)[1]
123536-14-1 ((R)-(+)-enantiomer Dihydrochloride)[9]
¹H NMR See detailed spectrum data[12]
¹³C NMR See detailed spectrum data[13]
Infrared Spectrum Authentic[8][14]
Mass Spectrometry Top Peak (m/z): 56[3]

Experimental Protocols

Detailed methodologies are essential for the replication of experiments and validation of results. The following sections describe standard protocols for the synthesis and analysis of 3-Aminoquinuclidine.

Synthesis of (R)- and (S)-3-Aminoquinuclidine

A common method for the asymmetric synthesis of 3-Aminoquinuclidine enantiomers involves the reductive amination of 3-quinuclidinone.[15]

Objective: To synthesize enantiomerically specific (R)- or (S)-3-Aminoquinuclidine.

Materials:

  • 3-Quinuclidinone

  • (S)- or (R)-1-Phenethylamine

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol

  • Toluene (B28343)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Imine Formation: Dissolve 3-quinuclidinone in toluene. Add an equimolar amount of chiral (S)- or (R)-1-phenethylamine.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 3-quinuclidinone is consumed.

  • Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude imine.

  • Reduction: Dissolve the crude imine in methanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the solution while stirring.

  • After the addition is complete, allow the reaction to stir for several hours at room temperature.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.

  • Further purification can be achieved by column chromatography or crystallization of a salt form.[15]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH.

Objective: To determine the pKa value(s) of 3-Aminoquinuclidine.

Materials:

  • 3-Aminoquinuclidine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a sample of 3-Aminoquinuclidine and dissolve it in a known volume of deionized water.

  • If starting with the dihydrochloride salt, the titration will be performed with a standardized base (NaOH). If starting with the free base, an excess of standardized acid (HCl) is added to fully protonate the amines, followed by back-titration with NaOH.

  • Titration Setup: Place the beaker with the sample solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.

  • Position the burette filled with the titrant (e.g., 0.1 M NaOH) over the beaker.

  • Data Collection: Record the initial pH of the solution.

  • Add the titrant in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Continue the titration well past the equivalence point(s), identified by sharp changes in pH.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the curve to find the equivalence point(s) precisely.[16][17][18]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of chemical compounds. Chiral HPLC can be used to determine enantiomeric purity.

Objective: To determine the chemical and/or enantiomeric purity of a 3-Aminoquinuclidine sample.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18 for reverse-phase or a chiral column for enantiomeric separation)

  • 3-Aminoquinuclidine sample

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water)

  • Additives for mobile phase (e.g., trifluoroacetic acid, triethylamine)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the 3-Aminoquinuclidine sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase).

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio. Degas the mobile phase using sonication or vacuum filtration.

  • HPLC System Setup: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. Set the flow rate, column temperature, and detector wavelength.

  • Injection and Analysis: Inject a known volume of the sample solution (e.g., 10 µL) into the HPLC system.

  • Run the analysis for a sufficient time to allow all components to elute.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage. For enantiomeric purity, the relative areas of the two enantiomer peaks are compared.[19]

Visualizations: Workflows and Relationships

Visual diagrams help clarify complex processes and relationships. The following are represented using the DOT language for Graphviz.

General Synthesis Workflow

G cluster_reactants Reactants cluster_process Process Quinuclidinone 3-Quinuclidinone Imine Imine Formation (Toluene, Reflux) Quinuclidinone->Imine ChiralAmine Chiral Phenethylamine ChiralAmine->Imine Reduction Reduction (NaBH4, Methanol) Imine->Reduction Workup Work-up & Purification Reduction->Workup Product Enantiopure 3-Aminoquinuclidine Workup->Product

Caption: Workflow for the asymmetric synthesis of 3-Aminoquinuclidine.

Relationship between Free Base and Dihydrochloride Salt

G FreeBase 3-Aminoquinuclidine (Free Base) C₇H₁₄N₂ Salt 3-Aminoquinuclidine Dihydrochloride (Salt Form) C₇H₁₄N₂·2HCl FreeBase->Salt + 2 HCl - 2 HCl

Caption: Acid-base equilibrium of 3-Aminoquinuclidine.

Role as a 5-HT3 Receptor Antagonist Precursor

G cluster_synthesis Drug Synthesis cluster_action Pharmacological Action Aminoquin 3-Aminoquinuclidine (Scaffold) Antagonist 5-HT3 Antagonist (e.g., Azasetron) Aminoquin->Antagonist Other Other Reagents Other->Antagonist Receptor 5-HT3 Receptor Antagonist->Receptor Binds to Block Blocks Signal Receptor->Block Serotonin Serotonin (5-HT) Serotonin->Receptor Binding Prevented

Caption: Role of 3-Aminoquinuclidine as a precursor for 5-HT3 antagonists.[4]

Workflow for pKa Determination

G A Prepare Aqueous Solution of 3-AQN B Titrate with Standard Acid/Base A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve (pH vs. Volume) C->D E Identify Equivalence Point(s) D->E F Determine pH at Half-Equivalence Point E->F G Result: pKa Value F->G

Caption: Experimental workflow for determining pKa via potentiometric titration.

References

Investigating the Role of the 5-HT3 Receptor with 3-AQC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-hydroxytryptamine-3 (5-HT3) receptor, a unique ligand-gated ion channel within the serotonin (B10506) receptor family, plays a crucial role in various physiological and pathological processes, including emesis, anxiety, and nociception. This technical guide provides a comprehensive overview of the investigation of the 5-HT3 receptor using 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile (3-AQC), a potent and competitive antagonist. This document details the pharmacological properties of this compound, presents key quantitative data in comparison to other 5-HT3 antagonists, and provides detailed experimental protocols for the characterization of such compounds. Furthermore, this guide includes visualizations of the 5-HT3 receptor signaling pathway and relevant experimental workflows to facilitate a deeper understanding of the methodologies employed in this field of research.

Introduction to the 5-HT3 Receptor and this compound

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, distinguishing it from all other serotonin receptors, which are G-protein coupled.[1] Structurally, the 5-HT3 receptor is a pentameric assembly of subunits surrounding a central ion pore.[1] The binding of serotonin (5-hydroxytryptamine, 5-HT) to the receptor triggers the opening of this non-selective cation channel, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[1][2] This influx leads to rapid neuronal depolarization and the initiation of an action potential.[3] 5-HT3 receptors are prominently expressed in the central and peripheral nervous systems, including on vagal afferent nerves and in brain regions associated with emesis and anxiety.[3][4]

This compound is a potent and competitive antagonist of the 5-HT3 receptor.[5] Its chemical name is 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile.[5] In experimental settings, this compound is primarily utilized in electrophysiology to selectively block 5-HT3 receptor-mediated currents, thereby enabling the study of the receptor's role in cellular excitability and synaptic transmission.[5]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound in comparison to other well-characterized 5-HT3 receptor antagonists. It is important to note that direct comparisons between values obtained from different studies should be made with caution due to variations in experimental conditions.

Table 1: Functional Potency of 5-HT3 Receptor Antagonists

CompoundpA2 ValueAssay SystemAgonist
This compound 10.2 Guinea Pig Ileum 2-methyl-5HT [5]
Ondansetron~7.16Guinea Pig Ileum5-HT
Ondansetron8.63Rat Vagus Nerve5-HT
Granisetron9.44Rat Vagus Nerve5-HT
Tropisetron~8Guinea Pig Ileum2-methyl-5HT

The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

Table 2: Binding Affinity of 5-HT3 Receptor Antagonists

CompoundParameterValue (nM)Receptor SourceRadioligand
This compound Ki / IC50 Not Quantitatively Reported Rat Cortical Membranes ³H-BRL 43694 [5]
OndansetronKi0.47 ± 0.145-HT3A Receptors[³H]granisetron
GranisetronpKi9.15Rat Cortical Membranes[³H]GR65630
PalonosetronKi0.22 ± 0.075-HT3A Receptors[³H]granisetron
TropisetronKi5.35-HT3 Receptors-

Signaling Pathway and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor initiates a rapid influx of cations, leading to membrane depolarization. In a neuron, this depolarization can be sufficient to trigger an action potential, which propagates the nerve impulse. Antagonists like this compound competitively bind to the serotonin binding site on the 5-HT3 receptor, thereby preventing channel activation and the subsequent downstream signaling cascade.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing 5-HT3R) start->prep incubation Incubate Membranes with: - Radioligand ([3H]-Antagonist) - Varying [Test Compound] - Control (Unlabeled Antagonist) prep->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration wash Wash Filters to Remove Non-specific Binding filtration->wash scintillation Scintillation Counting to Measure Radioactivity wash->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation scintillation->analysis end End analysis->end Patch_Clamp_Workflow start Start cell_prep Prepare Cells Expressing 5-HT3 Receptors start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch hold Hold Cell at a Negative Membrane Potential (e.g., -60 mV) patch->hold agonist_app Apply 5-HT3 Agonist to Evoke Inward Current hold->agonist_app washout Washout Agonist agonist_app->washout antagonist_app Co-apply Agonist with Varying [this compound] washout->antagonist_app record Record and Measure Peak Inward Current antagonist_app->record analysis Data Analysis: Determine IC50 or pA2 record->analysis end End analysis->end

References

3-Aminoquinuclidine: A Versatile Scaffold for Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoquinuclidine (B1202703), a rigid bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and chiral nature provide a fixed orientation for appended functional groups, enabling precise interactions with biological targets. This has led to its incorporation into a diverse range of therapeutic agents, from potent antiemetics to novel treatments for neurological disorders. This technical guide provides a comprehensive overview of 3-aminoquinuclidine as a building block in pharmaceutical development, covering its synthesis, physicochemical properties, and applications in drug design, supported by experimental protocols and pathway visualizations.

Physicochemical Properties

The physicochemical properties of 3-aminoquinuclidine and its common salt form, 3-aminoquinuclidine dihydrochloride (B599025), are crucial for its handling, formulation, and pharmacokinetic profile. The rigid bicyclic structure imparts a high melting point and water solubility, particularly in its salt form.

Property3-Aminoquinuclidine3-Aminoquinuclidine DihydrochlorideReferences
Molecular Formula C₇H₁₄N₂C₇H₁₆Cl₂N₂[1]
Molecular Weight 126.20 g/mol 199.12 g/mol [1]
Appearance -White to off-white solid[2]
Melting Point -321-323 °C (decomposes)[3][4]
Boiling Point -165.9 °C at 760 mmHg[3]
Solubility -Soluble in water and methanol[3]
pKa --
LogP -0.1-[1]
Optical Rotation [α]D²⁰ ((S)-enantiomer) --23.7° (c=1, H₂O)[5]

Synthesis of Chiral 3-Aminoquinuclidine

The therapeutic efficacy of many pharmaceuticals derived from 3-aminoquinuclidine is highly dependent on its stereochemistry. Therefore, the enantioselective synthesis of (R)- and (S)-3-aminoquinuclidine is a critical step in the drug development process. Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of 3-aminoquinuclidine into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Chiral Resolution of (±)-3-Aminoquinuclidine Dihydrochloride [5]

  • Salt Formation: Racemic 3-aminoquinuclidine dihydrochloride is treated with a chiral acid, such as D-tartaric acid, in a suitable solvent (e.g., methanol).

  • Fractional Crystallization: The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution upon cooling.

  • Isolation of Enantiomer: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Free Amine: The chiral resolving agent is removed by treating the isolated salt with a base (e.g., sodium hydroxide) to liberate the free (S)-3-aminoquinuclidine.

  • Formation of Dihydrochloride Salt: The free amine is then treated with hydrochloric acid to yield the desired (S)-3-aminoquinuclidine dihydrochloride with high optical purity (>98%). The overall yield for this process is reported to be over 35%.[5]

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of 3-aminoquinuclidine, avoiding the loss of 50% of the material inherent in classical resolution. A common approach involves the diastereoselective reduction of an imine formed from 3-quinuclidinone and a chiral amine.

Experimental Protocol: Asymmetric Synthesis of (R)- and (S)-3-Aminoquinuclidine [6]

  • Imine Formation: 3-Quinuclidinone is reacted with a chiral phenethylamine (B48288), (S)- or (R)-1-phenethylamine, to form the corresponding chiral imine.

  • Diastereoselective Reduction: The key step involves the reduction of the imine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The chiral auxiliary (phenethylamine) directs the hydride attack to one face of the imine, leading to a preponderance of one diastereomer of the resulting secondary amine.

  • Removal of Chiral Auxiliary: The chiral phenethylamine auxiliary is removed by hydrogenolysis.

  • Isolation: The desired enantiomer of 3-aminoquinuclidine is then isolated.

Applications in Pharmaceutical Development

The rigid 3-aminoquinuclidine scaffold has been successfully incorporated into a variety of approved drugs and clinical candidates, primarily targeting receptors in the central and peripheral nervous system.

5-HT₃ Receptor Antagonists

Derivatives of 3-aminoquinuclidine are potent antagonists of the 5-hydroxytryptamine-3 (5-HT₃) receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome. Palonosetron is a prominent example.

Signaling Pathway of 5-HT₃ Receptor Activation

G 5-HT₃ Receptor Signaling Pathway Serotonin Serotonin (5-HT) HT3R 5-HT₃ Receptor Serotonin->HT3R Binds to Ion_Channel Cation Channel Opening (Na⁺, K⁺, Ca²⁺ influx) HT3R->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal Signal Transduction Depolarization->Signal Vomiting_Reflex Emesis / Nausea Signal->Vomiting_Reflex Initiates Palonosetron Palonosetron (3-AQ Derivative) Palonosetron->HT3R Antagonizes

Caption: 5-HT₃ receptor signaling cascade and the antagonistic action of Palonosetron.

Synthesis of Palonosetron

Palonosetron is synthesized from (S)-3-aminoquinuclidine. The synthesis involves an acylation reaction followed by reduction and cyclization steps, with a reported overall yield of 76%.[7][8]

Experimental Workflow: Synthesis of Palonosetron

G Synthetic Workflow for Palonosetron cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product S_3AQ (S)-3-Aminoquinuclidine Acylation Acylation S_3AQ->Acylation S_TNA (S)-1,2,3,4-Tetrahydro- 1-naphthalenecarboxylic acid S_TNA->Acylation Reduction Reduction Acylation->Reduction Cyclization Cyclization Reduction->Cyclization Palonosetron Palonosetron Hydrochloride Cyclization->Palonosetron

Caption: Key stages in the synthesis of Palonosetron from (S)-3-aminoquinuclidine.

Biological Activity of 3-Aminoquinuclidine Derivatives as 5-HT₃ Receptor Antagonists

CompoundReceptor Affinity (Ki, nM)In vivo Activity (ED₅₀, µg/kg, i.v.)Reference
Derivative 59.910.5-21.5[9][10]
7d0.48-[11]
6f-0.1[11]
Ondansetron (Reference)7.6210[11]
Granisetron (Reference)2.1-[11]
Acetylcholinesterase Inhibitors

The quinuclidine (B89598) nucleus is also a key feature in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The nitrogen atom of the quinuclidine ring can interact with the peripheral anionic site of the enzyme.

Mechanism of Acetylcholinesterase Inhibition

G Acetylcholinesterase Inhibition Mechanism ACh Acetylcholine (ACh) Active_Site AChE Active Site ACh->Active_Site Binds to AChE Acetylcholinesterase (AChE) AChE->Active_Site Hydrolysis Hydrolysis Active_Site->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Products Inhibitor 3-AQ Derivative (AChE Inhibitor) Inhibitor->Active_Site Blocks

References

An In-depth Technical Guide to the Reactivity of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and application of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a widely used pre-column derivatization reagent for the analysis of amino acids and other primary and secondary amines. AQC's popularity stems from its ability to form highly stable, fluorescent derivatives, enabling sensitive and reproducible quantification in complex biological matrices.[1][2] This guide delves into the core principles of AQC chemistry, offering detailed experimental protocols and quantitative data to aid researchers in developing and validating robust analytical methods.

Core Principles of AQC Reactivity

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is an amine-reactive compound that covalently attaches a fluorescent quinolyl group to amino acids.[3] The reaction proceeds via a nucleophilic attack of the amino group on the succinimidyl carbamate moiety of AQC, leading to the formation of a stable urea (B33335) linkage.[4] This derivatization enhances the detectability of amino acids, which often lack a native chromophore or fluorophore, by both UV and fluorescence detectors.[5][6]

The derivatization process involves a primary, rapid reaction between AQC and the amino acid.[7] Excess AQC is then hydrolyzed to 6-aminoquinoline (B144246) (AMQ), N-hydroxysuccinimide (NHS), and carbon dioxide.[8] A subsequent, slower reaction can occur between the AMQ byproduct and any remaining AQC to form a stable bis-aminoquinoline urea.[8] Fortunately, these byproducts typically do not interfere with the chromatographic separation and quantification of the derivatized amino acids.[8]

The reaction is highly efficient over a pH range of 8.2 to 10.0, with maximal yields achieved when AQC is present in a molar excess of approximately three-fold or greater.[4] The resulting AQC-amino acid derivatives are notably stable, allowing for batch processing and repeat analysis of samples for up to five days when stored at room temperature.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with AQC-based amino acid analysis, compiled from various studies. These values can serve as a benchmark for method development and validation.

ParameterValueDetection MethodSource(s)
Excitation Wavelength 250 nmFluorescence[3][4][]
Emission Wavelength 395 nmFluorescence[3][4][]
UV Detection Wavelength 254 nm / 260 nmUV/Photometric[8][11]
Linearity Range 2.5 - 200 µMFluorescence[4]
Detection Limits 40 fmol (Phenylalanine) - 800 fmol (Cystine)Fluorescence[4]

Table 1: Spectroscopic and Performance Characteristics of AQC Derivatization.

Amino AcidAccuracy (%)Relative Standard Deviation (RSD) (%)
Various83 - 107< 6

Table 2: Accuracy and Precision of AQC-Based Amino Acid Analysis.[5]

Experimental Protocols

This section provides detailed methodologies for the derivatization of amino acids using AQC, based on the widely adopted Waters AccQ•Tag™ chemistry.[12]

Reagents and Materials:
  • AQC Derivatizing Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (e.g., 2 mg/mL in acetonitrile).[2][12]

  • Borate (B1201080) Buffer: 0.2 M, pH 8.8.[11]

  • Sample: Amino acid standards or hydrolyzed protein/peptide samples.

  • Internal Standard (Optional): Norvaline.[13]

  • Vortex mixer.

  • Heating block or water bath set to 55°C.[12]

Standard Derivatization Protocol:
  • Sample Preparation: In a microcentrifuge tube, combine 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.[12]

  • Reagent Addition: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[12]

  • Mixing: Immediately vortex the mixture thoroughly to ensure complete reaction.[12]

  • Incubation: Heat the mixture at 55°C for 10 minutes. This step is crucial for ensuring the complete derivatization of all amino acids, particularly tyrosine.[12][14]

  • Cooling and Injection: After incubation, allow the sample to cool to room temperature. The derivatized sample is now ready for injection into the HPLC or UPLC system.[12]

Considerations for Acidic Samples:

For samples dissolved in acid (e.g., >0.1 N HCl), neutralization is critical to maintain the optimal pH for derivatization.[15] This can be achieved by substituting a portion of the borate buffer with an appropriate volume of sodium hydroxide (B78521) (NaOH) solution.[15] For instance, for a sample in xN HCl, you can mix 10 µL of xM NaOH with 60 µL of borate buffer before adding 10 µL of the sample.

Visualizing AQC Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformation and a typical experimental workflow for AQC-based amino acid analysis.

AQC_Reaction_Pathway AQC 6-aminoquinolyl-N- hydroxysuccinimidyl carbamate (AQC) Derivative Stable, Fluorescent AQC-Amino Acid Derivative AQC->Derivative NHS N-hydroxysuccinimide (NHS) AQC->NHS AminoAcid Primary/Secondary Amine (R-NH₂) AminoAcid->Derivative

Caption: The reaction of AQC with an amino acid to form a stable, fluorescent derivative.

AQC_Experimental_Workflow SamplePrep 1. Sample Preparation (10 µL Sample + 70 µL Borate Buffer) AddAQC 2. Add AQC Reagent (20 µL) SamplePrep->AddAQC Vortex 3. Immediate Vortexing AddAQC->Vortex Incubate 4. Incubate at 55°C (10 minutes) Vortex->Incubate Analyze 5. Cool and Analyze (HPLC/UPLC) Incubate->Analyze

Caption: A typical experimental workflow for AQC-based amino acid derivatization.

Conclusion

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate is a robust and reliable reagent for the derivatization of amino acids for quantitative analysis. Its rapid reaction kinetics, the high stability of its derivatives, and the sensitivity it affords make it an invaluable tool for researchers in various scientific disciplines.[2][6][16] By understanding the fundamental principles of AQC reactivity and adhering to optimized experimental protocols, scientists can achieve accurate and reproducible results in their amino acid analyses. This guide provides the foundational knowledge and practical details necessary for the successful implementation of AQC-based methodologies in the laboratory.

References

Methodological & Application

Application Notes and Protocols for 3-Aminoquinuclidine Derivatization in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the derivatization of 3-aminoquinuclidine (B1202703) into potent organocatalysts. It includes synthesis procedures for thiourea (B124793), urea (B33335), and squaramide derivatives, along with their applications in asymmetric organocatalysis, specifically in Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. The information is intended to guide researchers in the development and application of novel catalysts for the synthesis of chiral molecules.

Introduction

3-Aminoquinuclidine is a versatile chiral scaffold for the development of bifunctional organocatalysts. Its rigid bicyclic structure provides a well-defined stereochemical environment, while the primary amine group serves as a convenient handle for derivatization. By introducing hydrogen-bond donor moieties such as thiourea, urea, or squaramide, it is possible to create catalysts that can activate both the nucleophile and the electrophile in a variety of asymmetric transformations. These catalysts operate through a dual activation mechanism, where the basic quinuclidine (B89598) nitrogen activates the nucleophile, and the hydrogen-bonding group activates the electrophile.

Derivatization Protocols

The following section details the synthesis of thiourea, urea, and squaramide derivatives of (-)-(S)-3-aminoquinuclidine.

Synthesis of (-)-(S)-N-(Quinuclidin-3-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea

This protocol describes the synthesis of a bifunctional thiourea organocatalyst from (-)-(S)-3-aminoquinuclidine dihydrochloride (B599025).[1][2]

Materials:

  • (-)-(S)-3-Aminoquinuclidine dihydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Chloroform (B151607) (CHCl₃)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)

Procedure:

  • Preparation of the Free Base:

    • In a round-bottom flask, dissolve (-)-(S)-3-aminoquinuclidine dihydrochloride in a minimal amount of water.

    • Add a saturated aqueous solution of sodium hydroxide dropwise while stirring until the pH of the solution is strongly basic (pH > 12).

    • Extract the aqueous layer with chloroform (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of (-)-(S)-3-aminoquinuclidine as an oil.

  • Thiourea Formation:

    • Dissolve the obtained free base in chloroform.

    • To this solution, add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) in chloroform dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: dichloromethane (B109758)/methanol gradient) to afford the desired thiourea derivative as a white solid.

General Protocol for the Synthesis of 3-Aminoquinuclidine-Derived Ureas

While a specific protocol for a 3-aminoquinuclidine-derived urea organocatalyst is not extensively detailed in the provided search results, a general procedure can be adapted from the synthesis of similar urea-based organocatalysts. This involves the reaction of the 3-aminoquinuclidine free base with an appropriate isocyanate.

Materials:

  • (-)-(S)-3-Aminoquinuclidine free base (prepared as in the thiourea synthesis)

  • Aryl or alkyl isocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

Procedure:

  • Dissolve the (-)-(S)-3-aminoquinuclidine free base in anhydrous DCM.

  • Add the selected isocyanate (1.0 equivalent) to the solution at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the urea derivative.

General Protocol for the Synthesis of 3-Aminoquinuclidine-Derived Squaramides

Similar to the urea derivatives, a specific protocol for a 3-aminoquinuclidine-derived squaramide is not explicitly available in the search results. However, a general synthetic route can be proposed based on established methods for squaramide synthesis. This typically involves a sequential reaction of a dialkyl squarate with two different amines.

Materials:

  • (-)-(S)-3-Aminoquinuclidine free base

  • Diethyl squarate or dimethyl squarate

  • A second amine (e.g., 3,5-bis(trifluoromethyl)aniline)

  • Anhydrous ethanol (B145695) or other suitable solvent

Procedure:

  • Mono-addition: Dissolve diethyl squarate in anhydrous ethanol. Add the (-)-(S)-3-aminoquinuclidine free base (1.0 equivalent) and stir the mixture at room temperature. This first addition is typically fast.

  • Di-addition: After the formation of the mono-adduct (which can be monitored by TLC or NMR), add the second amine (e.g., 3,5-bis(trifluoromethyl)aniline, 1.0 equivalent).

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the formation of the final squaramide product.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired squaramide catalyst.

Applications in Asymmetric Organocatalysis

The synthesized 3-aminoquinuclidine derivatives can be employed as organocatalysts in various asymmetric reactions. Below are general protocols for their application in Michael additions, Friedel-Crafts alkylations, and a proposed protocol for aldol reactions.

Experimental Workflow for Catalyst Screening and Reaction Optimization

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis Derivatization 3-Aminoquinuclidine Derivatization (Thiourea, Urea, Squaramide) Purification Purification and Characterization Derivatization->Purification Screening Catalyst Screening (Varying Derivatives) Purification->Screening Optimization Reaction Condition Optimization (Solvent, Temp., Loading) Screening->Optimization Substrate Substrate Scope Evaluation Optimization->Substrate Analysis Yield and Enantioselectivity Determination (HPLC, NMR) Substrate->Analysis

Caption: General workflow for the preparation and application of 3-aminoquinuclidine-derived organocatalysts.

Asymmetric Michael Addition

The 3-aminoquinuclidine-thiourea derivative has been shown to catalyze the Michael addition of various nucleophiles to nitroalkenes.[1][2]

General Protocol:

  • To a stirred solution of the nitroalkene (0.2 mmol) and the 3-aminoquinuclidine-thiourea catalyst (10 mol%, 0.02 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature, add the Michael donor (e.g., diethyl malonate, 0.4 mmol).

  • Stir the reaction mixture at the specified temperature for the required time (typically 24-72 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary (Thiourea Catalyst):

Michael DonorElectrophileSolventTemp (°C)Time (h)Yield (%)ee (%)
Diethyl malonatetrans-β-nitrostyreneToluene/THF/CH₂Cl₂RT7217 (conversion)23
Acetonetrans-β-nitrostyreneTolueneRT72LowLow
Nitromethanetrans-chalconeTolueneRT7215Not determined

Data sourced from Rolava & Turks (2015).[1] The results indicate that while the catalyst is active, further optimization of reaction conditions is necessary to improve yields and enantioselectivities.

Asymmetric Friedel-Crafts Alkylation

The same thiourea catalyst has been applied to the Friedel-Crafts alkylation of indoles with nitroalkenes.[1]

General Protocol:

  • In a vial, dissolve the indole (B1671886) (0.3 mmol), the nitroalkene (0.1 mmol), and the 3-aminoquinuclidine-thiourea catalyst (10-20 mol%) in the chosen solvent (1.0 mL).

  • Stir the mixture at room temperature for the time indicated in the table below.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Quantitative Data Summary (Thiourea Catalyst):

IndoleElectrophileSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Indoletrans-β-nitrostyreneToluene101444615
Indoletrans-β-nitrostyreneCH₂Cl₂201206920
Indoletrans-β-nitrostyreneTHF201205815

Data sourced from Rolava & Turks (2015).[1]

Proposed Protocol for Asymmetric Aldol Reaction

While no specific protocol for a 3-aminoquinuclidine derivative in an aldol reaction was found, a general procedure can be proposed based on the application of similar bifunctional thiourea catalysts in this transformation. The reaction would likely involve an activated carbonyl compound, such as isatin (B1672199), as the electrophile.

Proposed General Protocol:

  • To a solution of the isatin derivative (0.1 mmol) and the 3-aminoquinuclidine-derived organocatalyst (10-20 mol%) in an anhydrous solvent (e.g., THF, toluene) at the desired temperature (e.g., 5 °C to room temperature), add the ketone (e.g., acetone, 1.0 mmol).

  • Stir the reaction mixture for 24-72 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture and purify by column chromatography to isolate the aldol product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the Michael addition and a generic aldol reaction catalyzed by a 3-aminoquinuclidine-derived bifunctional catalyst.

Catalytic Cycle for Michael Addition

michael_addition_cycle catalyst Catalyst (3-AQD-Thiourea) activated_complex Ternary Complex (Dual Activation) catalyst->activated_complex + Nucleophile + Electrophile nucleophile Nucleophile (e.g., Malonate) nucleophile->activated_complex electrophile Electrophile (Nitroalkene) electrophile->activated_complex product_catalyst Product-Catalyst Complex activated_complex->product_catalyst C-C Bond Formation product_catalyst->catalyst Product Release product Michael Adduct (Chiral Product) product_catalyst->product aldol_reaction_cycle catalyst Catalyst (3-AQD Derivative) enolate_formation Enolate Formation catalyst->enolate_formation + Ketone (Deprotonation) transition_state Transition State (Stereocontrol) enolate_formation->transition_state + Aldehyde (H-Bonding) ketone Ketone ketone->enolate_formation aldehyde Aldehyde aldehyde->transition_state aldol_adduct_cat Aldol-Catalyst Complex transition_state->aldol_adduct_cat C-C Bond Formation aldol_adduct_cat->catalyst Product Release aldol_product Aldol Product (Chiral) aldol_adduct_cat->aldol_product

References

Application Notes and Protocols for 3-AQC in 5-HT3 Receptor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile (3-AQC) is a potent and competitive antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is distinct from other serotonin (B10506) receptors, which are predominantly G-protein coupled.[2] Upon activation by serotonin, the 5-HT3 receptor forms a non-selective cation channel, permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to rapid neuronal depolarization and excitation.[3] These receptors are strategically located in the central and peripheral nervous systems, playing a crucial role in emesis, nausea, and anxiety.[4][5] Consequently, 5-HT3 receptor antagonists like this compound are valuable tools for both therapeutic development and physiological research.

These application notes provide a comprehensive guide for the in vitro use of this compound to inhibit 5-HT3 receptor function, including detailed experimental protocols and data presentation.

Data Presentation

The potency of this compound as a 5-HT3 receptor antagonist has been quantified using functional assays. The following table summarizes the available quantitative data for this compound and provides a comparison with other well-established 5-HT3 receptor antagonists.

CompoundParameterValueAssay SystemAgonist
This compound pA2 10.2 Guinea Pig Ileum 2-methyl-5HT [2]
Ondansetron (B39145)pA2~7.16Guinea Pig Ileum5-HT[2]
OndansetronpA28.63Rat Vagus Nerve5-HT[2]
GranisetronpA29.44Rat Vagus Nerve5-HT[2]
Tropisetron (B1223216)pA2~8Guinea Pig Ileum2-methyl-5HT[2]
OndansetronKi (nM)0.47 ± 0.145-HT3A Receptors[³H]granisetron[2]
GranisetronpKi9.15Rat Cortical Membranes[³H]GR65630[2]
PalonosetronKi (nM)0.22 ± 0.075-HT3A Receptors[³H]granisetron[2]
TropisetronKi (nM)5.35-HT3 Receptors-[2]

Note: The binding affinity (Ki/IC50) for this compound has been described as "markedly less potent" than tropisetron or ondansetron in a radioligand binding assay using rat cortical membranes and ³H-BRL 43694 as the radioligand, but specific quantitative data is not available in the reviewed literature.[2]

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling and Antagonist Inhibition

The binding of serotonin to the 5-HT3 receptor opens a cation-selective ion channel, leading to the influx of Na+, K+, and Ca2+ ions. This results in depolarization of the neuron and the propagation of an excitatory signal. This compound, as a competitive antagonist, binds to the same site as serotonin, thereby preventing channel opening and inhibiting the downstream signaling cascade.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor Serotonin->Receptor Binds AQC This compound AQC->Receptor Competitively Blocks Channel_Opening Ion Channel Opening Receptor->Channel_Opening Activates Cation_Influx Cation Influx (Na+, K+, Ca2+) Channel_Opening->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Excitatory_Signal Excitatory Signal Depolarization->Excitatory_Signal

5-HT3 receptor signaling and this compound inhibition.
General Workflow for Characterization of this compound

The in vitro characterization of this compound typically follows a hierarchical approach, starting with an assessment of its binding affinity, followed by functional assays to determine its potency and mechanism of action.

G start Start: Characterization of this compound binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Secondary Screen: Functional Assays binding_assay->functional_assay calcium_assay Calcium Influx Assay (Determine IC50) functional_assay->calcium_assay electro_assay Electrophysiology (Patch-Clamp) (Confirm antagonism and mechanism) functional_assay->electro_assay data_analysis Data Analysis and Conclusion calcium_assay->data_analysis electro_assay->data_analysis end End: Pharmacological Profile data_analysis->end

Workflow for this compound characterization.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the binding affinity of this compound for the 5-HT3 receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound.

Materials:

  • Membrane preparations from cells expressing 5-HT3 receptors (e.g., HEK293 cells stably expressing the human 5-HT3A receptor).

  • Radiolabeled 5-HT3 receptor antagonist (e.g., [³H]granisetron).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known 5-HT3 receptor antagonist (e.g., 10 µM Ondansetron).[2]

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus (cell harvester).

  • Liquid scintillation counter and cocktail.

Procedure:

  • In a 96-well microplate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

  • Add 50 µL of radioligand (e.g., [³H]granisetron) to all wells at a final concentration near its Kd.

  • Add 50 µL of the membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[2]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Cell-Based Calcium Influx Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.

Objective: To determine the functional potency (IC50) of this compound.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor.

  • 96-well black-walled, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 5-HT3 receptor agonist (e.g., Serotonin or 2-methyl-5HT).

  • This compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells into the 96-well plates and culture overnight to allow for attachment.

  • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium and add the dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark.[2]

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add a pre-determined concentration of the 5-HT3 agonist (typically the EC80) to stimulate the receptors.

  • Measure the change in fluorescence intensity over time.

Data Analysis:

  • Plot the agonist-induced fluorescence response against the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound using non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through 5-HT3 receptors and the inhibitory effect of this compound.

Objective: To confirm the antagonistic activity and mechanism of this compound on 5-HT3 receptor-mediated currents.

Materials:

  • Cultured cells expressing 5-HT3 receptors or acute brain slices.

  • Extracellular (bath) solution (e.g., aCSF containing in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, gassed with 95% O2/5% CO2).

  • Intracellular (pipette) solution (e.g., containing in mM: 130 K-gluconate, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2-7.3 with KOH).

  • 5-HT3 receptor agonist (e.g., Serotonin).

  • This compound.

  • Patch-clamp setup (microscope, micromanipulators, amplifier, data acquisition system).

  • Borosilicate glass pipettes (3-6 MΩ resistance).

Procedure:

  • Prepare the cells or brain slices and place them in the recording chamber, continuously perfusing with extracellular solution.

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Hold the cell at a membrane potential of -60 mV.[1]

  • Apply the 5-HT3 agonist using a fast application system to evoke an inward current.

  • After establishing a stable baseline response, co-apply the agonist with different concentrations of this compound to determine its inhibitory effect.

  • Ensure adequate washout between applications to allow for receptor recovery.

Data Analysis:

  • Measure the peak amplitude of the agonist-evoked inward current in the absence and presence of different concentrations of this compound.

  • Plot the percentage of inhibition of the current against the logarithm of the this compound concentration to determine the IC50.

  • To determine if the antagonism is competitive, generate agonist dose-response curves in the absence and presence of a fixed concentration of this compound. A rightward shift of the dose-response curve without a change in the maximum response is indicative of competitive antagonism.

References

Application Notes and Protocols for HPLC Analysis of AQC-Derivatized Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of amino acids using pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) followed by High-Performance Liquid Chromatography (HPLC). This method is renowned for the stability of the AQC-amino acid derivatives, making it a robust choice for various applications, including biopharmaceutical development, clinical diagnostics, and nutritional analysis.[1][2]

Introduction

Amino acid analysis is a critical tool in life sciences and pharmaceutical development. Pre-column derivatization with AQC offers significant advantages, including the formation of highly stable fluorescent derivatives with both primary and secondary amino acids in a single step.[3][4] This allows for sensitive detection using fluorescence or UV detectors and is amenable to automation.[5][6] The stability of the derivatives is a key benefit for methods requiring longer analysis times or sample storage before analysis.[1][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the AQC-HPLC method, providing a basis for method validation and comparison. Data has been compiled from various validation studies.[1]

Table 1: Performance Characteristics of the AQC-HPLC Method [1]

Validation ParameterReported Performance
Linearity (Correlation Coefficient, r²)≥ 0.998[7][8]
Limit of Detection (LOD)0.016 - 0.367 µM[9]
Limit of Quantification (LOQ)0.044 - 1.073 µM[9]
Accuracy (Recovery)86 - 106% (derivatization), 88.3 - 118.2% (method)[9]
Precision (Relative Standard Deviation, RSD)0.2 - 3.5%[9]

Note: Performance characteristics can vary depending on the specific amino acid, HPLC system, and experimental conditions.[1]

Experimental Protocols

Sample Preparation

The initial step involves the hydrolysis of proteins or peptides to release individual amino acids. Acidic hydrolysis is a common method.[6] For free amino acid analysis in matrices like plasma or cell culture media, protein precipitation is often necessary.[10]

Protocol for Protein Precipitation from Plasma:

  • Add 400 µL of acetonitrile (B52724) to 100 µL of plasma.[10]

  • Vortex the mixture thoroughly.

  • Centrifuge at 10,000 x g for 10 minutes.[10]

  • The supernatant contains the free amino acids and is used for derivatization.

AQC Derivatization Protocol

This protocol is based on the well-established Waters AccQ•Tag™ chemistry.[1]

Reagents:

  • Borate Buffer: 0.2 M, pH 8.8.[1]

  • AQC Derivatizing Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile (e.g., 2 mg/mL).[1][6]

Procedure:

  • Sample Mixture: In a microcentrifuge tube, mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.[1]

  • Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[1]

  • Mixing: Vortex the mixture immediately and thoroughly.[1]

  • Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.[1]

  • Injection: After cooling to room temperature, the derivatized sample is ready for HPLC analysis.[1][11]

HPLC Analysis Protocol

The separation of AQC-derivatized amino acids is typically achieved using reversed-phase HPLC.

HPLC Conditions:

  • Column: A C18 column is commonly used, for instance, a WATREX 250x4 mm Amino Acid-AQC, 5 µm column.[10]

  • Mobile Phase A: 0.1 M acetate (B1210297) buffer, pH 5.0 (adjusted with H3PO4).[10]

  • Mobile Phase B: Acetonitrile:Water (60:40).[10]

  • Flow Rate: 1.0 - 2.0 mL/min.[10]

  • Detection:

    • Fluorescence: Excitation at 250 nm and emission at 395 nm.[3][9]

    • UV: 248 nm or 254 nm.[10][12]

  • Column Temperature: 37 °C.[8]

Example Gradient Elution Program: [10]

Time (min)% Mobile Phase B
05
11.516
11.7525
1530
17.535
2160

Note: The gradient profile should be optimized based on the specific column and HPLC system used to achieve the best separation of all amino acids.[12]

Visualizations

AQC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Sample (Standard or Hydrolysate) Mixing Vortex Mixing Sample->Mixing 10 µL Buffer Borate Buffer (pH 8.8) Buffer->Mixing 70 µL AQC_Reagent AQC Reagent (in Acetonitrile) AQC_Reagent->Mixing 20 µL Incubation Heat at 55°C (10 min) Mixing->Incubation HPLC_Injection HPLC Injection Incubation->HPLC_Injection Cool to RT Separation Reversed-Phase HPLC Separation HPLC_Injection->Separation Detection Fluorescence or UV Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: AQC Derivatization and HPLC Analysis Workflow.

Logical_Relationship AQC 6-Aminoquinolyl-N- hydroxysuccinimidyl Carbamate (AQC) DerivatizedAA Stable, Fluorescent AQC-Amino Acid Derivative AQC->DerivatizedAA reacts with AminoAcid Primary or Secondary Amino Acid AminoAcid->DerivatizedAA reacts with HPLC High-Performance Liquid Chromatography (HPLC) DerivatizedAA->HPLC is separated by Quantification Quantitative Analysis HPLC->Quantification enables

References

Application Notes and Protocols: 3-Aminoquinuclidine in the Synthesis of Neurotransmitter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoquinuclidine (B1202703) is a versatile bicyclic scaffold that serves as a crucial building block in the synthesis of a wide array of potent and selective ligands for various neurotransmitter receptors. Its rigid structure and the presence of a basic nitrogen atom make it an ideal pharmacophore for interacting with the binding sites of receptors such as nicotinic acetylcholine (B1216132) receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and serotonin (B10506) (5-HT) receptors. This document provides detailed application notes, experimental protocols, and data on the use of 3-aminoquinuclidine in the development of novel neurotransmitter ligands.

I. Ligands Derived from 3-Aminoquinuclidine: A Summary of Receptor Affinity

The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of various neurotransmitter ligands synthesized using a 3-aminoquinuclidine core structure. This data highlights the potential of this scaffold in generating high-affinity ligands for diverse receptor targets.

Table 1: 3-Aminoquinuclidine Derivatives Targeting Nicotinic Acetylcholine Receptors (nAChRs)

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Reference
Compound 9aα4β248[1]
Compound 9bα4β242[1]
Aristoquinoline Analog 4hα3β437[2]
Aristoquinoline Analog 24hα3β4(inhibited [3H]-epibatidine binding)[2]

Table 2: 3-Aminoquinuclidine Derivatives Targeting Muscarinic Acetylcholine Receptors (mAChRs)

CompoundmAChR SubtypeBinding Affinity (Ki, nM)Reference
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c)M12.0[3]
M213[3]
M32.6[3]
M42.2[3]
M51.8[3]
(±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (3b)M2-[3]
M3(17-fold selectivity over M2)[3]

Table 3: 3-Aminoquinuclidine Derivatives Targeting Serotonin (5-HT) Receptors

Compound5-HT Receptor SubtypeBinding Affinity (Ki, nM)Notes
Chiral 5-HT3 Antagonists5-HT3-(R) and (S)-3-aminoquinuclidine are important building blocks for these antagonists.[4]
Tropane/Quinuclidine-based library5-HT2A/2C-Identified several hits with significant agonist or antagonist activity.[5]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative ligand and for key binding and functional assays.

A. Synthesis of (R)- and (S)-3-Aminoquinuclidine

A key precursor for many neurotransmitter ligands is chiral 3-aminoquinuclidine. The following protocol is a summary of the synthesis of (R) and (S)-3-aminoquinuclidine from 3-quinuclidinone.[4]

Materials:

Procedure:

  • Imine Formation: A solution of 3-quinuclidinone and an equimolar amount of either (S)- or (R)-1-phenethylamine in toluene is refluxed with azeotropic removal of water until the reaction is complete.

  • Solvent Removal: The toluene is removed under reduced pressure to yield the crude imine.

  • Reduction: The crude imine is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring.

  • Quenching and Extraction: After the reaction is complete, the mixture is quenched with water and the methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether.

  • Purification: The combined ethereal extracts are dried over a suitable drying agent, filtered, and the solvent is evaporated to yield the crude product. The diastereomeric amines can be separated by chromatography or crystallization.

  • Deprotection (Hydrogenolysis): The separated diastereomer is dissolved in methanol containing hydrochloric acid and subjected to hydrogenolysis in the presence of a palladium catalyst to cleave the phenethylamine (B48288) group.

  • Final Product: After filtration of the catalyst and removal of the solvent, the corresponding (R)- or (S)-3-aminoquinuclidine dihydrochloride (B599025) is obtained.

B. Radioligand Binding Assay for Nicotinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype, for example, using [3H]epibatidine.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue).

  • Radioligand (e.g., [3H]epibatidine).

  • Unlabeled competitor ligand (e.g., nicotine (B1678760) for non-specific binding).

  • Test compound (3-aminoquinuclidine derivative).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and dilute to the desired protein concentration in ice-cold binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Binding buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Unlabeled competitor ligand (at a saturating concentration), radioligand, and membrane suspension.

    • Competition: Test compound at various concentrations, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

C. Calcium Imaging Assay for Receptor Activation

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca2+]i) as an indicator of G-protein coupled receptor (GPCR) activation, such as muscarinic or some serotonin receptors.

Materials:

  • Cells expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (3-aminoquinuclidine derivative).

  • Agonist for the receptor of interest.

  • Fluorescence plate reader or microscope with imaging capabilities.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Cell Plating: Seed the cells in the 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound (as an antagonist) followed by the agonist, or the test compound alone (as an agonist).

    • Continuously measure the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • For agonists, plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of the maximal response).

    • For antagonists, the shift in the agonist's dose-response curve in the presence of the antagonist can be used to determine its potency (e.g., by calculating the pA2 value).

III. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the evaluation of novel neurotransmitter ligands.

A. Signaling Pathways

G cluster_nicotinic Nicotinic Acetylcholine Receptor (nAChR) Signaling nAChR nAChR (Ligand-Gated Ion Channel) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Ligand_n Acetylcholine / Nicotinic Ligand Ligand_n->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Dependent Signaling (e.g., Neurotransmitter Release) Ion_Influx->Ca_Signaling Action_Potential Action Potential Depolarization->Action_Potential

Caption: Simplified signaling pathway for nicotinic acetylcholine receptors.

G cluster_muscarinic Muscarinic Acetylcholine Receptor (mAChR) Signaling (Gq-coupled) mAChR mAChR (M1, M3, M5) (GPCR) Gq Gq Protein mAChR->Gq Ligand_m Acetylcholine / Muscarinic Ligand Ligand_m->mAChR PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_m Cellular Response Ca_Release->Cellular_Response_m PKC->Cellular_Response_m

Caption: Gq-coupled signaling pathway for muscarinic acetylcholine receptors.

G cluster_serotonin Serotonin 5-HT3 Receptor Signaling HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Ion_Influx_s Na+ / K+ / Ca2+ Influx HT3R->Ion_Influx_s Ligand_s Serotonin / 5-HT3 Ligand Ligand_s->HT3R Depolarization_s Neuronal Depolarization Ion_Influx_s->Depolarization_s Excitatory_Response Excitatory Response Depolarization_s->Excitatory_Response

Caption: Signaling pathway for the ionotropic 5-HT3 serotonin receptor.

B. Experimental Workflow

G start Ligand Design & Synthesis (3-Aminoquinuclidine Scaffold) binding Primary Screening: Radioligand Binding Assays start->binding functional Functional Assays: - Calcium Imaging - Electrophysiology binding->functional Active Compounds sar Structure-Activity Relationship (SAR) Analysis functional->sar in_vivo In Vivo Studies functional->in_vivo Promising Leads lead_opt Lead Optimization sar->lead_opt SAR Data lead_opt->binding Optimized Analogs

Caption: General workflow for the development of neurotransmitter ligands.

Conclusion

3-Aminoquinuclidine represents a privileged scaffold in medicinal chemistry for the design and synthesis of novel ligands targeting a range of important neurotransmitter receptors. The inherent structural features of this moiety allow for the development of compounds with high affinity and selectivity. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of the next generation of therapeutics for neurological and psychiatric disorders.

References

Application Notes and Protocols for In Vivo Studies with 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AQC)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Experimental design and protocols for in vivo evaluation of 3-AQC (Triapine), a ribonucleotide reductase inhibitor.

Introduction

3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (this compound), also known as Triapine or 3-AP, is a potent inhibitor of ribonucleotide reductase (RR).[1][2] The enzyme RR is critical for the synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[2] By inhibiting RR, this compound effectively halts DNA synthesis, leading to cytotoxicity, particularly in rapidly proliferating cancer cells.[2] Preclinical studies have demonstrated its broad-spectrum antitumor activity against various cancer models, including leukemia, lung carcinoma, and ovarian carcinoma xenografts in mice.[1] Its efficacy has been shown to be superior to hydroxyurea, another RR inhibitor, due to more potent and sustained inhibition of DNA synthesis.[1]

These application notes provide a comprehensive guide for researchers designing in vivo studies to evaluate the safety, pharmacokinetic profile, and efficacy of this compound in animal models.

Mechanism of Action: Ribonucleotide Reductase Inhibition

This compound exerts its anticancer effects by targeting and inhibiting ribonucleotide reductase. This action depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA synthesis and repair. The resulting inhibition of DNA replication induces cell cycle arrest and apoptosis in cancer cells. This mechanism also suggests potential for synergistic effects when combined with DNA-damaging agents like cisplatin (B142131) or doxorubicin.[1]

cluster_0 Normal Cell Process AQC This compound (Triapine) RR Ribonucleotide Reductase (RR) AQC->RR Inhibits dNTP Deoxyribonucleoside Triphosphates (dATP, dGTP, dCTP, dTTP) RR->dNTP RNDP Ribonucleoside Diphosphates (ADP, GDP, CDP, UDP) RNDP->RR DNAsynth DNA Synthesis & Repair dNTP->DNAsynth CellCycle Cell Cycle Arrest & Apoptosis DNAsynth->CellCycle Disruption leads to

Caption: Mechanism of action of this compound via inhibition of Ribonucleotide Reductase.

Data Presentation: Summary of In Vivo Studies

Quantitative data from preclinical and clinical studies are summarized below to provide a reference for experimental design.

Table 1: Preclinical Efficacy of this compound in Murine Cancer Models

Animal ModelCancer TypeDosing ScheduleKey OutcomesReference
L1210 Leukemia-bearing MiceLeukemia60 mg/kg, twice daily for 6 daysSignificant prolongation of survival (%T/C = 223)[3]
L1210 Leukemia-bearing MiceLeukemiaBroad dosage rangeCurative for some mice; DNA synthesis inhibition lasted ~10 hr[1]
M109 Lung Carcinoma MiceLung CancerNot specifiedPronounced growth inhibition[1]
A2780 Ovarian Carcinoma XenograftsOvarian CancerNot specifiedPronounced growth inhibition[1]

Table 2: Phase I Clinical Trial Data for Single IV Dose of this compound

ParameterValueNotesReference
Patient Population27 patients with advanced cancerHeavily pretreated population[4]
Dosing ScheduleSingle 2-hour IV infusion every 4 weeksDose escalation from 5 mg/m² to 105 mg/m²[4]
Maximum Tolerated Dose (MTD)Not reached up to 105 mg/m² on this scheduleNo significant toxicity observed at the highest dose[4]
Key Toxicities (Grade >1)Fever, astheniaGrade 4 thrombocytopenia (1 patient), Grade 3 anemia (1 patient)[4]
PharmacokineticsPeak serum concentration increased linearly with doseRelevant tumor inhibitory concentrations were achieved[4]
Clinical ResponseNo tumor responses; 8 patients had disease stabilization-[4]

Experimental Protocols

Compound Formulation and Vehicle Selection

The solubility of this compound is a critical factor for in vivo administration. It is often poorly soluble in aqueous solutions. A common vehicle for compounds with low aqueous solubility is required.[5]

Protocol 4.1.1: Preparation of a Standard Vehicle for In Vivo Administration [5]

  • Materials:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution.

    • In a separate sterile tube, mix the appropriate volumes of the this compound/DMSO stock, PEG300, and Tween 80. For a final formulation of 10% DMSO, 40% PEG300, and 5% Tween 80, use these respective percentages.

    • Vortex the mixture thoroughly until it forms a clear, homogenous solution.

    • Slowly add the sterile saline (e.g., to a final volume percentage of 45%) to the mixture while continuously vortexing to prevent precipitation.

    • Visually inspect the final formulation for any precipitates. If precipitation occurs, the ratio of co-solvents may need adjustment.

    • Crucially, prepare the formulation fresh on the day of administration.

Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

This study is essential to determine the single-dose safety profile of this compound and to guide dose selection for subsequent efficacy studies.[5]

Protocol 4.2.1: Acute Toxicity/MTD Study in Mice [5]

  • Objective: To determine the single-dose Maximum Tolerated Dose (MTD) of this compound.

  • Animal Model:

    • Species: Mouse

    • Strain: CD-1 or BALB/c (a common outbred or inbred strain)

    • Age: 6-8 weeks

    • Number of Animals: 3-5 mice per dose group.

  • Procedure:

    • Acclimate animals for a minimum of 5 days before the experiment.

    • Randomly assign animals to dose groups (e.g., Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg). Dose selection should be informed by any available in vitro cytotoxicity data.

    • Administer a single dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).

    • Monitor animals closely for the first 4-6 hours post-administration and then at least twice daily for 14 days.

    • Record all clinical signs of toxicity, including changes in posture, activity, breathing, response to stimuli, and body weight.

    • The MTD is defined as the highest dose that does not cause mortality or unacceptable toxicity (e.g., >20% body weight loss).

start Start: Acclimate Mice (5 days) randomize Randomize into Dose Groups (n=3-5 per group) - Vehicle Control - this compound Dose 1 - this compound Dose 2 - ... start->randomize administer Administer Single Dose of this compound or Vehicle randomize->administer monitor_short Monitor Closely (4-6 hours) administer->monitor_short monitor_long Monitor Daily (14 days) Record: - Clinical Signs - Body Weight - Mortality monitor_short->monitor_long endpoint Endpoint: Determine MTD monitor_long->endpoint

Caption: Experimental workflow for MTD determination of this compound in mice.

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general framework for assessing the antitumor efficacy of this compound in a subcutaneous tumor xenograft model.[5]

Protocol 4.3.1: Tumor Growth Inhibition Study

  • Objective: To evaluate the efficacy of this compound in inhibiting tumor growth in vivo.

  • Animal Model:

    • Species: Mouse (e.g., Athymic Nude or SCID, depending on the cell line)

    • Tumor Model: Subcutaneous injection of a relevant human cancer cell line (e.g., A2780 ovarian, M109 lung).

  • Procedure:

    • Tumor Implantation: Inject tumor cells subcutaneously into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.

    • Randomization: When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose, Positive Control). Doses should be below the determined MTD.

    • Treatment Administration: Administer treatments according to the planned schedule (e.g., twice daily based on preclinical data suggesting a short duration of action) and route for a defined period (e.g., 21 days).[1]

    • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

    • Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.

Pharmacokinetic (PK) Study

A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[6]

Protocol 4.4.1: Single-Dose PK Study in Mice [7]

  • Objective: To determine the pharmacokinetic profile of this compound following a single dose.

  • Procedure:

    • Dosing: Administer a single dose of this compound (e.g., intraperitoneal or intravenous) to a cohort of mice (n=3 per time point).

    • Blood Sampling: At predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose), collect blood samples via a suitable method (e.g., saphenous vein or terminal cardiac puncture).

    • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., HPLC).[4]

    • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), and half-life (t½).

cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase Dose Administer Single This compound Dose to Cohorts Sample Blood Sampling at Pre-defined Time Points Dose->Sample Plasma Prepare Plasma Samples Sample->Plasma Analyze Quantify this compound (e.g., HPLC) Plasma->Analyze Calculate Calculate PK Parameters (Cmax, Tmax, AUC, t½) Analyze->Calculate

Caption: General workflow for a pharmacokinetic study of this compound.

Concluding Remarks

The provided protocols offer a foundational framework for the in vivo investigation of this compound. Researchers should adapt these methodologies based on their specific cancer models, preliminary findings, and institutional guidelines (IACUC). Careful experimental design, including appropriate controls, randomization, and statistical analysis, is paramount to generating valid and reproducible data.[8] The potent activity of this compound as a ribonucleotide reductase inhibitor makes it a compelling candidate for further preclinical and clinical development.[2]

References

Application Notes and Protocols for AQC Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is fundamental in a wide array of scientific disciplines, from biomedical research and clinical diagnostics to food science and pharmaceutical drug development. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a pre-column derivatization reagent that has become a cornerstone for amino acid analysis via high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC).[1][2] Introduced in 1993, the AQC method offers several advantages, including the formation of highly stable fluorescent derivatives with both primary and secondary amino acids in a single, rapid reaction.[1] This stability is a significant benefit for methods requiring longer analysis times or when samples need to be stored prior to analysis.[3] The resulting derivatives can be detected by both UV and fluorescence, providing flexibility and high sensitivity, with detection limits reaching the picomole to femtomole level.[1][4]

These application notes provide a comprehensive guide to performing AQC pre-column derivatization, including a detailed experimental protocol, quantitative performance data, and a visual representation of the workflow.

Principle of the Method

The AQC derivatization method is a pre-column technique where the amino acids in a sample are chemically modified before chromatographic separation. The reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, reacts with the primary and secondary amine groups of amino acids in a buffered solution at an optimal pH range of 8.2 to 10.1.[5] This reaction, depicted below, results in the formation of stable, fluorescent urea (B33335) derivatives that are readily analyzed by reversed-phase HPLC.[2] A key advantage of this method is that the excess reagent hydrolyzes to 6-aminoquinoline (B144246) (AMQ), N-hydroxysuccinimide (NHS), and carbon dioxide, with the hydrolysis by-products generally not interfering with the separation of the derivatized amino acids.[1] However, in samples containing hydroxyproline (B1673980) or hydroxylysine, by-products might cause some interference.[1]

Caption: General reaction scheme of AQC with an amino acid.

Experimental Protocol

This protocol is based on the well-established Waters AccQ•Tag™ chemistry.[3]

1. Reagents and Materials

  • Borate (B1201080) Buffer: 0.2 M, pH 8.8.[3]

  • AQC Derivatizing Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile (B52724) (e.g., 2 mg/mL).[2][3] This reagent is often supplied in kits like the Waters AccQ•Fluor™ Reagent Kit, where the AQC powder is reconstituted in acetonitrile.

  • Amino Acid Standards: A standard mixture of amino acids at a known concentration.

  • Sample: Protein hydrolysates, purified peptides, or biological fluids.

  • Vortex Mixer

  • Heating Block or Water Bath (55 °C)

  • HPLC or UHPLC system with UV or Fluorescence Detector

2. Sample Preparation

Proper sample preparation is critical for accurate amino acid analysis.

  • Hydrolysis (for proteins and peptides): For the analysis of total amino acid composition, proteins and peptides must first be hydrolyzed to release the constituent amino acids. Acid hydrolysis is a common method.[2]

  • Removal of Particulates: Samples should be free of particulate matter. Centrifugation or filtration (e.g., using a 0.2 µm membrane filter) is recommended.[6]

  • Dilution: Dilute the sample with ultrapure water to ensure the amino acid concentrations are within the linear range of the assay.[6]

  • pH Adjustment: The derivatization reaction is pH-dependent, with an optimal range of 8.2-10.1. If the sample is highly acidic (e.g., from acid hydrolysis), neutralization may be necessary before adding the borate buffer.

3. Derivatization Procedure

  • Aliquot Sample: In a microcentrifuge tube or HPLC vial, add 10 µL of the amino acid standard or prepared sample.[3]

  • Add Buffer: Add 70 µL of the Borate Buffer to the sample.[3]

  • Vortex: Mix the sample and buffer thoroughly using a vortex mixer.[3]

  • Add AQC Reagent: Add 20 µL of the AQC Derivatizing Reagent to the mixture.[3]

  • Immediate Vortexing: Immediately and thoroughly vortex the mixture. This step is crucial for complete derivatization of all amino acids.[3][7]

  • Incubation: Heat the mixture at 55 °C for 10 minutes.[3][7] This heating step ensures the complete derivatization, particularly for tyrosine, by accelerating the conversion of a minor side-product to the major mono-derivatized compound.[7]

  • Cooling: Allow the sample to cool to room temperature.[3]

  • Analysis: The derivatized sample is now ready for injection into the HPLC/UHPLC system.[3] Derivatized samples can be stored at 2-8 °C for up to two days without significant degradation.[6]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for AQC pre-column derivatization.

G Figure 2. AQC Pre-column Derivatization Workflow start Start: Amino Acid Sample sample_prep Sample Preparation (Hydrolysis, Filtration, Dilution, pH Adjustment) start->sample_prep add_buffer Add 70 µL Borate Buffer (pH 8.8) sample_prep->add_buffer vortex1 Vortex Thoroughly add_buffer->vortex1 add_aqc Add 20 µL AQC Reagent vortex1->add_aqc vortex2 Vortex Immediately & Thoroughly add_aqc->vortex2 heat Incubate at 55°C for 10 min vortex2->heat cool Cool to Room Temperature heat->cool inject Inject into HPLC/UHPLC cool->inject

References

Application of 3-Aminoquinuclidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoquinuclidine (B1202703) is a versatile bicyclic amine that serves as a crucial building block and key pharmacophore in medicinal chemistry. Its rigid structure and chiral nature make it an attractive scaffold for the design of potent and selective ligands for various biological targets, particularly within the central nervous system (CNS).[1][2][3] This document provides detailed application notes and experimental protocols for the use of 3-aminoquinuclidine in the development of therapeutic agents targeting prominent receptor systems.

Application Notes

The 3-aminoquinuclidine moiety is a privileged scaffold in the design of ligands for several important classes of receptors, including:

  • Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Derivatives of 3-aminoquinuclidine, such as solifenacin (B1663824), are potent muscarinic antagonists used in the treatment of overactive bladder.[4][5][6][7][8] The quinuclidine (B89598) core mimics the quaternary ammonium (B1175870) group of acetylcholine, providing a high affinity for the receptor.

  • Nicotinic Acetylcholine Receptors (nAChRs): The rigid structure of 3-aminoquinuclidine is well-suited for interaction with nicotinic receptors. Varenicline (B1221332), a partial agonist at the α4β2 nAChR and a blockbuster smoking cessation aid, features a complex tricycle derived from a related scaffold, highlighting the utility of quinuclidine-like structures.[9][10][11][12]

  • Serotonin 5-HT3 Receptors: The 3-aminoquinuclidine scaffold is a key component of potent 5-HT3 receptor antagonists like palonosetron, which are used to prevent chemotherapy-induced nausea and vomiting.[13][14][15] The basic nitrogen of the quinuclidine ring is critical for binding to the receptor.

  • Antibacterial Agents: Quaternary ammonium compounds derived from 3-aminoquinuclidine have demonstrated significant antibacterial activity against a range of clinically relevant bacterial strains.[13]

Quantitative Data

The following tables summarize the biological activities of various 3-aminoquinuclidine derivatives.

Table 1: Muscarinic Receptor Binding Affinities of Quinuclidinyl N-Phenylcarbamate Analogs [16]

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
3c 2.0132.62.21.8

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding and Functional Activity of Deschloroepibatidine Analogs [17]

Compoundα4β2* Ki (nM)α4β2 IC50 (µM)α3β4 IC50 (µM)α7 IC50 (µM)
5b 0.222.923233
5e 0.0941.213114
6b 0.811.33360
6e 0.181.88.230

Table 3: 5-HT3 Receptor Binding Affinities of Quinolinecarboxylic Acid Derivatives [18]

Compound5-HT3 Ki (nM)
5 9.9
13c (R-enantiomer) 56.4
13d (S-enantiomer) 242.3

Table 4: Antibacterial Activity of 3-Amidoquinuclidine Quaternary Ammonium Compounds [13]

Compound SeriesMinimal Inhibitory Concentration (MIC) Range (µM)
Series 1 Single-digit to higher µM range
Series 3 Weak activity

Experimental Protocols

Protocol 1: Synthesis of (R)- and (S)-3-Aminoquinuclidine from 3-Quinuclidinone[14]

This protocol describes a general method for the stereoselective synthesis of (R)- and (S)-3-aminoquinuclidine.

Materials:

Procedure:

  • Imine Formation: A mixture of 3-quinuclidinone hydrochloride and an equimolar amount of either (S)-(-)- or (R)-(+)-1-phenethylamine is refluxed in a suitable solvent (e.g., toluene (B28343) with a Dean-Stark trap) to form the corresponding chiral imine.

  • Diastereoselective Reduction: The resulting imine is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature until completion.

  • Work-up: The solvent is evaporated under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • Chiral Auxiliary Removal: The resulting diastereomeric amines are separated by chromatography. The chiral auxiliary (phenethylamine group) is then removed by hydrogenolysis (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield the desired enantiomer of 3-aminoquinuclidine.

  • Salt Formation: The free base is converted to the dihydrochloride (B599025) salt by treatment with ethereal HCl.

Protocol 2: Synthesis of Solifenacin (Muscarinic Antagonist)[5][6][8]

This protocol outlines a one-pot synthesis of solifenacin from (3R)-quinuclidinol.

Materials:

  • (3R)-Quinuclidinol

  • bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT)

  • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Triethylamine

  • Isopropyl acetate

  • Saturated aqueous ammonium chloride solution

  • 10% aqueous potassium bicarbonate solution

Procedure:

  • Activation of (3R)-Quinuclidinol: In a reaction vessel under an inert atmosphere, charge bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT) and isopropyl acetate. Add (R)-quinuclidin-3-ol stepwise, followed by triethylamine. Stir the mixture at room temperature for approximately 2 hours.

  • Condensation: To the resulting solution, add a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in isopropyl acetate. Heat the mixture to reflux and maintain for 4 hours.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous ammonium chloride solution. Separate the phases and wash the organic phase with a 10% aqueous solution of potassium bicarbonate.

  • Isolation: The organic phase containing solifenacin can be carried forward for salt formation (e.g., with succinic acid to form solifenacin succinate).

Protocol 3: Synthesis of 3-Amidoquinuclidine Quaternary Ammonium Compounds (Antibacterial Agents)[13]

This protocol provides a general method for the synthesis of 3-amidoquinuclidine-based antibacterial agents.

Materials:

Procedure:

  • Amide Formation: 3-Aminoquinuclidine is reacted with the corresponding acid anhydride (e.g., lauric anhydride for a C12 acyl chain) at an elevated temperature (e.g., 120 °C) to form the 3-amidoquinuclidine precursor.

  • Quaternization: The resulting 3-amidoquinuclidine precursor is dissolved in dry acetone under an inert atmosphere. The desired alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide) is added, and the reaction is stirred until completion, yielding the quaternary ammonium compound.

  • Purification: The product can be purified by recrystallization or chromatography.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of the receptors targeted by 3-aminoquinuclidine derivatives.

G 5-HT3 Receptor Signaling Pathway Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Binds to Ion_Channel Cation Influx (Na+, K+, Ca2+) HT3R->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Excitation Excitatory Response Depolarization->Excitation Causes

Caption: Simplified 5-HT3 receptor signaling cascade.

G Muscarinic Acetylcholine Receptor (M1/M3/M5) Signaling ACh Acetylcholine (ACh) mAChR M1/M3/M5 mAChR (GPCR) ACh->mAChR Binds to Gq11 Gq/11 protein mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: M1/M3/M5 muscarinic receptor Gq-coupled signaling.

G Nicotinic Acetylcholine Receptor (α4β2) Signaling in Neuroprotection Agonist Nicotinic Agonist (e.g., Varenicline) nAChR α4β2 nAChR (Ligand-gated ion channel) Agonist->nAChR Binds to Ca_Influx Ca2+ Influx nAChR->Ca_Influx Allows PI3K PI3K Ca_Influx->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection (Neuronal Survival) Akt->Neuroprotection Promotes G General Workflow for Synthesis and Evaluation of 3-Aminoquinuclidine Derivatives Start 3-Aminoquinuclidine (or precursor) Synthesis Chemical Synthesis (e.g., amidation, alkylation) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Receptor Binding Assay, MIC Assay) Characterization->Screening Data_Analysis Data Analysis (Ki, IC50, MIC determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Application Notes and Protocols for Cholinergic Agonists in Gastrointestinal Motility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal (GI) motility is a complex, highly regulated process essential for the digestion and absorption of nutrients. Dysregulation of GI motility is implicated in a variety of common disorders, including gastroparesis, chronic constipation, and irritable bowel syndrome. The enteric nervous system (ENS), often referred to as the "second brain," is the primary regulator of GI function, with acetylcholine (B1216132) (ACh) serving as a major excitatory neurotransmitter.

Cholinergic signaling plays a crucial role in initiating smooth muscle contraction and promoting peristalsis.[1] Therefore, cholinergic agonists are valuable tools for studying GI motility and represent a class of prokinetic agents. These application notes provide detailed protocols for investigating the effects of cholinergic agonists on GI motility using both in vitro and in vivo models. For the purpose of these protocols, Acetylcholine (ACh) and other stable cholinergic agonists will be used as model compounds.

Mechanism of Action: Cholinergic Stimulation of GI Smooth Muscle

Acetylcholine released from postganglionic parasympathetic neurons acts on muscarinic receptors located on the surface of gastrointestinal smooth muscle cells. The primary subtypes involved are the M2 and M3 receptors, which are co-expressed in the gut, with M2 receptors typically being more numerous.[2][3] Despite this, the M3 receptor is primarily responsible for initiating contraction.[4]

  • M3 Receptor Pathway (Primary Contractile Pathway): Activation of M3 receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[5]

  • M2 Receptor Pathway (Modulatory Role): M2 receptors are coupled to Gi/o proteins.[5] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8] Since cAMP promotes muscle relaxation, the M2-mediated reduction in cAMP levels sensitizes the muscle to contractile stimuli and counteracts sympathetic-mediated relaxation, thus indirectly promoting contraction.[6][8]

G_Protein_Signaling_in_GI_Smooth_Muscle cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3 M3 Receptor ACh->M3 Binds M2 M2 Receptor ACh->M2 Binds Gq11 Gq/11 M3->Gq11 Activates Gi Gi/o M2->Gi Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Reduces Production SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca2+ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK MLCK (Active) Calmodulin->MLCK Activates Myosin Myosin-LC (Phosphorylated) MLCK->Myosin Phosphorylates Contraction Contraction Myosin->Contraction Relaxation Relaxation cAMP->Relaxation Promotes

Caption: Cholinergic signaling pathways in gastrointestinal smooth muscle cells.

Protocol 1: In Vitro Isolated Guinea Pig Ileum Motility Assay

This ex vivo protocol is a classic pharmacological method to assess the direct effect of a substance on intestinal smooth muscle contraction.[9]

Objective

To determine the concentration-response relationship and potency (EC50) of Acetylcholine (ACh) on the contractility of isolated guinea pig ileum.

Materials and Reagents
  • Animal: Male Dunkin-Hartley guinea pig (250-350 g)

  • Equipment:

    • Organ bath system with thermoregulation (37°C)

    • Isometric force transducer

    • Carbogen (B8564812) gas cylinder (95% O2, 5% CO2)

    • Data acquisition system (e.g., PowerLab)

    • Dissection tools

  • Solutions:

    • Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose.

    • Test Compound: Acetylcholine chloride stock solution (e.g., 10 mM in distilled water), serially diluted.

Experimental Procedure
  • Tissue Preparation:

    • Humanely euthanize the guinea pig according to approved institutional guidelines.

    • Perform a laparotomy and carefully excise a segment of the terminal ileum (approx. 10-15 cm from the ileo-cecal junction).

    • Place the excised tissue in a petri dish containing fresh, carbogen-aerated Krebs-Henseleit solution at room temperature.

    • Gently flush the lumen to remove contents and cut into 2-3 cm segments.

  • Tissue Mounting:

    • Tie one end of an ileum segment to a tissue holder and the other end to an isometric force transducer using surgical silk.

    • Mount the tissue in a 10 mL organ bath chamber containing Krebs-Henseleit solution, continuously aerated with carbogen and maintained at 37°C.

  • Equilibration:

    • Apply an initial resting tension of 1.0 g to the tissue.

    • Allow the tissue to equilibrate for 60 minutes. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes and re-adjust the tension to 1.0 g as needed.

  • Concentration-Response Curve:

    • After equilibration, record a stable baseline for 5-10 minutes.

    • Add ACh to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in logarithmic increments (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) once the response to the previous concentration has reached a plateau.

    • Record the contractile response (in grams of tension) for each concentration.

    • After the maximal response is achieved, wash the tissue repeatedly with fresh Krebs solution to return to baseline.

  • Data Analysis:

    • Measure the peak tension for each ACh concentration.

    • Express the data as a percentage of the maximal contraction observed.

    • Plot the percentage contraction against the logarithm of the ACh concentration to generate a sigmoidal concentration-response curve.

    • Calculate the EC50 value (the concentration of ACh that produces 50% of the maximal response) using non-linear regression analysis (e.g., Prism, SigmaPlot).

Data Presentation: Acetylcholine-Induced Contraction
Acetylcholine Concentration (M)Log [ACh]Response (g tension)% of Maximal Response
1.00E-09-9.00.052.5
1.00E-08-8.00.2412.0
1.00E-07-7.00.9849.0
1.00E-06-6.01.7587.5
1.00E-05-5.01.9899.0
1.00E-04-4.02.00100.0
Calculated EC50 ~1.02E-07 M

Note: Data are representative and may vary between preparations.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Humane Euthanasia of Guinea Pig Dissection Isolate Ileum Segment Euthanasia->Dissection Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibrate (60 min) under 1g tension Mounting->Equilibration Baseline Record Stable Baseline Equilibration->Baseline Dosing Cumulative Dosing of Acetylcholine Baseline->Dosing Washout Wash Tissue Dosing->Washout Record Record Contraction (g tension) Dosing->Record Normalize Normalize Data to % Max Response Record->Normalize Plot Plot Log[ACh] vs % Response Normalize->Plot Calculate Calculate EC50 Plot->Calculate

Caption: Experimental workflow for the isolated guinea pig ileum assay.

Protocol 2: In Vivo Gastrointestinal Transit Assay in Mice

This protocol assesses the overall effect of a test compound on the transit rate of a non-absorbable marker through the small intestine in a live animal model. Due to the rapid degradation of ACh in vivo, a more stable cholinergic agonist (e.g., Bethanechol) or an acetylcholinesterase inhibitor (e.g., Neostigmine) is typically used.[10]

Objective

To evaluate the prokinetic effect of a stable cholinergic agonist on whole gut transit time in mice.

Materials and Reagents
  • Animals: Male C57BL/6 mice (8-10 weeks old)

  • Equipment:

    • Oral gavage needles

    • Dissection tools

    • Ruler

  • Reagents:

    • Test Compound: Cholinergic agonist (e.g., Bethanechol) dissolved in a vehicle (e.g., saline).

    • Vehicle Control: Saline.

    • Marker: 5% Charcoal suspension in 10% gum acacia.

Experimental Procedure
  • Animal Preparation:

    • House mice in cages with free access to water but withhold food for 12-18 hours prior to the experiment to ensure an empty stomach.

    • Randomly divide mice into at least two groups: Vehicle Control and Test Compound.

  • Compound Administration:

    • Administer the test compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection). A typical volume is 10 mL/kg.

  • Marker Administration:

    • After a set period (e.g., 30 minutes post-compound administration), administer the charcoal meal (0.2 mL per mouse) to all animals via oral gavage.

  • Transit Time Measurement:

    • After a predetermined time (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice by cervical dislocation or CO2 asphyxiation.

    • Immediately perform a laparotomy and carefully expose the entire gastrointestinal tract.

    • Excise the small intestine from the pyloric sphincter to the cecum, taking care not to stretch the tissue.

    • Lay the intestine flat on a moist surface and measure its total length with a ruler.

    • Measure the distance traveled by the charcoal marker from the pylorus to the leading edge of the charcoal column.

  • Data Analysis:

    • For each animal, calculate the gastrointestinal transit as a percentage:

      • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the mean % transit between the control and test groups using an appropriate statistical test (e.g., Student's t-test).

Data Presentation: Effect of Cholinergic Agonist on GI Transit
Treatment GroupNMean Total Intestine Length (cm)Mean Distance Traveled (cm)Mean % GI Transit (± SEM)
Vehicle Control (Saline)842.521.249.9 ± 2.1
Cholinergic Agonist (1 mg/kg)843.131.573.1 ± 3.5*

*p < 0.05 compared to Vehicle Control.

In_Vivo_Workflow Fasting Fast Mice (12-18 hours) Grouping Randomize into Control & Test Groups Fasting->Grouping Admin_Drug Administer Vehicle or Cholinergic Agonist Grouping->Admin_Drug Wait1 Wait 30 min Admin_Drug->Wait1 Admin_Charcoal Administer Charcoal Meal via Gavage Wait1->Admin_Charcoal Wait2 Wait 20-30 min Admin_Charcoal->Wait2 Euthanasia Humane Euthanasia Wait2->Euthanasia Dissection Dissect Small Intestine Euthanasia->Dissection Measure Measure Total Length & Distance Traveled Dissection->Measure Calculate Calculate % GI Transit Measure->Calculate Compare Statistically Compare Groups Calculate->Compare

Caption: Experimental workflow for the in vivo gastrointestinal transit assay.

References

Application Notes and Protocols for Biogenic Amine Analysis by UHPLC with AQC Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biogenic amines (BAs) are a class of low molecular weight organic nitrogen compounds that play crucial physiological roles as neurotransmitters and neuromodulators in the central nervous system. Key biogenic amines include catecholamines (dopamine, norepinephrine, epinephrine), indolamines (serotonin, melatonin), and others such as histamine (B1213489) and tyramine. The accurate quantification of these molecules in biological matrices is of paramount importance in neuroscience research, drug development, and clinical diagnostics to understand their involvement in various physiological and pathological processes.

This document provides a detailed application note and protocol for the analysis of biogenic amines using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or fluorescence detection, following pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). AQC is a highly effective derivatizing agent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives, thereby enhancing their detection sensitivity and chromatographic separation.[1][2] This method offers a robust and sensitive approach for the simultaneous determination of a wide range of biogenic amines in complex biological samples.[3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and UHPLC analysis of biogenic amines.

Materials and Reagents
  • Standards: High-purity standards of biogenic amines (e.g., histamine, tyramine, dopamine, norepinephrine, epinephrine, serotonin, putrescine, cadaverine, spermidine, spermine).

  • Derivatization Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). Commercially available kits, such as Waters AccQ•Tag™ Ultra, are recommended.[4]

  • Buffer: 0.2 M Borate buffer (pH 8.8). To prepare, dissolve boric acid in water, adjust pH with concentrated NaOH, and bring to final volume.

  • Solvents: Acetonitrile (ACN) and water (UHPLC or LC-MS grade).

  • Acids: Perchloric acid (PCA) or Trichloroacetic acid (TCA) for sample deproteinization.

  • Mobile Phase A: Aqueous buffer (e.g., acetate (B1210297) or formate (B1220265) buffer), pH adjusted.

  • Mobile Phase B: Acetonitrile or methanol.

Equipment
  • UHPLC System: A system equipped with a binary or quaternary pump, autosampler with temperature control, column oven, and a UV/Vis or fluorescence detector.

  • Analytical Column: A reversed-phase C18 column suitable for UHPLC (e.g., 2.1 mm i.d., 100 mm length, <2 µm particle size).

  • pH Meter: For accurate buffer preparation.

  • Vortex Mixer: For thorough mixing of samples.

  • Centrifuge: Capable of reaching >10,000 x g.

  • Heating Block or Water Bath: For maintaining a constant temperature of 55°C.

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of each biogenic amine standard at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 M HCl or methanol). Store at -20°C.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all target biogenic amines at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with 0.1 M HCl. This solution can be used to prepare the calibration curve standards.

Sample Preparation (from Biological Fluids, e.g., Plasma, Serum)
  • Deproteinization: To 100 µL of plasma or serum, add 100 µL of ice-cold 0.6 M PCA or 10% TCA.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the biogenic amines. The supernatant can be directly used for derivatization or stored at -80°C.

AQC Derivatization Protocol
  • Reagent Preparation: Prepare the AQC reagent solution according to the manufacturer's instructions, typically by dissolving the AQC powder in anhydrous acetonitrile. For example, 4 mg of AQC can be diluted in 1 mL of ACN.[5]

  • Reaction Mixture: In a microcentrifuge tube, combine the following:

    • 10 µL of the sample supernatant or standard solution.

    • 70 µL of 0.2 M Borate Buffer (pH 8.8).[4]

    • Vortex briefly to mix.

  • Derivatization: Add 20 µL of the AQC reagent solution to the mixture.[4]

  • Immediate Mixing: Immediately cap the tube and vortex thoroughly for several seconds. It is crucial to mix immediately after adding the AQC reagent to ensure complete derivatization.

  • Heating: Place the reaction tube in a heating block or water bath set at 55°C for 10 minutes.[4][5] This step ensures the completion of the derivatization reaction.

  • Cooling: After heating, remove the tube and allow it to cool to room temperature.

  • Dilution: The derivatized sample can be diluted with an appropriate solvent (e.g., water or mobile phase A) before injection into the UHPLC system to match the autosampler requirements and avoid detector saturation. A 1:5 dilution with water is a common practice.[5]

UHPLC-UV/Fluorescence Analysis
  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 100 mM Ammonium acetate buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic derivatized amines. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-10 min: 5-50% B (linear gradient)

    • 10-11 min: 50-90% B (linear gradient)

    • 11-12 min: Hold at 90% B

    • 12-13 min: 90-5% B (linear gradient)

    • 13-15 min: Re-equilibration at 5% B

  • Detection:

    • UV Detection: 254 nm or 260 nm.[3]

    • Fluorescence Detection: Excitation at 250 nm and Emission at 395 nm.[2]

Data Presentation

The following tables summarize the quantitative performance of the AQC derivatization method for biogenic amine analysis by UHPLC, as reported in various studies.

Table 1: Linearity of AQC-Derivatized Biogenic Amines

Biogenic AmineLinearity Range (µM)Correlation Coefficient (r²)Reference
Histamine2 - 800> 0.99[4]
Tyramine2 - 800> 0.99[4]
Dopamine2 - 800> 0.99[4]
Serotonin1 - 400> 0.993[6]
Putrescine2 - 800> 0.99[4]
Cadaverine2 - 800> 0.99[4]
Spermidine2 - 800> 0.99[4]
Spermine2 - 800> 0.99[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) of AQC-Derivatized Biogenic Amines

Biogenic AmineLOD (µM)LOQ (µM)MatrixReference
Histamine0.050.16Cheese[1]
Tyramine0.050.16Cheese[1]
Dopamine-2Plasma[4]
Serotonin-6Plasma[4]
Putrescine0.050.16Cheese[1]
Cadaverine0.050.16Cheese[1]
Spermidine-2Plasma[4]
Spermine-2Plasma[4]

Note: LOD and LOQ values can vary significantly depending on the specific instrumentation, matrix, and validation protocol used.

Visualizations

Experimental Workflow

The entire analytical process from sample collection to data analysis is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_deriv AQC Derivatization cluster_analysis UHPLC Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) deproteinization Protein Precipitation (PCA or TCA) sample->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant buffer Add Borate Buffer (pH 8.8) supernatant->buffer aqc_reagent Add AQC Reagent buffer->aqc_reagent vortex Immediate Vortexing aqc_reagent->vortex heat Heat at 55°C for 10 min vortex->heat cool Cool to Room Temperature heat->cool injection Inject into UHPLC cool->injection separation Reversed-Phase C18 Separation injection->separation detection UV or Fluorescence Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification G enzyme enzyme tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase (TH) dopamine Dopamine ldopa->dopamine Aromatic L-Amino Acid Decarboxylase (AADC) norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-Hydroxylase (DBH) epinephrine Epinephrine norepinephrine->epinephrine Phenylethanolamine N-Methyltransferase (PNMT)

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using (S)-(-)-3-Aminoquinuclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-3-Aminoquinuclidine is a versatile chiral building block crucial in the development of a wide array of bioactive molecules.[1] Its rigid bicyclic structure and chiral nature make it an invaluable scaffold in medicinal chemistry for creating compounds with specific interactions with biological targets.[1] These application notes provide an overview of its use in synthesizing various classes of bioactive molecules, complete with experimental protocols and quantitative data to guide researchers in their drug discovery and development endeavors.

Synthesis of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands

The quinuclidine (B89598) core is a well-established pharmacophore for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of central nervous system disorders.[2] (S)-(-)-3-Aminoquinuclidine serves as a key precursor for the synthesis of potent and selective nAChR ligands.

Application Highlight: Synthesis of α7-nAChR Imaging Agents

Radiolabeled ligands targeting the α7-nAChR are valuable tools for in vivo imaging studies using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[3] One such example is the synthesis of N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-11C-methylsulfanyl-benzamide.[3]

Quantitative Data: Binding Affinity of nAChR Ligands

Compound NumberTargetBinding Affinity (Ki, nM)
5a α4β2-nAChR0.009
7a α4β2-nAChR0.04 - 1.18
8a α4β2*-nAChR0.04 - 0.35

Data extracted from studies on 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues.[4]

Experimental Protocol: Synthesis of N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-bromobenzamide

This protocol describes the synthesis of a precursor for a radiolabeled α7-nAChR ligand.[3]

Materials:

Procedure:

  • Dissolve (R)-3-aminoquinuclidine (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

G cluster_synthesis Synthesis of nAChR Ligand Precursor S_3_Aminoquinuclidine (S)-(-)-3-Aminoquinuclidine Reaction Amide Coupling (DCM, Et3N) S_3_Aminoquinuclidine->Reaction 4_bromobenzoyl_chloride 4-Bromobenzoyl Chloride 4_bromobenzoyl_chloride->Reaction Product N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl- 4-bromobenzamide Reaction->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure Precursor Purification->Final_Product

Caption: Synthetic workflow for an α7-nAChR ligand precursor.

Chiral Organocatalysts for Asymmetric Synthesis

(S)-(-)-3-Aminoquinuclidine can be derivatized into chiral catalysts for asymmetric reactions. Thiourea (B124793) derivatives of this amine have been explored as organocatalysts in reactions such as asymmetric Michael additions and Friedel-Crafts alkylations.[5][6]

Application Highlight: Asymmetric Michael Addition

A thiourea organocatalyst derived from (S)-(-)-3-aminoquinuclidine has been used to catalyze the Michael addition of diethylmalonate to trans-β-nitrostyrene.[5][6] While the initial results showed modest yields and low enantioselectivities, this highlights a potential area for further catalyst optimization and reaction condition screening.[5][6]

Quantitative Data: Catalytic Activity in Asymmetric Reactions

ReactionCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Michael Addition of Diethylmalonate to trans-β-nitrostyrene1017 (conversion)23 (S)
Michael Addition of Nitromethane to trans-chalcone1015Not determined
Friedel-Crafts Alkylation of Indole with trans-β-nitrostyrene10MediocreLow

Data from a study on a (-)-(S)-3-aminoquinuclidine-derived thiourea catalyst.[5][6]

Experimental Protocol: Synthesis of (-)-(S)-3-Aminoquinuclidine-Derived Thiourea Catalyst

Materials:

  • (-)-(S)-3-aminoquinuclidine dihydrochloride (B599025)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend (-)-(S)-3-aminoquinuclidine dihydrochloride (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and stir the mixture for 30 minutes.

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) and stir at room temperature for 24 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the thiourea catalyst.[5][6]

G cluster_catalysis Asymmetric Michael Addition Catalyst Thiourea Catalyst (from S-3-Aminoquinuclidine) Reaction Michael Addition Catalyst->Reaction activates Substrate1 Diethylmalonate Substrate1->Reaction Substrate2 trans-β-Nitrostyrene Substrate2->Reaction Product Chiral Adduct Reaction->Product

Caption: Catalytic cycle of the asymmetric Michael addition.

Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Modulators

The quinuclidine scaffold is also a key feature in ligands for muscarinic acetylcholine receptors (mAChRs), which are targets for treating various neurological disorders, including Alzheimer's disease and Parkinson's disease.[7]

Application Highlight: M1 mAChR Antagonists

Derivatives of 3-aminoquinuclidine (B1202703) have been synthesized and evaluated as selective M1 mAChR antagonists.[7] These compounds are of interest for their potential therapeutic benefits in treating central nervous system disorders.[7]

Quantitative Data: M1 mAChR Antagonist Selectivity

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1 Selectivity vs M2M1 Selectivity vs M4
9i 10270603507027-fold35-fold

Data from a study on selective M1 mAChR antagonists.[7]

Experimental Protocol: General Amide Coupling for mAChR Ligand Synthesis

Materials:

  • 3-aminoquinuclidine derivative (e.g., 3-chloro-4-(4-ethylpiperazin-1-yl)aniline)

  • Carboxylic acid chloride (e.g., 3-cyclopentyl propanoyl chloride)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Dissolve the 3-aminoquinuclidine derivative (1.0 eq) in a 9:1 mixture of DMF and DIEA.

  • Add the carboxylic acid chloride (1.0 eq) to the solution.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction completion by LC/MS.

  • Concentrate the reaction mixture and redissolve in a suitable solvent for purification (e.g., DMSO for HPLC).[7]

G cluster_pathway M1 Receptor Signaling Pathway Ligand M1 Antagonist (Quinuclidine-based) M1R M1 Muscarinic Receptor Ligand->M1R blocks Gq_11 Gq/11 Protein M1R->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Calcium Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation G cluster_moa Antimicrobial Mode of Action QAC Quaternary 3-Aminoquinuclidine Compound (QAC) Membrane Bacterial Cell Membrane QAC->Membrane interacts with ROS Reactive Oxygen Species (ROS) Generation QAC->ROS induces Disruption Membrane Disruption Membrane->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath ROS->CellDeath

References

Application Notes and Protocols for the Evaluation of Novel Compounds in Mouse Models of Chemotherapy-Induced Nausea and Vomiting (CINV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chemotherapy-induced nausea and vomiting (CINV) are among the most distressing side effects for cancer patients, significantly impacting their quality of life and compliance with treatment.[1][2][3] Preclinical evaluation of novel antiemetic agents is crucial for the development of more effective therapies. Rodents, while incapable of vomiting, exhibit a behavior known as pica, the consumption of non-nutritive substances like kaolin (B608303) clay, which serves as a reliable surrogate for emesis in research.[4][5][6] This document provides detailed protocols for utilizing a cisplatin-induced pica mouse model to assess the efficacy of a novel therapeutic agent, referred to herein as "Compound X," in mitigating CINV.

1. CINV Mouse Model: Cisplatin-Induced Pica

The administration of the chemotherapeutic agent cisplatin (B142131) is a well-established method for inducing pica in mice, mimicking the nausea and vomiting experienced by human patients.[4][7][8] This model allows for the quantitative assessment of a compound's ability to reduce CINV-like behaviors.

1.1. Animal Model Selection:

Different mouse strains can exhibit varying sensitivities to cisplatin-induced pica.[7] The DBA/2 strain has been shown to be particularly susceptible, displaying robust and reproducible pica behavior, making it a suitable choice for these studies.[7] Other commonly used strains include BALB/c and C57BL/6.[7]

1.2. Cisplatin Dosing and Administration:

Cisplatin is typically administered via intraperitoneal (i.p.) injection. The dose can be varied to induce acute or delayed pica. A dose of 7.5 mg/kg i.p. has been shown to be effective in inducing significant kaolin intake.[7]

2. Experimental Protocols

2.1. Preparation of Reagents:

  • Compound X: Dissolve Compound X in a suitable vehicle (e.g., sterile saline, DMSO, or a specific formulation buffer). The final concentration should be prepared to allow for the desired dosage in a standard injection volume (e.g., 10 mL/kg body weight).

  • Cisplatin: Reconstitute cisplatin powder in sterile 0.9% saline to a final concentration of 1 mg/mL. Prepare fresh on the day of the experiment.

  • Kaolin Pellets: Prepare kaolin pellets by mixing kaolin clay with a small amount of water or a binding agent to form a palatable, solid mass. Dry the pellets thoroughly before use.

2.2. Experimental Workflow:

The following diagram outlines the general experimental workflow for evaluating Compound X in the cisplatin-induced pica model.

G cluster_acclimation Acclimation Phase cluster_baseline Baseline Measurement cluster_treatment Treatment and Induction cluster_measurement Post-Induction Measurement acclimation Acclimate mice to individual housing and provide access to kaolin pellets baseline Measure baseline kaolin and food intake for 24-48 hours acclimation->baseline treatment Administer Vehicle or Compound X (e.g., 30 min pre-cisplatin) baseline->treatment induction Administer Cisplatin (e.g., 7.5 mg/kg, i.p.) or Vehicle treatment->induction measurement Measure kaolin and food intake for 48-72 hours post-cisplatin induction->measurement

Caption: General experimental workflow for CINV studies.

2.3. Detailed Experimental Procedure:

  • Animal Acclimation: Individually house mice in cages with free access to food, water, and a pre-weighed kaolin pellet for at least 3 days to acclimate them to the experimental conditions.

  • Baseline Measurement: For 24-48 hours prior to the experiment, measure and record the daily consumption of kaolin and food to establish a baseline for each mouse.

  • Animal Grouping: Randomly assign mice to the following experimental groups (n=8-10 mice per group):

    • Vehicle + Vehicle

    • Vehicle + Cisplatin

    • Compound X (Dose 1) + Cisplatin

    • Compound X (Dose 2) + Cisplatin

    • Compound X (Dose 3) + Cisplatin

  • Compound Administration: Administer the appropriate dose of Compound X or its vehicle via the intended route of administration (e.g., oral gavage, i.p., or subcutaneous injection) at a predetermined time before cisplatin administration (e.g., 30-60 minutes).

  • CINV Induction: Administer cisplatin (e.g., 7.5 mg/kg, i.p.) or vehicle (saline) to the respective groups.

  • Post-Induction Monitoring: For 48-72 hours following cisplatin administration, measure and record the amount of kaolin and food consumed at 24-hour intervals. Also, monitor the animals for any other signs of toxicity.

3. Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.

Table 1: Effect of Compound X on Cisplatin-Induced Kaolin Consumption (Pica)

Treatment GroupDose (mg/kg)Mean Kaolin Intake (g) ± SEM (0-24h)Mean Kaolin Intake (g) ± SEM (24-48h)
Vehicle + Vehicle-
Vehicle + Cisplatin-
Compound X + CisplatinDose 1
Compound X + CisplatinDose 2
Compound X + CisplatinDose 3

Table 2: Effect of Compound X on Food Intake in Cisplatin-Treated Mice

Treatment GroupDose (mg/kg)Mean Food Intake (g) ± SEM (0-24h)Mean Food Intake (g) ± SEM (24-48h)
Vehicle + Vehicle-
Vehicle + Cisplatin-
Compound X + CisplatinDose 1
Compound X + CisplatinDose 2
Compound X + CisplatinDose 3

4. Signaling Pathways in CINV

Understanding the underlying signaling pathways of CINV is crucial for the development of targeted therapies. The primary neurotransmitters involved are serotonin (B10506), substance P, and dopamine.[3][9][10]

4.1. Serotonin (5-HT3) Pathway:

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[11] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS), inducing acute emesis.[9][11]

G chemo Chemotherapy ec_cells Enterochromaffin Cells chemo->ec_cells stimulates serotonin Serotonin (5-HT) ec_cells->serotonin releases vagal_afferents Vagal Afferent Nerves (5-HT3 Receptors) serotonin->vagal_afferents activates ctz_nts CTZ / NTS vagal_afferents->ctz_nts signals emesis Acute Emesis ctz_nts->emesis induces

Caption: Serotonin pathway in acute CINV.

4.2. Substance P (NK1) Pathway:

Substance P, acting on neurokinin-1 (NK1) receptors in the brain, is a key mediator of both acute and delayed CINV.[3][9][12] Chemotherapy can trigger the release of substance P, leading to the activation of the emetic reflex.[11]

G chemo Chemotherapy brain Brain chemo->brain stimulates substance_p Substance P brain->substance_p releases nk1_receptors NK1 Receptors (in CTZ/NTS) substance_p->nk1_receptors activates emesis Acute & Delayed Emesis nk1_receptors->emesis induces

Caption: Substance P/NK1 pathway in CINV.

4.3. Dopamine Pathway:

Dopamine D2 receptors in the CTZ are also involved in the emetic reflex.[10][13] Antagonists of these receptors have been used as antiemetic agents.[10]

G chemo Chemotherapy ctz Chemoreceptor Trigger Zone (CTZ) chemo->ctz stimulates dopamine Dopamine ctz->dopamine releases d2_receptors D2 Receptors dopamine->d2_receptors activates emesis Emesis d2_receptors->emesis induces

Caption: Dopamine pathway in CINV.

The cisplatin-induced pica model in mice is a robust and valuable tool for the preclinical evaluation of novel antiemetic compounds. By following the detailed protocols and utilizing the structured data presentation formats provided, researchers can effectively assess the potential of new therapeutic agents to alleviate the significant burden of CINV. A thorough understanding of the key signaling pathways involved will further aid in the rational design and development of next-generation antiemetics.

References

Application Notes and Protocols for AQC Reagent in Protein Sequence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a highly sensitive reagent used for the pre-column derivatization of primary and secondary amino acids for their subsequent analysis by high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). This method offers excellent sensitivity, allowing for the detection of amino acids at picomolar levels. The resulting AQC-amino acid derivatives are highly stable, enabling reliable and reproducible quantification, which is critical in protein sequencing, cell culture media analysis, and food science.[1][2][3][4] AQC reacts with the amino groups of amino acids to yield stable, fluorescent urea (B33335) derivatives that can be detected by UV or fluorescence detectors.[5][6][7][8]

Chemical Reaction

The derivatization reaction with AQC is a straightforward, single-step process.[7] The N-hydroxysuccinimidyl (NHS) ester of the 6-aminoquinolyl carbamate reacts with the primary or secondary amine of an amino acid to form a stable urea linkage. Excess AQC reagent is hydrolyzed to 6-aminoquinoline (B144246) (AMQ), N-hydroxysuccinimide, and carbon dioxide. AMQ can further react with excess AQC to form a stable bis-aminoquinoline urea. These byproducts do not interfere with the chromatographic analysis of the derivatized amino acids.[5]

G cluster_reactants Reactants cluster_products Products AQC AQC Reagent (6-aminoquinolyl-N- hydroxysuccinimidyl carbamate) Derivative Stable, Fluorescent AQC-Amino Acid Derivative AQC->Derivative + AminoAcid Primary or Secondary Amino Acid (R-NH₂) AminoAcid->Derivative pH 8.2-10.0 Room Temp to 55°C NHS N-hydroxysuccinimide (byproduct) Derivative->NHS +

Figure 1: AQC Derivatization Reaction with Amino Acids.

Quantitative Performance Data

The AQC derivatization method provides excellent quantitative performance, characterized by high linearity, good recovery, and high precision.

ParameterTypical ValueAmino AcidsReference
**Linearity (R²) **> 0.99826 physiological amino acids[6]
≥ 0.9926 clinically relevant amino acids[9]
Recovery (%) 95 - 10626 physiological amino acids[6]
85 - 11013 amino acids[1]
Precision (Intra-day RSD%) < 1533 amino acids and biogenic amines[5]
0.02 - 7.2813 amino acids[1]
Precision (Inter-day RSD%) < 1533 amino acids and biogenic amines[5]
0.02 - 7.2813 amino acids[1]

Stability of Reagents and Derivatives

Proper storage of the AQC reagent and the resulting derivatives is crucial for accurate and reproducible results.

MaterialStorage ConditionStabilityReference
AQC Reagent Powder (unopened) Room TemperatureUp to 1 year
-20°C≥ 4 years[9]
Reconstituted AQC Reagent Room Temperature (in a desiccator)Up to 1 week[1]
-20°C1 month (sealed, away from light and moisture)[5]
-80°C6 months (sealed, away from light and moisture)[5]
AQC-Derivatized Amino Acids Room TemperatureUp to 1 week[2]
+2 to +8°CUp to 2 days
Autosampler at 20°C (unpierced vial)Up to 5 days[10]

Experimental Protocols

Reagent Preparation

1. AQC Derivatizing Reagent (e.g., 10 mM in Acetonitrile):

  • Materials:

    • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) powder

    • Anhydrous acetonitrile

  • Procedure:

    • Allow the AQC powder vial to come to room temperature before opening to prevent moisture condensation.

    • Prepare the desired concentration by dissolving the AQC powder in anhydrous acetonitrile. For example, to prepare a 10 mM solution from a 3-4 mg vial of AQC, add 1 mL of anhydrous acetonitrile.[7]

    • Vortex the vial immediately and thoroughly for several seconds to ensure complete dissolution. Gentle heating (e.g., up to 55°C or 80°C) can aid in dissolving the reagent.[6]

  • Storage:

    • For short-term storage, the reconstituted reagent can be kept at room temperature in a desiccator for up to one week.[1][11]

    • For longer-term storage, aliquot and store at -20°C for up to one month or -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.

2. Borate Buffer (0.2 M, pH 8.8):

  • Materials:

  • Procedure:

    • Dissolve the appropriate amount of boric acid in HPLC-grade water to make a 0.2 M solution.

    • Adjust the pH to 8.8 with a concentrated NaOH solution.

    • Filter the buffer through a 0.22 µm filter before use.

Sample Preparation and Derivatization Protocol

The following is a general protocol for the derivatization of amino acid standards or protein hydrolysates.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Prepare Amino Acid Standard or Protein Hydrolysate Sample Dilute 2. Dilute Sample with 0.1 N HCl (if necessary) Sample->Dilute Mix_Sample_Buffer 3. Mix 10 µL Sample with 70 µL Borate Buffer (pH 8.8) Dilute->Mix_Sample_Buffer Add_AQC 4. Add 20 µL Reconstituted AQC Reagent Mix_Sample_Buffer->Add_AQC Vortex 5. Vortex Immediately and Thoroughly Add_AQC->Vortex Incubate_RT 6. Incubate at Room Temperature for 1 minute Vortex->Incubate_RT Incubate_Heat 7. Heat at 55°C for 10 minutes Incubate_RT->Incubate_Heat Cool 8. Cool to Room Temperature Incubate_Heat->Cool Inject 9. Inject into HPLC/UPLC System Cool->Inject Detect 10. Detection (UV at 254 nm or Fluorescence Ex: 250 nm, Em: 395 nm) Inject->Detect

Figure 2: Experimental Workflow for AQC Derivatization and Analysis.

  • Procedure:

    • Sample Preparation: Prepare your amino acid standard or protein hydrolysate. If the sample is in a highly acidic solution (>0.1 N HCl), neutralization may be required.[7]

    • Mixing: In a microcentrifuge tube or a suitable reaction vial, combine 10 µL of the amino acid sample with 70 µL of 0.2 M Borate Buffer (pH 8.8).[4]

    • Derivatization: Add 20 µL of the reconstituted AQC reagent to the sample mixture.[4]

    • Vortexing: Immediately vortex the mixture thoroughly for several seconds to ensure complete and rapid derivatization.

    • Incubation: Allow the reaction to proceed at room temperature for 1 minute.

    • Heating: Heat the mixture at 55°C for 10 minutes. This step ensures the complete derivatization of all amino acids, particularly tyrosine.

    • Cooling: After heating, cool the sample to room temperature.

    • Analysis: The derivatized sample is now ready for injection into the HPLC or UPLC system.

HPLC/UPLC Analysis
  • Column: A reversed-phase C18 column is typically used for the separation of AQC-derivatized amino acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Detection:

    • UV Detection: 254 nm[4]

    • Fluorescence Detection: Excitation at 250 nm and emission at 395 nm.[4] Fluorescence detection offers higher sensitivity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no derivatization Inactive AQC reagentUse freshly prepared or properly stored reconstituted AQC reagent.
Incorrect pH of the reaction mixtureEnsure the final pH of the sample and buffer mixture is between 8.2 and 10.0.
Insufficient AQC reagentEnsure a molar excess of AQC reagent to the total amount of amino groups in the sample.
Poor peak shape Column degradationUse a guard column and ensure proper mobile phase preparation and pH.
Co-elution of peaksOptimize the HPLC/UPLC gradient and mobile phase composition.
Inconsistent results Incomplete mixingVortex immediately and thoroughly after adding the AQC reagent.
Temperature fluctuationsEnsure consistent incubation and analysis temperatures.
Sample precipitation in autosamplerAvoid storing derivatized samples at temperatures lower than room temperature, as this may cause precipitation.[10]

References

Troubleshooting & Optimization

Optimizing 3-Aminoquinuclidine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminoquinuclidine (B1202703). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-aminoquinuclidine?

The most common methods for synthesizing 3-aminoquinuclidine involve the reductive amination of 3-quinuclidinone. Other potential, though less commonly detailed for this specific molecule, routes include classical rearrangement reactions such as the Hofmann, Curtius, and Schmidt rearrangements starting from a quinuclidine-3-carboxylic acid derivative.

Q2: How can I synthesize the precursor, 3-quinuclidinone?

An efficient method for producing 3-quinuclidinone hydrochloride involves a multi-step process starting from piperidine-4-carboxylic acid. This precursor is converted to its ethyl ester, which then undergoes condensation with methyl chloroacetate. The resulting diester is cyclized via a Dieckmann reaction, followed by hydrolysis and decarboxylation to yield 3-quinuclidinone.

Q3: Is it possible to synthesize specific enantiomers of 3-aminoquinuclidine?

Yes, enantiomerically pure (R)- and (S)-3-aminoquinuclidine are crucial for many pharmaceutical applications. The most common method is the diastereoselective reductive amination of 3-quinuclidinone using a chiral auxiliary, such as (R)- or (S)-1-phenethylamine.[1][2] The resulting diastereomers can be separated, and the chiral auxiliary is subsequently removed. Alternatively, racemic 3-aminoquinuclidine can be resolved using chiral acids.[1]

Q4: What are the critical safety precautions when working with rearrangement reactions like the Curtius and Schmidt reactions?

The Curtius and Schmidt reactions involve the use of azides, which are potentially explosive. Hydrazoic acid, used in the Schmidt reaction, is highly toxic and explosive. These reactions should be performed in a well-ventilated fume hood, with appropriate personal protective equipment, and behind a blast shield. It is crucial to avoid heating concentrated solutions of azides and to handle them with non-metal spatulas.

Troubleshooting Guides

Reductive Amination of 3-Quinuclidinone

This is a widely used method for preparing 3-aminoquinuclidine. The general two-step process involves the formation of an imine or enamine intermediate, followed by its reduction.

Issue 1: Low Yield of 3-Aminoquinuclidine

Potential Cause Troubleshooting Suggestion
Incomplete imine formation. The equilibrium between the ketone and the imine can be unfavorable. Ensure removal of water using molecular sieves or a Dean-Stark trap. For less reactive amines, consider using a Lewis acid catalyst like Ti(OiPr)₄ to activate the ketone.
Reduction of the starting ketone. If using a strong reducing agent like NaBH₄, it can reduce the 3-quinuclidinone before it forms the imine. Add the reducing agent only after confirming imine formation (e.g., by TLC or GC). Alternatively, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are more selective for the iminium ion over the ketone.
Over-alkylation (for primary amines). The newly formed secondary amine can react further with the ketone. Use a large excess of the primary amine or ammonia (B1221849) to favor the formation of the desired product.
Catalyst deactivation (catalytic hydrogenation). The amine product can sometimes inhibit the catalyst (e.g., Pd/C). The addition of ammonium (B1175870) chloride can sometimes mitigate this effect and improve selectivity for the primary amine.

Issue 2: Poor Diastereoselectivity in Chiral Synthesis

Potential Cause Troubleshooting Suggestion
Insufficient steric hindrance from the chiral auxiliary. The choice of chiral auxiliary is critical. (R)- and (S)-1-phenethylamine are commonly used to provide good facial selectivity during the reduction of the imine intermediate.
Non-optimal reaction temperature. Lowering the reaction temperature during the reduction step can often enhance diastereoselectivity by favoring the transition state leading to the major diastereomer.
Choice of reducing agent. The steric bulk of the hydride source can influence the direction of hydride attack. Experiment with different borohydride (B1222165) reagents (e.g., NaBH₄, KBH₄, LiBH₄) to optimize the diastereomeric ratio.
Hofmann Rearrangement of Quinuclidine-3-Carboxamide

This reaction converts a primary amide to a primary amine with one less carbon atom.

Issue: Low Yield or Reaction Failure

Potential Cause Troubleshooting Suggestion
Incomplete N-bromination. Ensure the starting amide is pure and dry. Use a fresh, high-quality source of bromine or an alternative brominating agent like N-bromosuccinimide (NBS).
Degradation of the N-bromoamide intermediate. N-bromoamides can be unstable. It is often best to generate and use this intermediate in situ without isolation.
Side reaction: Urea (B33335) formation. The product amine can react with the isocyanate intermediate. Maintain a dilute reaction mixture and add reagents slowly to control the concentration of reactive intermediates.
Side reaction: Carbamate (B1207046) formation. If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate. Use water as the solvent for hydrolysis to the amine and ensure all glassware and reagents are dry if the carbamate is not the desired product.
Curtius Rearrangement of Quinuclidine-3-Carbonyl Azide (B81097)

This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to the amine.

Issue: Low Yield of 3-Aminoquinuclidine

Potential Cause Troubleshooting Suggestion
Incomplete acyl azide formation. If starting from a carboxylic acid (e.g., using diphenylphosphoryl azide, DPPA), ensure the starting material is completely dry, as water can hydrolyze the activated intermediate. If starting from an acyl chloride, ensure it is of high purity and the reaction with sodium azide is carried out under anhydrous conditions.
Inefficient rearrangement. The thermal decomposition of the acyl azide requires sufficient energy. Ensure the reaction is heated to an adequate temperature (reflux in a solvent like toluene (B28343) is common). Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
Side reaction: Symmetrical urea formation. Trace amounts of water can react with the isocyanate to form an unstable carbamic acid, which decarboxylates to the primary amine. This amine can then react with another molecule of isocyanate. Rigorous drying of solvents and reagents is essential.
Schmidt Reaction of 3-Carboxyquinuclidine

This reaction provides a direct conversion of a carboxylic acid to an amine.

Issue: Low Yield or Complex Product Mixture

Potential Cause Troubleshooting Suggestion
Harsh reaction conditions. The use of strong acids (e.g., concentrated sulfuric acid) can lead to side reactions or degradation of the quinuclidine (B89598) ring system. Consider using milder conditions, such as trifluoroacetic acid.
Side reaction: Tetrazole formation. This can be a significant side reaction in the Schmidt reaction of ketones, and while less common with carboxylic acids, it's a possibility. Modifying the acid catalyst and reaction time may help to minimize this.
Poor regioselectivity (for substituted ketones). While not directly applicable to the parent 3-carboxyquinuclidine, if a substituted quinuclidinone were used, the migratory aptitude of the adjacent groups would determine the regioselectivity of the reaction.

Data Presentation

Table 1: Comparison of Reported Yields for 3-Quinuclidinol/3-Aminoquinuclidine Synthesis

Starting Material Product Method Key Reagents Reported Yield Reference
3-Quinuclidinone(RS)-3-QuinuclidinolReductionNaBH₄, Water89.0%
3-Quinuclidinone(R)-3-QuinuclidinolEnzymatic Reduction3-quinuclidinone reductase>95% (ee > 99%)[1]
3-Quinuclidinone(R)- and (S)-3-QuinuclidinolAsymmetric HydrogenationRu-based catalyst>95% (ee > 99%)[1]
3-Aminoquinuclidine Dihydrochloride (B599025)(S)-3-Aminoquinuclidine DihydrochlorideResolutionChiral acid>35% (optical purity > 98%)[3]

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Quinuclidinol from 3-Quinuclidinone

  • Dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.

  • Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C. Monitor the reaction completion by gas chromatography (GC).

  • Extract the reaction mixture with chloroform (B151607) (3 x 50 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude (RS)-3-quinuclidinol.

  • Purify the crude product by recrystallization from acetone (B3395972) to yield a white crystalline solid (9.0 g, 89.0%).

Protocol 2: General Procedure for Chiral Synthesis of 3-Aminoquinuclidine via Reductive Amination [1][2]

  • Dissolve 3-quinuclidinone and a chiral amine (e.g., (S)-1-phenethylamine) in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Add a dehydrating agent, such as molecular sieves, to drive the imine formation.

  • Stir the mixture at room temperature until imine formation is complete (monitor by TLC or GC).

  • Cool the reaction mixture in an ice bath.

  • Add a reducing agent (e.g., NaBH₄) portion-wise.

  • Stir the reaction until the reduction is complete.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Separate the resulting diastereomers by chromatography.

  • Remove the chiral auxiliary (e.g., by hydrogenolysis if using phenethylamine) to yield the enantiomerically pure 3-aminoquinuclidine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification start_ketone 3-Quinuclidinone imine_formation Imine Formation (Dehydrating Agent) start_ketone->imine_formation start_amine Amine Source (e.g., NH₄Cl or Chiral Amine) start_amine->imine_formation reduction Reduction (e.g., NaBH₄, NaBH₃CN) imine_formation->reduction quenching Quenching reduction->quenching extraction Extraction quenching->extraction purification Purification (Chromatography/Recrystallization) extraction->purification final_product 3-Aminoquinuclidine purification->final_product

Caption: Workflow for the synthesis of 3-aminoquinuclidine via reductive amination.

troubleshooting_decision_tree start Low Yield in Reductive Amination? check_imine Check for Imine Formation (TLC/GC) start->check_imine imine_incomplete Incomplete Imine Formation check_imine->imine_incomplete No imine_ok Imine Formation is Complete check_imine->imine_ok Yes cause_incomplete Add dehydrating agent (e.g., molecular sieves). Consider Lewis acid catalyst. imine_incomplete->cause_incomplete check_ketone Starting Ketone Consumed? imine_ok->check_ketone ketone_present Ketone Still Present check_ketone->ketone_present No ketone_gone Ketone Consumed check_ketone->ketone_gone Yes cause_ketone_reduction Ketone reduced before imine formation. Use milder reducing agent (NaBH₃CN). Add NaBH₄ after imine formation. ketone_present->cause_ketone_reduction check_overalkylation Check for Over-alkylation Byproducts ketone_gone->check_overalkylation overalkylation_present Over-alkylation Observed check_overalkylation->overalkylation_present Yes cause_overalkylation Use large excess of amine/ammonia. overalkylation_present->cause_overalkylation

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Technical Support Center: Troubleshooting Poor 3-AQC Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with "3-AQC" in Dimethyl Sulfoxide (DMSO).

Important Clarification: The Identity of "this compound"

The abbreviation "this compound" can refer to at least two distinct chemical entities. To effectively troubleshoot, it is crucial to first identify the specific compound you are working with:

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A derivatizing reagent used for the fluorescent detection of amino acids and other primary and secondary amines.

  • 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile: A selective serotonin (B10506) 5-HT3 receptor antagonist.

The solubility properties and handling of these two compounds differ. This guide will provide information for both, with a focus on general troubleshooting strategies applicable to drug-like compounds that often present solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am seeing particulate matter in my this compound/DMSO stock solution. What is the cause?

A1: This indicates that the compound has not fully dissolved or has precipitated out of solution. Several factors can contribute to this, including:

  • Exceeding the Solubility Limit: The concentration of your stock solution may be higher than the maximum solubility of this compound in DMSO at a given temperature.

  • Compound Purity and Form: The presence of impurities or different crystalline forms (polymorphs) of the compound can affect its solubility. Amorphous forms are generally more soluble than crystalline forms.[1]

  • Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[2]

  • Low Temperature: Storing DMSO stock solutions at low temperatures (e.g., -20°C) can cause some compounds to precipitate.

Q2: My this compound/DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A2: This common issue is known as "precipitation upon dilution."[1] DMSO is a strong organic solvent that can dissolve many compounds at high concentrations. When this concentrated DMSO stock is added to an aqueous buffer, the local concentration of the compound can temporarily exceed its solubility limit in the mixed solvent system, leading to precipitation.[1]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To avoid cellular toxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[3] However, the tolerance can vary between cell lines and assay systems, so it is best to determine the maximum tolerable concentration for your specific experiment.[3]

Q4: Can I heat my this compound/DMSO solution to improve solubility?

A4: Gentle heating can be an effective way to dissolve a compound. However, it is crucial to consider the thermal stability of your specific this compound. Prolonged or excessive heating can lead to degradation. If you choose to heat the solution, do so gently in a water bath and for a short period.

Troubleshooting Guides

If you are experiencing poor solubility of this compound in DMSO, follow these troubleshooting steps:

1. Verify the Solubility Limit:

2. Optimize Your Dissolution Protocol:

  • Sonication: Use a bath sonicator to provide energy to break down the crystal lattice of the solid compound and aid dissolution.[4]

  • Vortexing: Vigorous vortexing can help to mechanically break up clumps of powder and increase the surface area for dissolution.

  • Gentle Warming: As mentioned in the FAQs, gentle warming can be effective but should be used with caution to avoid compound degradation.

3. Address Potential Water Contamination:

  • Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO.

  • Proper Storage: Store DMSO in a tightly sealed container in a dry environment to minimize water absorption.

4. Prepare a Fresh Stock Solution:

If you suspect your stock solution has been compromised by water absorption or has undergone freeze-thaw cycles that promoted precipitation, it is best to prepare a fresh solution.[2][5]

Quantitative Data

The following table summarizes the known solubility of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) in various solvents.

CompoundSolventSolubility
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)DMSO~5 mg/mL
Dimethylformamide (DMF)~1 mg/mL
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

  • Pre-treatment of the Vial: Briefly centrifuge the vial containing the powdered this compound to ensure all the powder is at the bottom.

  • Solvent Addition: Carefully add the required volume of anhydrous DMSO to the vial to achieve your desired stock concentration.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. Check for dissolution periodically.

  • Gentle Warming (optional and with caution): If sonication is insufficient, you may warm the solution in a water bath at 37°C for a short period, followed by vortexing or sonication.

  • Final Inspection: A successfully prepared stock solution should be a clear, particle-free solution.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.

Visualizations

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_outcome cluster_advanced Advanced Strategies start Poor this compound Solubility in DMSO check_concentration Is Concentration Below Known Solubility Limit? start->check_concentration dissolution_method Optimize Dissolution Method (Vortex, Sonicate, Gentle Heat) check_concentration->dissolution_method Yes prepare_fresh Prepare Fresh Stock Solution check_concentration->prepare_fresh No, concentration is too high check_dmso Use Anhydrous DMSO & Check for Water Contamination dissolution_method->check_dmso check_dmso->prepare_fresh success Solubility Issue Resolved prepare_fresh->success If successful fail Still Insoluble prepare_fresh->fail If still insoluble alt_solvent Consider Alternative Solvents fail->alt_solvent excipients Use Solubilizing Excipients fail->excipients

Caption: A workflow diagram for troubleshooting poor this compound solubility in DMSO.

References

Technical Support Center: Optimizing AQC Derivatization for Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the derivatization of primary and secondary amines for successful chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is AQC and why is it used for derivatization?

A1: AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is a fluorescent reagent used for the pre-column derivatization of primary and secondary amines.[1][2][3] This process attaches a fluorescent tag to the amine-containing analytes, enhancing their detection by fluorescence or UV detectors in techniques like HPLC and UPLC.[2][4][5] AQC is favored because it reacts quickly with both primary and secondary amines to form highly stable derivatives, allowing for batch processing and repeat analysis.[1][6][7]

Q2: Does AQC react with both primary and secondary amines?

A2: Yes, AQC reacts with both primary and secondary amines in a simple, single-step reaction to yield highly stable, fluorescent adducts.[6] This makes it a versatile reagent for the simultaneous analysis of various amine-containing compounds.[2]

Q3: How stable are the AQC-derivatized products?

A3: The derivatives formed by AQC are known for their excellent stability.[2] They can be stable for several days at room temperature, which is a significant advantage for laboratories with high sample throughput as it permits batch processing or repeat analysis if needed.[1][6] For longer storage, it is recommended to keep the derivatized samples at low temperatures (e.g., 4°C) and protected from light.[8]

Q4: What are the common side products of the AQC derivatization reaction?

A4: The main side product is formed when excess AQC reagent reacts with water, leading to the formation of 6-aminoquinoline (B144246) (AMQ).[6][9] AMQ can then slowly react with remaining AQC to form a bis-urea compound.[6] Generally, these side products do not interfere with the separation and quantification of the derivatized amino acids.[6][9] However, in some cases, hydrolysis by-products might interfere with the separation, particularly if hydroxyproline (B1673980) and hydroxylysine are present.[2]

Troubleshooting Guide

Problem 1: Low or no derivatization yield.

Potential Cause Troubleshooting Step
Degraded AQC Reagent The AQC reagent is sensitive to moisture.[8] Ensure it is stored in a dry environment. Reconstitute the reagent in acetonitrile (B52724) immediately before use.[8] The reconstituted reagent can be stored in a desiccator at room temperature for up to one week; do not refrigerate.[10]
Incorrect Reaction pH The optimal pH for AQC derivatization is between 8.0 and 10.[6][11] Borate buffer at a pH of 8.8 is commonly used to ensure the reaction environment is sufficiently basic.[1][4][6] If your sample is acidic (e.g., from hydrolysis), it must be neutralized before adding the AQC reagent.[6][8] You can check the final pH with pH strips.[6]
Insufficient Molar Excess of AQC A 4-6x molar excess of the AQC reagent is necessary for complete derivatization of all amines in the sample.[6] If there is too much sample relative to the reagent, derivatization will be incomplete.[12]
Inadequate Mixing It is crucial to vortex the mixture immediately and thoroughly after adding the AQC reagent.[10][12][13] Inadequate mixing can lead to the hydrolysis of the reagent before it has a chance to react with the entire sample.[10]

Problem 2: Inconsistent or poor reproducibility of results.

Potential Cause Troubleshooting Step
Sample Matrix Effects Complex sample matrices can interfere with the derivatization reaction. Consider implementing a sample cleanup step or using matrix-matched calibration standards to mitigate these effects.[8]
Variable Reaction Time and Temperature While the reaction is rapid, consistency is key.[7] A common protocol involves heating the mixture at 55°C for 10 minutes to ensure complete derivatization, especially for certain amino acids like tyrosine.[8][10][13]
Instability of Derivatives While AQC derivatives are generally stable, their stability can be compromised by improper storage. Store derivatized samples at 4°C and protect them from light until analysis.[8] Analyze samples as soon as possible after derivatization.[8]

Experimental Protocols and Data

Standard AQC Derivatization Protocol

This protocol is based on established methods for the derivatization of primary and secondary amines.[8][13]

Reagents:

  • Borate Buffer: 0.2 M, pH 8.8

  • AQC Derivatizing Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile (e.g., 2 mg/mL)

  • Sample: Standard or unknown containing primary and/or secondary amines

Procedure:

  • Sample Preparation: In a reaction vial, mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.[13]

  • Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[13]

  • Mixing: Immediately vortex the mixture thoroughly.[13]

  • Incubation: Heat the mixture at 55°C for 10 minutes.[8][13] This step ensures the complete derivatization of all amino acids.[10]

  • Analysis: After cooling, the derivatized sample is ready for injection into the HPLC or UPLC system.[13]

Key Experimental Parameters
ParameterRecommended Value/RangeNotes
pH 8.0 - 10.0[6][11]A basic pH is critical for the reaction to proceed efficiently. Borate buffer is commonly used.[1][4][6]
AQC Reagent Excess 4-6x molar excess[6]Insufficient reagent will lead to incomplete derivatization.[6]
Reaction Temperature 50-55°C[1][13]Heating can ensure the derivatization of all amines is complete.[1][10][13]
Reaction Time 1-10 minutes[1][11][13]The reaction is rapid, but a short incubation ensures completeness.[7]
Detection Wavelengths Excitation: 250 nm, Emission: 395 nm (Fluorescence)[4][5] or 254 nm (UV)[4][5]Fluorescence detection is generally more sensitive.[5]

Visualized Workflows and Pathways

AQC_Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 1. Prepare Amine Sample Mix_Sample_Buffer 4. Mix Sample and Buffer Sample->Mix_Sample_Buffer Buffer 2. Prepare Borate Buffer (pH 8.8) Buffer->Mix_Sample_Buffer AQC_Reagent 3. Reconstitute AQC in Acetonitrile Add_AQC 5. Add AQC Reagent AQC_Reagent->Add_AQC Mix_Sample_Buffer->Add_AQC Vortex 6. Vortex Immediately Add_AQC->Vortex Incubate 7. Incubate at 55°C for 10 min Vortex->Incubate Cool 8. Cool to Room Temp Incubate->Cool Inject 9. Inject into HPLC/UPLC Cool->Inject

Caption: Standard experimental workflow for AQC derivatization of amines.

AQC_Reaction_Pathway cluster_products Reaction Products cluster_side_reaction Side Reaction AQC AQC Reagent (6-aminoquinolyl-N- hydroxysuccinimidyl carbamate) Stable_Derivative_Sec Stable, Fluorescent Derivative (Secondary) AQC->Stable_Derivative_Sec reacts with Stable_Derivative_Pri Stable, Fluorescent Derivative (Primary) AQC->Stable_Derivative_Pri reacts with AMQ AMQ (6-aminoquinoline) AQC->AMQ hydrolyzes with excess Secondary_Amine Secondary Amine (R₂NH) Secondary_Amine->Stable_Derivative_Sec Primary_Amine Primary Amine (RNH₂) Primary_Amine->Stable_Derivative_Pri Water Water (from solvent) Water->AMQ

Caption: Reaction pathway of AQC with primary and secondary amines.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions Start Low/No Derivatization Yield Check_Reagent Is AQC reagent fresh and stored properly? Start->Check_Reagent Check_pH Is the reaction pH between 8.0 and 10.0? Start->Check_pH Check_Excess Is there a 4-6x molar excess of AQC? Start->Check_Excess Check_Mixing Was the sample vortexed immediately after AQC addition? Start->Check_Mixing New_Reagent Use fresh AQC reagent Check_Reagent->New_Reagent No Adjust_pH Neutralize sample/ use correct buffer Check_pH->Adjust_pH No Adjust_Concentration Reduce sample amount or increase AQC Check_Excess->Adjust_Concentration No Improve_Mixing Ensure immediate and thorough vortexing Check_Mixing->Improve_Mixing No

Caption: Troubleshooting logic for low AQC derivatization yield.

References

Technical Support Center: 3-AQC (3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: It is important to distinguish 3-AQC (3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile), a 5-HT3 receptor antagonist, from 3-Amino-9(10H)-acridone and the derivatizing agent 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC). This guide pertains specifically to 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile.

This technical support center provides guidance on improving the stability of this compound in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.

Q2: My this compound, fully dissolved in DMSO, precipitates when I add an aqueous buffer. Why is this happening and what can I do?

A2: This is a common issue for hydrophobic compounds like this compound. The addition of an aqueous buffer increases the polarity of the solvent, causing the compound to "crash out" of the solution. To mitigate this, it is advisable to perform a stepwise dilution. Adding the DMSO stock dropwise to the vortexing aqueous buffer can also help. For cellular assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To ensure the long-term stability of your this compound stock solution, it is best to aliquot it into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light.

Q4: How stable is this compound in aqueous solutions?

A4: While specific data on the aqueous stability of this compound is limited, it is recommended to prepare aqueous working solutions fresh on the day of use. The stability of this compound in aqueous media can be influenced by pH, temperature, and light exposure.

Troubleshooting Guide

This guide addresses common problems related to the stability of this compound in solution.

Issue 1: Precipitation or Cloudiness in Solution
Potential Cause Troubleshooting Steps
Poor Solubility in Aqueous Buffer - Prepare fresh solutions before each experiment.- Use a stepwise dilution method when preparing working solutions from a DMSO stock.- Consider the use of co-solvents, but validate their compatibility with your experimental system.
Contaminated or Wet DMSO - Use anhydrous, high-purity DMSO for preparing stock solutions.- Store DMSO properly to prevent moisture absorption.
Freeze-Thaw Cycles - Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles.
pH-Dependent Solubility - Evaluate the solubility of this compound at different pH values to determine the optimal pH for your working solution.
Issue 2: Loss of Compound Activity
Potential Cause Troubleshooting Steps
Chemical Degradation - Prepare fresh working solutions for each experiment.- Store stock solutions at or below -20°C and protect from light.- Avoid harsh acidic or basic conditions in your experimental buffers if possible.
Oxidation - Degas aqueous buffers before use.- Consider adding antioxidants if compatible with your assay.
Adsorption to Labware - Use low-protein-binding tubes and pipette tips.- Pre-rinsing labware with the solvent may help.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected, low-protein-binding tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are crucial for understanding the intrinsic stability of a compound. A typical workflow involves subjecting the compound to various stress conditions and analyzing the degradation products by a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Stress Conditions:

Condition Typical Reagents and Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Stress 60°C for 48 hours (solid and in solution)
Photostability Expose to UV and visible light as per ICH guidelines

Analytical Method:

A reverse-phase HPLC method with UV detection is commonly used. The method should be able to separate the intact this compound from all its degradation products.

Visualizations

G cluster_storage Solution Preparation and Storage cluster_troubleshooting Troubleshooting Stability Issues Solid_3AQC Solid this compound DMSO_Stock DMSO Stock Solution (10 mM) Solid_3AQC->DMSO_Stock Dissolve in anhydrous DMSO Aqueous_Working Aqueous Working Solution DMSO_Stock->Aqueous_Working Stepwise dilution in buffer Storage Cryostorage DMSO_Stock->Storage Aliquot and store at -20°C to -80°C Precipitation Precipitation/ Cloudiness Check_Solvent Use Anhydrous DMSO Precipitation->Check_Solvent Possible Cause Check_Dilution Slow, Stepwise Dilution Precipitation->Check_Dilution Possible Cause Loss_of_Activity Loss of Activity Check_Storage Aliquot & Protect from Light Loss_of_Activity->Check_Storage Possible Cause Check_pH Optimize Buffer pH Loss_of_Activity->Check_pH Possible Cause G cluster_pathway 5-HT3 Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Ion_Influx Na+/K+ Influx Receptor->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal Signal Transduction (e.g., to emetic centers) Depolarization->Signal Three_AQC This compound (Antagonist) Three_AQC->Receptor Blocks Binding G cluster_workflow Experimental Workflow: In Vitro Assay Start Start Prepare_Cells Prepare Cells Expressing 5-HT3 Receptor Start->Prepare_Cells Add_3AQC Add this compound (Varying Concentrations) Prepare_Cells->Add_3AQC Incubate Incubate Add_3AQC->Incubate Add_Agonist Add 5-HT Agonist Incubate->Add_Agonist Measure_Response Measure Cellular Response (e.g., Calcium Influx) Add_Agonist->Measure_Response Analyze Data Analysis (IC50 Determination) Measure_Response->Analyze End End Analyze->End

Technical Support Center: Overcoming Matrix Effects in AQC-Based Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and mitigate matrix effects in 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)-based amino acid analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of AQC-based amino acid analysis?

A1: Matrix effects are the alteration of analytical signals (enhancement or suppression) caused by co-eluting, undetected components in the sample matrix.[1] In AQC-based amino acid analysis, these components can interfere with the derivatization reaction, the chromatographic separation, or the ionization process in mass spectrometry, leading to inaccurate quantification.[1][2] Ion suppression is the most commonly observed matrix effect in LC-MS/MS applications.[1][3]

Q2: What are the common causes of matrix effects in biological samples?

A2: Matrix effects in biological samples like plasma, urine, or tissue homogenates are typically caused by high concentrations of endogenous substances.[1][4] These include salts, phospholipids (B1166683), proteins, urea (B33335), and other small organic molecules.[3][4] For instance, phospholipids are a major source of ion suppression in plasma samples, while high concentrations of salts and urea can be problematic in urine samples.[3][4]

Q3: How can I determine if my analysis is impacted by matrix effects?

A3: The presence of matrix effects can be assessed by a post-extraction addition method.[5] This involves comparing the signal response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent. A significant difference in signal intensity indicates the presence of matrix effects. Other approaches include the use of stable isotope-labeled internal standards and matrix-matched calibration curves.[6]

Q4: What is the impact of the derivatization buffer on matrix effects, especially for LC-MS analysis?

A4: The standard borate (B1201080) buffer used in many AQC derivatization kits is non-volatile and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[7] This makes it difficult to optimize MS parameters using direct infusion. Using a volatile, MS-friendly buffer system, such as ammonium (B1175870) acetate, can overcome this issue, allowing for better sensitivity and selectivity in LC-MS/MS method development.[7]

Q5: Are there alternatives to AQC derivatization for amino acid analysis?

A5: Yes, other derivatization reagents like phenylisothiocyanate (PITC) and 9-fluorenylmethyl chloroformate (FMOC) are used.[8] Additionally, methods using Hydrophilic Interaction Chromatography (HILIC) can separate underivatized amino acids, avoiding the derivatization step altogether and simplifying sample preparation.[6][9] However, AQC derivatization remains a popular choice due to its rapid, simple, and reproducible reaction that yields stable derivatives.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during AQC-based amino acid analysis due to matrix effects.

Inconsistent or Incomplete Derivatization

Q: My derivatization reaction is yielding inconsistent results or appears incomplete. What are the likely causes and solutions?

A: Incomplete or failed derivatization can be caused by several factors, often exacerbated by the sample matrix.[10]

Possible Causes & Solutions:

  • Incorrect pH: The AQC derivatization reaction is pH-dependent, requiring a range of approximately 8.2 to 10.[11][12] Acidic samples (e.g., protein hydrolysates in HCl) must be properly neutralized before adding the AQC reagent.[12][13] If the pH is too low, derivatization will be incomplete, affecting acidic amino acids more significantly.[12]

    • Solution: Ensure the sample is adequately buffered. For acidic samples, neutralize with an appropriate volume of sodium hydroxide (B78521) before adding the borate buffer and AQC reagent.[13]

  • Excess Sample Matrix Components: High concentrations of salts or other interfering substances can inhibit the derivatization reaction.[8]

    • Solution: Dilute the sample to reduce the concentration of interfering components. AQC chemistry is highly sensitive, often allowing for significant sample dilution (up to 30 times) which can eliminate matrix effects without compromising detection.[8]

  • Degraded Reagent: The AQC reagent is sensitive to moisture and can degrade over time.[10][14]

    • Solution: Reconstitute the AQC reagent immediately before use and store it properly. Do not use reagents past their expiration date.[14] If the lyophilized reagent appears yellow, its performance may still be acceptable, but fresh reagent is recommended for troubleshooting.[14]

  • Insufficient Reagent: The amount of AQC reagent must be in molar excess (typically 4-6x) relative to the total amount of primary and secondary amines in the sample.[13]

    • Solution: Estimate the total amine concentration in your sample and ensure you are adding a sufficient excess of the AQC reagent. If you have a very concentrated sample, you may need to dilute it or use more reagent.[10][13]

G cluster_start cluster_checks cluster_solutions cluster_end start Start: Incomplete Derivatization ph_check Is sample pH between 8.2 and 10? start->ph_check reagent_check Is AQC reagent fresh and stored correctly? ph_check->reagent_check Yes neutralize Action: Neutralize sample with NaOH or adjust buffer. ph_check->neutralize No excess_check Is reagent in sufficient (4-6x) molar excess? reagent_check->excess_check Yes new_reagent Action: Use freshly reconstituted AQC reagent. reagent_check->new_reagent No matrix_check Is the sample matrix complex or concentrated? excess_check->matrix_check Yes adjust_reagent Action: Increase reagent amount or dilute the sample. excess_check->adjust_reagent No cleanup Action: Implement sample cleanup (SPE, LLE) or dilute sample. matrix_check->cleanup Yes end_node Proceed to LC Analysis matrix_check->end_node No neutralize->reagent_check new_reagent->excess_check adjust_reagent->matrix_check cleanup->end_node

Poor Chromatography (Peak Tailing, Broadening, or Splitting)

Q: My chromatograms show poor peak shapes. How can matrix effects cause this and what can I do?

A: Poor peak shape is often a result of interferences from the sample matrix affecting the interaction of the derivatized amino acids with the stationary phase.

Possible Causes & Solutions:

  • Sample Overload: Injecting too much sample, especially from a complex matrix, can overload the column and lead to peak broadening and tailing.

    • Solution: Dilute the sample before derivatization or inject a smaller volume.

  • Co-eluting Matrix Components: Interferences from the matrix can co-elute with the analytes, distorting peak shape.

    • Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove these interferences.[3] Optimizing the chromatographic gradient can also help separate the analytes from interfering peaks.

  • Mobile Phase Incompatibility: The pH or composition of the mobile phase may not be optimal for the sample matrix introduced.

    • Solution: Ensure the mobile phase pH is appropriate for the analysis. Adjusting the gradient profile or the organic solvent percentage can improve peak shape and resolution.[15]

Signal Suppression or Enhancement in LC-MS

Q: I am observing significant ion suppression in my LC-MS analysis. What are the best strategies to mitigate this?

A: Ion suppression is a critical issue in LC-MS caused by co-eluting matrix components that interfere with the ionization of the target analytes in the MS source.[1]

Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[3]

    • Protein Precipitation (PPT): A simple method to remove the bulk of proteins using organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid).[3][16]

    • Liquid-Liquid Extraction (LLE): Separates analytes from interferences based on their differential solubility in immiscible liquids.[3]

    • Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples. Mixed-mode or ion-exchange SPE cartridges can be particularly useful for removing salts and other polar interferences.[16]

  • Optimize Chromatography: Achieve chromatographic separation between the analytes and the bulk of the matrix components.[17]

    • Method: Adjust the gradient elution profile to ensure matrix components elute where no analytes of interest are present.[17] Using HILIC columns can also be an effective strategy for separating polar amino acids from different types of matrix interferences.[6][15]

  • Use Stable Isotope-Labeled Internal Standards (SIL-IS): An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[6] By monitoring the analyte-to-IS ratio, accurate quantification can be achieved even in the presence of matrix effects.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed. This helps to compensate for the matrix effect, as both the standards and the samples will be affected similarly.

G cluster_input cluster_derivatization Derivatization cluster_analysis Analysis cluster_output cluster_mitigation Matrix Effect Mitigation Strategies input Complex Biological Sample ppt Protein Precipitation (PPT) input->ppt lle Liquid-Liquid Extraction (LLE) input->lle spe Solid-Phase Extraction (SPE) input->spe deriv AQC Derivatization ppt->deriv lle->deriv spe->deriv lcms LC-MS/MS Analysis deriv->lcms output Accurate Amino Acid Quantification lcms->output chrom Chromatographic Optimization chrom->lcms sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) sil_is->lcms cal Matrix-Matched Calibration cal->lcms

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for removing the majority of proteins from serum or plasma samples.

  • Sample Collection: Collect 100 µL of plasma or serum.

  • Precipitation: Add 400 µL of cold acetonitrile (B52724) to the sample.[11] This creates a 1:4 ratio of sample to solvent.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[11]

  • Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

  • Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 0.1 N HCl or the derivatization buffer for subsequent AQC derivatization.

Protocol 2: Standard AQC Derivatization Procedure

This protocol is based on the Waters AccQ•Tag Ultra methodology.[14]

  • Buffer Addition: Add 70 µL of AccQ•Tag Ultra Borate Buffer to a reaction vial.

  • Sample Addition: Add 10 µL of the prepared sample (from Protocol 1 or other preparation methods) or standard solution to the vial. Vortex briefly.

  • Reagent Preparation: Reconstitute the AccQ•Fluor Reagent powder (AQC) with 1.0 mL of AccQ•Tag Ultra Reagent Diluent (acetonitrile). Vortex until fully dissolved. Heat gently at 55 °C if necessary.[14]

  • Derivatization: Add 20 µL of the reconstituted AQC reagent to the sample vial.

  • Mixing: Immediately cap the vial and vortex for several seconds.

  • Reaction Time: Let the vial stand at room temperature for one minute.

  • Heating: Heat the vial at 55 °C for 10 minutes to complete the reaction and hydrolyze the excess reagent.[14]

  • Analysis: The sample is now ready for injection into the LC system.

Protocol 3: Evaluation of Matrix Effect by Post-Extraction Addition

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike a known amount of amino acid standards into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample (containing no analytes) using your established sample preparation protocol (e.g., Protocol 1). Spike the same known amount of amino acid standards into the final, clean extract.

    • Set C (Blank Matrix): Analyze an extracted blank matrix sample without any spiked standards to check for endogenous interferences.

  • Analysis: Analyze all three sets of samples using the same LC-MS/MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

Quantitative Data Summary

The following tables summarize key performance data from various studies, highlighting the effectiveness of different strategies in amino acid analysis.

Table 1: Repeatability of AQC-UPLC-MS/MS Method

This table shows the method's precision from an analysis of derivatized amino acid standards.[7]

ParameterRelative Standard Deviation (RSD, %)
Retention Time (n=30)< 2.0%
Peak Area Ratio (n=30)0.19% - 7.47%

Table 2: Linearity and Limits of Quantitation (LOQ) for AQC Method on Different HPLC Systems

This data demonstrates the method's performance across different instrument platforms.[18]

SystemInjection Volume (µL)Calibration Curve R²LOQ (µM)
Arc HPLC System3> 0.9951
ACQUITY Arc System2> 0.9951

Table 3: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

This table provides a qualitative comparison of common sample preparation techniques.

TechniqueSelectivityAnalyte RecoveryThroughputEffectiveness Against PhospholipidsEffectiveness Against Salts
Protein Precipitation LowGoodHighPoorPoor
Liquid-Liquid Extraction ModerateVariableModerateGoodPoor
Solid-Phase Extraction HighGoodModerateExcellentGood

References

Technical Support Center: Refinement of 3-Aminoquinuclidine Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and refinement of 3-Aminoquinuclidine (B1202703). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and problems that may arise during the synthesis of 3-aminoquinuclidine, particularly when using the common route of reductive amination of 3-quinuclidinone.

Q1: My reductive amination of 3-quinuclidinone is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the reductive amination of 3-quinuclidinone are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The initial formation of the imine or enamine intermediate is crucial.

    • Dehydrating Conditions: Ensure adequate removal of water, which is a byproduct of imine formation. The use of dehydrating agents like molecular sieves or a Dean-Stark apparatus can be beneficial.

    • pH Control: The formation of the imine is pH-sensitive. Mildly acidic conditions (pH 4-5) are often optimal to facilitate the reaction without causing degradation of the starting material or product.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical.

    • Reducing Agent Selection: Sodium borohydride (B1222165) (NaBH₄) is a common choice. However, for more selective reduction of the imine in the presence of the ketone, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be more effective and prevent over-reduction or side reactions.[1][2]

    • Reaction Conditions: Ensure the reduction is carried out at the optimal temperature. Some reductions may require cooling to prevent side reactions, while others may proceed well at room temperature.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Over-alkylation: In some cases, the newly formed amine can react further, leading to dialkylation products. This can sometimes be mitigated by using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.

  • Starting Material Quality: The purity of 3-quinuclidinone hydrochloride is important. Ensure it is free from significant impurities that could interfere with the reaction.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates a mixture of products. Besides unreacted starting material and the desired 3-aminoquinuclidine, common side products can include:

  • 3-Quinuclidinol: This can form if the 3-quinuclidinone is reduced before the amination step, especially when using a strong reducing agent like NaBH₄.

  • Dialkylated Amines: If the reaction conditions are not carefully controlled, the product amine can react further with the starting ketone and reducing agent.

  • Hydrolysis Products: If the imine intermediate is not stable, it can hydrolyze back to the starting ketone.

To identify these, you can use co-spotting with authentic samples of the expected side products if available. Further characterization using techniques like GC-MS or NMR is recommended for definitive identification.[3][4]

Q3: What is the best way to purify crude 3-aminoquinuclidine?

A3: The purification of 3-aminoquinuclidine can be challenging due to its basicity and water solubility. Common purification methods include:

  • Distillation: If the product is a free base and sufficiently volatile, vacuum distillation can be an effective purification method.

  • Crystallization/Recrystallization: Converting the amine to its hydrochloride salt and recrystallizing from a suitable solvent system (e.g., ethanol/ether) is a common and effective method for obtaining high-purity material.

  • Column Chromatography: While possible, chromatography on silica (B1680970) gel can be difficult due to the basic nature of the amine, which can lead to tailing and poor separation. Using a deactivated silica gel or a different stationary phase like alumina (B75360) can sometimes give better results. A mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) is often necessary to improve peak shape.

Q4: I am struggling with the chiral resolution of racemic 3-aminoquinuclidine. What are the key parameters to optimize?

A4: The chiral resolution of 3-aminoquinuclidine is a critical step for many pharmaceutical applications. The most common method involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[5] Key parameters to optimize include:

  • Choice of Resolving Agent: Common chiral resolving agents for amines include tartaric acid derivatives (like dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. The choice of the resolving agent is crucial and may require screening to find the one that forms well-defined, easily separable diastereomeric salts.

  • Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent system. A solvent or solvent mixture must be chosen where the two diastereomers have significantly different solubilities, allowing one to crystallize out while the other remains in solution. Common solvents include alcohols (methanol, ethanol) and aqueous mixtures.

  • Temperature and Cooling Rate: The crystallization process is sensitive to temperature. A slow and controlled cooling rate is often necessary to achieve good separation and high purity of the desired diastereomer.

  • Stoichiometry: The molar ratio of the racemic amine to the resolving agent can influence the efficiency of the resolution.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of 3-Aminoquinuclidinol from 3-Quinuclidinone

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium BorohydrideWater30 - 35489.0

Note: This table is illustrative and focuses on the reduction of the ketone to the alcohol, a potential side reaction in the synthesis of 3-aminoquinuclidine. Finding direct comparative data for the reductive amination to 3-aminoquinuclidine with different reducing agents in a single source is challenging.

Table 2: Chiral Resolution of 3-Aminoquinuclidine Dihydrochloride (B599025)

Resolving AgentSolvent(s)Key Optimization ParameterOptical PurityOverall Yield (%)Reference
D-tartaric acidMethanol, Ethanol, WaterControlled cooling rate (3°C/hour) for recrystallization>98%>35%[5]
Dibenzoyl-D-tartaric acidEthanolpH adjustment for salt formation and liberation of free base>98%>35%[5]
D-mandelic acidIsopropanol/WaterMolar ratio of resolving agent to amine>98%>35%[5]

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Quinuclidinol by Reduction of 3-Quinuclidinone

This protocol describes the reduction of the ketone, which can be a side reaction in the synthesis of 3-aminoquinuclidine if the amination step is not efficient.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 ml of water.

  • Addition of Reducing Agent: Cool the solution to 30-35°C. Add 1.5 g (0.04 mol) of sodium borohydride in portions over 1 hour.

  • Reaction: Stir the reaction mixture at 30-35°C for 4 hours.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC).

  • Work-up: Extract the reaction mixture with chloroform (B151607) (3 x 50 ml).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from acetone (B3395972) to yield 3-quinuclidinol.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start_ketone 3-Quinuclidinone imine_formation Imine Formation start_ketone->imine_formation start_amine Amine Source (e.g., Ammonia) start_amine->imine_formation start_reducing Reducing Agent reduction Reduction start_reducing->reduction imine_formation->reduction In-situ or Stepwise extraction Extraction reduction->extraction purification Purification (Distillation/Crystallization) extraction->purification product 3-Aminoquinuclidine purification->product

Caption: General workflow for the synthesis of 3-Aminoquinuclidine.

troubleshooting_workflow start Low Yield Observed check_imine Check Imine Formation (TLC, GC-MS) start->check_imine check_reduction Check Reduction Step (TLC, GC-MS) check_imine->check_reduction Imine Formation OK optimize_imine Optimize Imine Formation: - Adjust pH (4-5) - Use Dehydrating Agent check_imine->optimize_imine Incomplete check_purity Check Starting Material Purity check_reduction->check_purity Reduction OK optimize_reduction Optimize Reduction: - Change Reducing Agent - Adjust Temperature check_reduction->optimize_reduction Incomplete/Side Products purify_sm Purify Starting Material check_purity->purify_sm Impure final_product Improved Yield check_purity->final_product Purity OK optimize_imine->check_imine optimize_reduction->check_reduction purify_sm->start

Caption: Troubleshooting workflow for low yield in 3-Aminoquinuclidine synthesis.

References

Technical Support Center: 3-AQC (3-Amino-9(10H)-acridone, hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling, storage, and use of 3-AQC powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A: 3-Amino-9(10H)-acridone, hydrochloride (this compound) is a chemical reagent. Its primary hazards, as outlined in safety data sheets, include:

  • Harmful if swallowed [1][2][3].

  • Causes skin irritation [1][2][3].

  • Causes serious eye irritation [1][2][3].

  • May cause respiratory irritation [1][4].

Always consult the Safety Data Sheet (SDS) for your specific product before handling.

Q2: What personal protective equipment (PPE) should I wear when handling this compound powder?

A: When handling this compound in solid form or in solution, it is essential to wear appropriate personal protective equipment:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood. If dust generation is unavoidable, a dust respirator may be necessary[1][2][3][4].

Q3: What are the proper storage conditions for this compound powder?

A: To ensure the stability and integrity of this compound powder, store it in its original, tightly sealed container in a cool, dry, and well-ventilated area[4]. Specific temperature recommendations can vary by supplier, so always check the product label. Common storage conditions are summarized in the table below. It is also advisable to protect the powder from light[5].

Q4: How should I prepare a stock solution of this compound?

A: this compound is often dissolved in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For detailed steps, please refer to the "Experimental Protocols" section below. It is crucial to ensure the final concentration of DMSO in your experimental setup (e.g., cell culture) is low enough to not affect cell viability, typically less than 0.5%.

Q5: What is the stability of this compound in powder and solution forms?

A: The solid powder is generally stable under standard ambient conditions when stored correctly[2]. One supplier suggests a shelf-life of up to 3 years when stored at -20°C[6]. Stock solutions in solvents like DMSO are best stored in aliquots at -80°C for up to one year to minimize freeze-thaw cycles[6]. Avoid storing aqueous solutions for more than a day.

Q6: How should I dispose of this compound waste?

A: this compound and its solutions should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations[2][3]. Do not dispose of it down the drain. Contaminated containers should be handled as the product itself[2].

Data on Storage and Stability

FormStorage TemperatureDurationSpecial Conditions
PowderRoom TemperatureCheck Supplier DataCool, dry, well-ventilated area[4]
2-8°C[5]Check Supplier DataProtect from light[5]
<-15°C[7]Check Supplier DataKeep container tightly sealed and dry[7]
-20°C[6]Up to 3 years[6]
Solution (in solvent)-80°C[6]Up to 1 year[6]Aliquot to avoid freeze-thaw cycles

Troubleshooting Guide

IssuePossible CauseRecommended Action
Powder is clumpy or discolored Moisture absorption or degradationDo not use the powder. Contact the supplier for a replacement. Ensure proper storage in a tightly sealed container in a dry environment.
Difficulty dissolving the powder Incorrect solvent; insufficient mixingConfirm the appropriate solvent (DMSO is commonly used). Use sonication or gentle vortexing to aid dissolution.
Precipitate forms in the stock solution upon storage Supersaturation; improper storageWarm the solution gently and sonicate to redissolve. Ensure storage at the recommended temperature. Consider preparing a less concentrated stock solution.
Precipitate forms when diluting stock solution into aqueous buffer Poor solubility of this compound in aqueous solutionsFirst, dissolve this compound in a minimal amount of DMSO, then slowly add the aqueous buffer while vortexing to prevent precipitation.
Inconsistent experimental results Degradation of stock solution; improper handlingPrepare fresh working solutions from a properly stored stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Review handling and experimental procedures for consistency.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 210.23 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Methodology:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 0.001 L * 210.23 g/mol * 1000 mg/g = 2.1023 mg

  • Weighing the this compound powder:

    • In a fume hood, carefully weigh out approximately 2.1 mg of this compound powder and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM based on the actual weight.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a brief sonication step to aid dissolution.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) to prevent contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage[6].

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storing this compound Powder cluster_receiving Receiving and Initial Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal Receive Receive this compound Powder Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Store->Don_PPE Prepare for Experiment Weigh Weigh Powder in a Fume Hood Don_PPE->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Store_Solution Store Aliquots at -80°C Aliquot->Store_Solution Store_Solution->Don_PPE Use in Experiment Collect_Waste Collect All this compound Waste (Solid and Liquid) Label_Waste Label as Hazardous Waste Collect_Waste->Label_Waste Dispose Dispose According to Institutional Guidelines Label_Waste->Dispose

Caption: Workflow for the safe handling and storage of this compound powder.

Troubleshooting_Logic Troubleshooting Common Issues with this compound Start Problem Encountered Powder_Issue Is the issue with the solid powder? Start->Powder_Issue Solution_Issue Is the issue with the solution? Start->Solution_Issue Results_Issue Are the experimental results inconsistent? Start->Results_Issue Powder_Issue->Solution_Issue No Clumpy_Discolored Powder is clumpy or discolored Powder_Issue->Clumpy_Discolored Yes Dissolving_Problem Difficulty dissolving? Solution_Issue->Dissolving_Problem Yes Precipitate_Problem Precipitate formed? Solution_Issue->Precipitate_Problem No Check_Stock Action: Prepare fresh solutions. Aliquot stock to avoid freeze-thaw cycles. Results_Issue->Check_Stock Yes Discard_Powder Action: Discard powder and check storage conditions. Clumpy_Discolored->Discard_Powder Check_Solvent Action: Check solvent, vortex, and sonicate. Dissolving_Problem->Check_Solvent Warm_Redissolve Action: Gently warm and sonicate. Consider a lower concentration. Precipitate_Problem->Warm_Redissolve

Caption: A logical diagram for troubleshooting common this compound issues.

References

Technical Support Center: Enhancing the Detection of AQC-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for amino acid analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the AQC labeling and detection workflow.

Issue 1: Low or No Signal/Peak Response

  • Question: I am observing very low or no peaks for my AQC-labeled amino acids. What are the possible causes and solutions?

  • Answer: This is a common issue that can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting:

    • Incomplete Derivatization:

      • pH of the reaction: The AQC derivatization reaction is pH-dependent, with an optimal range of 8.2 to 10.1.[1] If your sample is acidic (e.g., from hydrolysis with >0.1 N HCl), it must be neutralized before adding the borate (B1201080) buffer and AQC reagent. Failure to adjust the pH can lead to incomplete derivatization, especially for acidic amino acids.

      • Insufficient Reagent: Ensure a 4-6x molar excess of the AQC reagent to the total amount of primary and secondary amines in your sample.

      • Improper Mixing: Immediately and thoroughly vortex the sample after adding the AQC reagent to ensure complete and uniform derivatization of all amino acids.[2][3]

      • Heating Step: A crucial step is heating the mixture at 55°C for 10 minutes.[2][3] This ensures the complete derivatization of all amino acids, particularly tyrosine, by accelerating the conversion of a minor side-product to the major mono-derivatized compound.[3]

    • Reagent Degradation:

      • The AQC reagent is sensitive to moisture. Store the unreconstituted reagent desiccated at the recommended temperature. Once reconstituted in acetonitrile, it is typically stable for about one week.[4] Prepare fresh reagent weekly to ensure optimal reactivity.[4]

    • Detection Issues:

      • Incorrect Wavelengths: For fluorescence detection, ensure your detector is set to the correct excitation and emission wavelengths, typically around 250 nm for excitation and 395 nm for emission.[1][5] For UV detection, a common wavelength is 254 nm or 260 nm.[1][5][6]

      • Detector Sensitivity: Check the sensitivity settings of your detector. For fluorescence detection, be aware that different amino acid derivatives have varying fluorescence yields.[7] Tyrosine, for instance, may have a lower response.[7] Tryptophan also shows a poor limit of detection with fluorescence compared to other AQC-derivatized amino acids.[8][9][10]

Issue 2: Poor Peak Resolution and Tailing

  • Question: My chromatogram shows broad, tailing, or overlapping peaks. How can I improve the peak shape and resolution?

  • Answer: Achieving good chromatographic resolution is critical for accurate quantification. Consider these factors:

    • Mobile Phase pH: The pH of the mobile phase is a critical factor for the separation of AQC-amino acids.[11] A small deviation of ±0.1 pH units can significantly alter retention times and lead to overlapping peaks.[4] Careful and precise preparation of mobile phase buffers is essential.[4]

    • Column Temperature: Column temperature influences separation efficiency and selectivity.[12] Higher temperatures can sometimes improve peak shape and reduce run times, but excessively high temperatures might degrade the sample or column.[12] Optimization of the column temperature for your specific separation is recommended.

    • Gradient Optimization: Adjusting the gradient slope can improve the separation of closely eluting peaks. A shallower gradient can increase resolution between critical pairs.

    • Column Choice: Using a column with smaller particles can increase efficiency and resolution.[12] Columns specifically designed and quality-tested for amino acid analysis, such as those packed with sub-2 µm particles for UPLC systems, can provide superior performance.[13]

Issue 3: Inconsistent or Non-Reproducible Results

  • Question: I am getting significant variability between injections or batches. What could be the cause?

  • Answer: Reproducibility is key for reliable quantification. Here are common sources of variability:

    • Derivatization Inconsistency:

      • Manual vs. Automated: Manual derivatization can introduce variability. If possible, using an autosampler for the derivatization steps can improve consistency.[3]

      • Pipetting Accuracy: Ensure accurate and consistent pipetting of sample, buffer, and reagent volumes.

    • Sample Contamination: Amino acids are ubiquitous in the environment.

      • Use clean labware and high-purity reagents.[4]

      • Be mindful of potential contamination from fingerprints, dust, or improperly cleaned equipment.[3][4] Background contamination of glycine (B1666218) and serine is a common concern.[4]

    • Derivative Stability: AQC derivatives are generally stable for several days at room temperature when stored in the dark, and for at least two days at +2 to +8 °C.[4][5][14] However, prolonged storage can lead to degradation.[4] Analyze samples within a consistent timeframe after derivatization.

Issue 4: Matrix Effects in Complex Samples

  • Question: I am analyzing amino acids in a complex matrix (e.g., plasma, cell culture media) and suspect matrix effects are impacting my results. How can I address this?

  • Answer: Matrix components can interfere with ionization in mass spectrometry or co-elute with analytes in UV/fluorescence detection, leading to signal suppression or enhancement.[15]

    • Sample Preparation:

      • Protein Precipitation: For samples like plasma or serum, a protein precipitation step (e.g., with acetonitrile) is necessary to remove the bulk of proteins.[1]

      • Solid-Phase Extraction (SPE): SPE can be an effective method to clean up samples and remove interfering matrix components.[15]

    • Calibration Strategy:

      • Matrix-Matched Calibration: Whenever possible, prepare calibration standards in a matrix that closely matches your samples to compensate for matrix effects.[6]

      • Internal Standards: The use of stable isotope-labeled internal standards is a robust method to correct for matrix effects and variations in sample preparation and injection volume.

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of using AQC for amino acid derivatization?

    • A1: The primary advantages of the AQC method are the high stability of the resulting derivatives and its ability to react with both primary and secondary amino acids in a single step.[2][16] The derivatives are stable for days, allowing for batch processing and re-analysis if needed.[16]

  • Q2: What is the purpose of the borate buffer in the derivatization reaction?

    • A2: The borate buffer is used to maintain the optimal pH (8.2-10.1) required for the efficient reaction of the AQC reagent with the amino groups of the amino acids.[3]

  • Q3: Can I use a different buffer instead of borate buffer for AQC derivatization?

    • A3: While borate buffer is standard, studies have shown that a 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 9.3) can be an effective alternative, particularly for applications involving mass spectrometry where borate can cause signal suppression and source contamination.[14]

  • Q4: How does AQC compare to other derivatization reagents like OPA and FMOC?

    • A4: AQC offers the significant advantage of producing more stable derivatives compared to OPA.[2][5] While the OPA/FMOC method can be rapid and sensitive for both primary and secondary amino acids, the stability of AQC derivatives is beneficial for longer analysis times or when samples need to be stored.[2]

  • Q5: What are the optimal excitation and emission wavelengths for detecting AQC-amino acids?

    • A5: The typical wavelengths for fluorescence detection of AQC-derivatized amino acids are an excitation of 250 nm and an emission of 395 nm.[1][5] For AQC-derivatized polyamines, the maxima are reported as 248 nm (excitation) and 398 nm (emission).[17]

Quantitative Data Summary

The following table summarizes key performance characteristics of the AQC method, providing a reference for expected performance.

ParameterReported PerformanceCitation(s)
Linearity (Correlation Coefficient, r²) > 0.995 for a concentration range of 1 µM to 500 µM[18]
Limit of Detection (LOD) In the lower pmol range for UV detection and even lower for fluorescence detection.[5]
Reproducibility (Retention Time RSD) < 1%[11]
Reproducibility (Peak Area RSD) 2% to 4.5%[2][11]
Derivative Stability Stable for days at room temperature; up to two days at +2 to +8 °C.[4][5][14]

Experimental Protocols

Standard AQC Derivatization Protocol

This protocol is based on established methods for the pre-column derivatization of amino acids using AQC.[2][3]

  • Sample Preparation:

    • Pipette 10 µL of the amino acid standard or sample into a reaction vial.

    • If the sample is in an acid concentration higher than 0.1 N HCl, neutralize it with an equivalent volume of NaOH of the same concentration.

  • Buffering:

    • Add 70 µL of borate buffer (e.g., 0.2 M, pH 8.8) to the sample vial.[1][2]

  • Derivatization:

    • Add 20 µL of the AQC derivatizing reagent (e.g., 2-3 mg/mL in acetonitrile) to the mixture.[2]

  • Mixing:

    • Immediately cap the vial and vortex thoroughly for several seconds.[2][3]

  • Incubation:

    • Heat the vial at 55°C for 10 minutes.[2][3]

  • Cooling and Injection:

    • Allow the sample to cool to room temperature. The derivatized sample is now ready for HPLC or UPLC analysis.

Visualizations

AQC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Sample/Standard Buffer Add Borate Buffer (pH 8.2-10.1) Sample->Buffer 10 µL Reagent Add AQC Reagent Buffer->Reagent 70 µL Vortex Vortex Immediately Reagent->Vortex 20 µL Heat Heat at 55°C for 10 min Vortex->Heat Cool Cool to RT Heat->Cool HPLC Inject into HPLC/UPLC System Cool->HPLC

Caption: Standard workflow for the derivatization of amino acids using AQC.

Troubleshooting_Low_Signal cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Peak Signal Cause1 Incomplete Derivatization Problem->Cause1 Cause2 Reagent Degradation Problem->Cause2 Cause3 Incorrect Detector Settings Problem->Cause3 Cause4 Sample Contamination Problem->Cause4 Sol1a Check/Adjust Sample pH Cause1->Sol1a Sol1b Ensure Reagent Excess Cause1->Sol1b Sol1c Vortex Thoroughly Cause1->Sol1c Sol1d Confirm 55°C Heating Step Cause1->Sol1d Sol2 Prepare Fresh Reagent Cause2->Sol2 Sol3 Verify Wavelengths & Sensitivity Cause3->Sol3 Sol4 Use Clean Labware & High-Purity Reagents Cause4->Sol4

Caption: Troubleshooting logic for low or no signal in AQC amino acid analysis.

References

Technical Support Center: Chiral Separation of 3-Aminoquinuclidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 3-Aminoquinuclidine enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 3-Aminoquinuclidine enantiomers important?

A1: The enantiomers of 3-Aminoquinuclidine can exhibit different pharmacological and toxicological profiles. Regulatory agencies often require the development and marketing of a single, therapeutically active enantiomer. Therefore, robust chiral separation methods are crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of drug candidates.

Q2: What are the primary chromatographic techniques for separating 3-Aminoquinuclidine enantiomers?

A2: The most common techniques for the chiral separation of 3-Aminoquinuclidine enantiomers are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The choice of technique depends on the analytical goal (e.g., analytical quantification vs. preparative separation), available instrumentation, and the specific properties of the derivatized or underivatized amine.

Q3: 3-Aminoquinuclidine lacks a strong UV chromophore. How can I achieve adequate detection in HPLC?

A3: Pre-column derivatization is a common and effective strategy to introduce a UV-active or fluorescent moiety to the 3-Aminoquinuclidine molecule.[1] This not only enhances detection but can also improve the chromatographic behavior and enantioselectivity of the separation. A common derivatizing agent for amines is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[2]

Q4: What types of chiral stationary phases (CSPs) are effective for the separation of 3-Aminoquinuclidine enantiomers?

A4: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have demonstrated excellent enantioselectivity for quinuclidine (B89598) derivatives.[1] For instance, a Chiralpak IC column has been shown to provide high resolution for the separation of derivatized 3-quinuclidinol, a closely related compound.[3][4] For SFC, cyclofructan-based and 2-ethylpyridine (B127773) stationary phases are often effective for basic compounds like 3-Aminoquinuclidine.[1]

Q5: What are common chiral selectors used in Capillary Electrophoresis (CE) for separating enantiomers of basic compounds like 3-Aminoquinuclidine?

A5: Cyclodextrins and their derivatives are the most common chiral selectors in CE for enantiomeric separations.[1] For basic compounds, sulfated cyclodextrins, such as heptakis-6-sulfato-beta-CD (HpS-β-CD), are often employed to achieve separation through differential complexation with the enantiomers.[5]

Troubleshooting Guides

HPLC Troubleshooting
Problem SymptomPotential CauseRecommended Solution
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Incorrect column temperature.1. Screen different CSPs (e.g., polysaccharide-based like Chiralpak series).2. Optimize the mobile phase by varying the organic modifiers (e.g., ethanol, isopropanol) and their ratios. For basic analytes, adding a small amount of a basic additive like diethylamine (B46881) (DEA) can improve peak shape and resolution.3. Adjust the column temperature; lower temperatures often enhance enantioselectivity.
Peak Tailing Secondary ionic interactions between the basic amino group and residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.1. Add a basic modifier to the mobile phase (e.g., 0.1% DEA) to mask the silanol groups.2. Use a CSP specifically designed for basic compounds.
Drifting Retention Times 1. Inadequate column equilibration.2. Mobile phase instability.3. Column degradation.1. Ensure the column is thoroughly equilibrated with the mobile phase before injection.2. Prepare fresh mobile phase daily and ensure it is well-mixed.3. Use a guard column and operate within the recommended pH and temperature ranges for the CSP.
SFC Troubleshooting
Problem SymptomPotential CauseRecommended Solution
Poor Peak Shape Strong interactions between the basic analyte and the stationary phase.1. Add a basic additive to the modifier (e.g., diethylamine, isopropylamine) to improve peak shape.[6]2. Screen different chiral stationary phases known to perform well with basic compounds.
Low Resolution 1. Suboptimal modifier.2. Inappropriate co-solvent.1. Screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol) as they can significantly impact selectivity.[7]2. Optimize the percentage of the co-solvent in the mobile phase.
CE Troubleshooting
Problem SymptomPotential CauseRecommended Solution
No Enantiomeric Separation 1. Incorrect chiral selector or concentration.2. Suboptimal buffer pH.1. Screen different types of cyclodextrins (e.g., neutral vs. charged/sulfated).2. Optimize the concentration of the chiral selector in the background electrolyte (BGE).3. Adjust the pH of the BGE to optimize the charge of the analyte and its interaction with the chiral selector.
Long Migration Times High electroosmotic flow (EOF) opposing analyte migration.1. Use a coated capillary to reduce or reverse the EOF.2. Adjust the buffer pH to a lower value.

Quantitative Data Summary

AnalyteTechniqueChiral Selector/Stationary PhaseMobile Phase/BufferResolution (Rs)Retention Times (tR)
(R/S)-3-Aminoquinuclidine (as GITC derivative)HPLCC18 (300 mm x 4.6 mm, 5 µm)[Methanol-Acetonitrile-0.01 mol/L Tetrabutylamine Bromine (20:10:75, v/v)] - Triethanolamine 0.1% - Acetic Acid 0.15%4.165Not Specified
(R/S)-3-Quinuclidinol (as benzoyl derivative)HPLCChiralpak IC (250 x 4.6 mm, 5 µm)n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)> 11.4(S)-enantiomer: ~12.8 min(R)-enantiomer: ~19.3 min
Quinuclidine Derivative (PHA-543613)CE25 mM Heptakis-6-sulfato-beta-CD (HpS-beta-CD)25 mM Lithium Phosphate (B84403) (pH 2.5)Baseline SeparationEutomer: ~12 minDistomer: ~13 min

Experimental Protocols

Protocol 1: Chiral HPLC Separation of 3-Aminoquinuclidine Enantiomers (after Derivatization with GITC)

This protocol is adapted from a method for the enantiomeric resolution of 1-azabicyclo[2.2.2]octan-3-amine.[2]

  • Pre-column Derivatization:

    • Prepare a solution of racemic 3-Aminoquinuclidine.

    • React with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to form diastereomeric thioureas. Ensure the reaction goes to completion.

  • HPLC Conditions:

    • Column: C18 (300 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of [Methanol-Acetonitrile-0.01 mol/L Tetrabutylamine Bromine (20:10:75, v/v)] with the addition of 0.1% Triethanolamine and 0.15% Acetic Acid.

    • Flow Rate: 0.7 mL/min

    • Detection: UV at 266 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

Protocol 2: Chiral Capillary Electrophoresis of a Quinuclidine Derivative

This protocol is based on the separation of the drug candidate PHA-543613.[5]

  • Capillary and Buffer Preparation:

    • Capillary: Uncoated fused silica, 61 cm total length (50 cm effective length) x 50 µm internal diameter.

    • Background Electrolyte (BGE): 25 mM heptakis-6-sulfato-beta-CD (HpS-beta-CD) in 25 mM lithium phosphate buffer, adjusted to pH 2.50.

  • CE Conditions:

    • Voltage: -30 kV (reverse polarity)

    • Detection: UV at 220 nm

    • Temperature: Controlled, typically around 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Method Execution:

    • Rinse the capillary with 0.1 M NaOH, water, and then the BGE before the first injection.

    • Between runs, rinse with the BGE to ensure reproducibility.

    • Inject the sample and apply the voltage. The eutomer is expected to elute around 12 minutes, followed by the distomer at approximately 13 minutes.[5]

Visualizations

TroubleshootingWorkflow start Start: Poor/No Resolution csp Screen Different CSPs start->csp Step 1 mp Optimize Mobile Phase csp->mp If no improvement peak_tailing Observe Peak Tailing? mp->peak_tailing temp Adjust Temperature end_good Resolution Achieved temp->end_good Success end_bad Resolution Still Poor temp->end_bad If still poor additive Add Basic Additive (e.g., DEA) additive->mp Re-optimize peak_tailing->temp No peak_tailing->additive Yes

Caption: Troubleshooting workflow for poor or no resolution in HPLC.

ExperimentalWorkflow start Racemic 3-Aminoquinuclidine derivatization Pre-column Derivatization (e.g., GITC) start->derivatization For HPLC/SFC if no chromophore ce CE Analysis start->ce Direct Analysis Possible hplc HPLC Analysis derivatization->hplc sfc SFC Analysis derivatization->sfc data Data Analysis: Resolution (Rs) Enantiomeric Excess (%ee) hplc->data sfc->data ce->data

Caption: General experimental workflow for chiral separation of 3-Aminoquinuclidine.

References

Technical Support Center: Mitigating Off-Target Effects of 3-AQC in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-AQC in cell-based assays. The following information is designed to help identify, understand, and mitigate potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: The abbreviation "this compound" can refer to different chemical entities. In the context of a pharmacological inhibitor with on- and off-target effects, this guide focuses on 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile . This compound is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] Its primary on-target effect is the inhibition of this ligand-gated ion channel, which is involved in various physiological processes, including nausea and vomiting, gastrointestinal motility, and pain perception.[2]

It is important to distinguish this inhibitor from other molecules that may be abbreviated similarly, such as 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a reagent used for fluorescently labeling amino acids.[3] Always verify the CAS number and chemical structure of the compound in use.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (the 5-HT3 receptor).[4] These unintended interactions are a concern because they can lead to:

  • Unexplained cytotoxicity: Cell death or reduced viability may not be related to the inhibition of the 5-HT3 receptor but rather to the disruption of other essential cellular pathways.[4][5]

  • Poor translatability: Promising results in cell-based assays may fail to translate to more complex biological systems if the effect is driven by off-targets.[4]

Q3: What are the initial signs of potential off-target effects in my this compound experiments?

A3: Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other 5-HT3 antagonists: Using a structurally different inhibitor for the 5-HT3 receptor produces a different or no phenotype.[6]

  • Discrepancy with genetic validation: The phenotype observed after this compound treatment is different from the phenotype observed when the 5-HT3 receptor gene is knocked out or knocked down using techniques like CRISPR or siRNA.[6][7]

  • Effects in cells lacking the target: The compound produces a cellular effect in a cell line that does not express the 5-HT3 receptor.

  • Unusually high concentration required: The concentration of this compound needed to achieve the desired effect is significantly higher than its known binding affinity (Ki) for the 5-HT3 receptor. Higher concentrations are more likely to engage lower-affinity off-targets.[4]

Understanding the On-Target Effect: 5-HT3 Receptor Pathway

The primary target of this compound is the 5-HT3 receptor. This receptor is a ligand-gated ion channel that, upon binding to serotonin, opens to allow the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization.

G On-Target Pathway: 5-HT3 Receptor Signaling Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds ChannelOpening Channel Gating Receptor->ChannelOpening Activates AQC This compound AQC->Receptor Inhibits IonInflux Cation Influx (Na+, Ca2+) ChannelOpening->IonInflux Allows Depolarization Neuronal Depolarization IonInflux->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Caption: On-target pathway showing this compound inhibiting the 5-HT3 receptor.

Quantitative Data: Selectivity Profile of this compound

The selectivity of this compound has been evaluated against a panel of other receptors. The binding affinity is represented by the Ki value (dissociation constant), where a lower Ki indicates higher affinity. The data clearly shows that this compound is highly selective for the 5-HT3 receptor.[1]

Target ReceptorThis compound (Compound 3a) Kᵢ (nM)Reference Compound (Tropisetron) Kᵢ (nM)
5-HT3 0.8 1.2
5-HT1A> 10,0002,500
5-HT2A> 10,0001,800
D2 (Dopamine)> 10,000> 10,000
α1 (Adrenergic)> 10,00085
H1 (Histamine)> 10,000> 10,000
Data sourced from Butini et al., J Med Chem. 2009 Nov 12;52(21):6946-50.[1]

Troubleshooting Guide

Q4: My cells show unexpected toxicity after this compound treatment, even at low concentrations. What should I do?

A4: Unexpected cytotoxicity can be a sign of off-target effects or other experimental issues.[5]

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify that your cell line expresses the 5-HT3 receptor. If it does not, any observed effect is, by definition, off-target.

    • Run a Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, LDH release) with a wide range of this compound concentrations to determine the precise toxic concentration.[8]

    • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. If this analog also causes toxicity, the effect may be due to the chemical scaffold itself.[4]

    • Check Vehicle Controls: Ensure that the solvent (e.g., DMSO) is not causing toxicity at the concentration used. Run a vehicle-only control.[8]

    • Assess Assay Interference: The compound itself might interfere with the cytotoxicity assay reagents (e.g., reacting with MTT tetrazolium salt). Run compound controls in cell-free media to check for interference.[9]

Q5: How can I experimentally validate that my observed phenotype is due to 5-HT3 receptor inhibition?

A5: A multi-pronged approach is the best way to confirm on-target activity.[6] The workflow below outlines a general strategy for validating inhibitor effects.

G Experimental Workflow for Validating On-Target Effects Phenotype Observe Phenotype with this compound DoseResponse 1. Perform Dose-Response (Use lowest effective concentration) Phenotype->DoseResponse Orthogonal 2. Orthogonal Validation (Use structurally different 5-HT3 antagonist) DoseResponse->Orthogonal Genetic 3. Genetic Validation (CRISPR KO or siRNA knockdown of 5-HT3R) Orthogonal->Genetic TargetEngage 4. Confirm Target Engagement (e.g., CETSA) Genetic->TargetEngage Conclusion Conclusion: Phenotype is On-Target TargetEngage->Conclusion

Caption: A workflow for confirming that an observed phenotype is on-target.

Key Experimental Protocols

Protocol 1: Dose-Response Curve for Lowest Effective Concentration

Objective: To identify the lowest concentration of this compound that produces the desired on-target biological effect, thereby minimizing potential off-target interactions.[4]

Methodology:

  • Cell Seeding: Plate your cells in a suitable format (e.g., 96-well plate) at a predetermined density and allow them to adhere and grow for 24 hours.[8]

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture media, ranging from a high concentration (e.g., 100 µM) down to a very low concentration (e.g., 1 nM). Include a vehicle-only control.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Phenotypic Analysis: Perform your specific functional assay (e.g., calcium influx assay, reporter gene assay) to measure the biological response.

  • Data Analysis: Plot the biological response against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ (half-maximal effective concentration). The lowest concentration that gives a maximal or near-maximal effect should be used for subsequent experiments.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly confirm that this compound binds to and stabilizes the 5-HT3 receptor inside intact cells.[4]

Methodology:

  • Cell Treatment: Treat intact cells in suspension or adherent in a plate with either the vehicle control or an effective concentration of this compound for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell lysates into different tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant, which contains the soluble (non-denatured) protein fraction. Quantify the amount of the 5-HT3 receptor remaining in the soluble fraction using a specific detection method like Western Blot or ELISA.

  • Data Analysis: For each temperature point, compare the amount of soluble 5-HT3 receptor in the this compound-treated sample versus the vehicle-treated sample. Plot the percentage of soluble protein against the temperature. A rightward shift in the melting curve for the this compound-treated sample indicates that the compound has bound to and stabilized the receptor.[6]

References

Reducing background noise in AQC-HPLC chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AQC-HPLC. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to background noise in AQC-HPLC chromatograms.

Frequently Asked Questions (FAQs)

Q1: Why is my AQC-HPLC chromatogram showing a high or noisy baseline?

A high or noisy baseline in HPLC can originate from several sources, including the mobile phase, system components (pump, detector, column), or the derivatization chemistry itself. Common causes include impure solvents, dissolved gases in the mobile phase, a deteriorating detector lamp, contaminated system components, or issues with the AQC derivatization reaction.[1][2][3][4]

Q2: What are the different types of baseline noise I might see?

You may observe several types of baseline noise:

  • Drift: A slow, gradual change in the baseline over time, often caused by temperature fluctuations or changes in mobile phase composition.[3]

  • Random Noise: Rapid, erratic fluctuations that can result from the detector's electronics or solvent impurities.[3]

  • Periodic Noise (Pulsations): Regular, repeating fluctuations or spikes that often synchronize with the pump strokes, indicating a problem with the pump, such as a leak or faulty check valve.[5]

  • Spikes: Sudden, transient peaks that can be caused by air bubbles, electrical interference, or particulate contamination.[3]

Q3: Can the AQC derivatization reagent itself cause background noise?

Yes. The AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) reagent hydrolyzes in the presence of water to form byproducts like 6-aminoquinoline (B144246) (AMQ). While typically resolved from the amino acid peaks, incomplete reactions, reagent degradation (if old or improperly stored), or incorrect pH during derivatization can lead to excess byproducts and an unstable baseline.[6][7]

Q4: How does mobile phase quality affect baseline noise?

Mobile phase quality is a primary contributor to baseline noise. Using lower-grade solvents can introduce UV-absorbing impurities, leading to a high and unstable baseline, especially in gradient elution.[2][3] Dissolved gases can form microbubbles that cause noise spikes when they pass through the detector flow cell.[2][8] Additionally, microbial growth in improperly stored aqueous buffers can release organic contaminants.

Q5: What is a typical acceptable baseline noise level for a fluorescence detector?

Detector manufacturers often specify performance in terms of the signal-to-noise ratio (S/N) for a standard, such as the Raman band of water. For example, a modern fluorescence detector might have a specification of S/N > 3000 for the Raman band of water.[9][10][11] In practice, for quantitative analysis, a signal-to-noise ratio (S/N) of at least 10:1 is recommended for the limit of quantitation (LOQ).[1][12] The acceptable peak-to-peak noise in milli-Absorbance Units (mAU) or Relative Fluorescence Units (RFU) will depend on the sensitivity required for your specific application.

Troubleshooting Guides

Guide 1: How to Diagnose the Source of Baseline Noise

This guide provides a systematic workflow to isolate the component causing baseline noise.

Step 1: Differentiate Between Pump and Detector Noise Observe the pattern of the noise. Is it periodic and regular, or is it random?

  • Periodic Noise: Often indicates a pump issue (leaks, faulty check valves, air bubbles in the pump head).[5]

  • Random Noise: Typically points to the detector (failing lamp, dirty flow cell) or mobile phase issues.[5]

To confirm, stop the pump flow. If the noise disappears, the source is likely the pump or the mobile phase flow. If the noise persists, the issue is with the detector electronics or lamp.[5]

Step 2: Isolate the Column If the noise is present with the pump running, replace the column with a union or a zero-dead-volume connector and run the mobile phase through the system.

  • Noise Disappears: The column is the source of the noise. It may be contaminated or degraded. Proceed to the Column Flushing Protocol .

  • Noise Persists: The column is not the source. The problem lies with the mobile phase, pump, or detector.

Step 3: Evaluate the Mobile Phase Prepare a fresh batch of mobile phase using the highest purity solvents (HPLC-grade or LC-MS grade) and fresh, filtered HPLC-grade water.[2][3] Ensure thorough degassing.

  • Noise is Reduced: The old mobile phase was contaminated, improperly prepared, or had microbial growth.

  • Noise Persists: The issue is likely with the system hardware (pump or detector).

This logical workflow is illustrated in the diagram below.

G start High Background Noise Detected noise_pattern Observe Noise Pattern start->noise_pattern pump_off Stop Pump Flow noise_persists Noise Persists? pump_off->noise_persists noise_pattern->pump_off Diagnostic Step noise_type Periodic or Random? noise_persists->noise_type No detector_issue Source: Detector (Lamp, Electronics, Flow Cell) noise_persists->detector_issue Yes replace_column Replace Column with Union noise_type->replace_column Random pump_issue Source: Pump Hardware (Seals, Check Valves) noise_type->pump_issue Periodic noise_gone_union Noise Gone? replace_column->noise_gone_union fresh_mp Prepare Fresh Mobile Phase noise_gone_union->fresh_mp No column_issue Source: Column (Contamination) noise_gone_union->column_issue Yes noise_gone_mp Noise Reduced? fresh_mp->noise_gone_mp mp_issue Source: Mobile Phase (Contamination, Degassing) noise_gone_mp->mp_issue Yes system_issue Source: System Hardware (Pump, Detector) noise_gone_mp->system_issue No

Diagram 1. Logical workflow for troubleshooting the source of HPLC noise.
Guide 2: How to Address Issues with AQC Derivatization

Incomplete or inconsistent derivatization can be a significant source of variability and background noise.

Q: What are the signs of a poor AQC derivatization reaction?

Signs include low peak areas for your amino acids, the appearance of unexpected peaks, a drifting baseline, or if the sample turns bright yellow upon adding the AQC reagent, which indicates the pH is too low.[7][13]

Q: What causes incomplete AQC derivatization?

Several factors can lead to poor derivatization:

  • Incorrect pH: The reaction is optimal at a pH between 8.2 and 10. Samples that are too acidic (e.g., from hydrolysis with 6N HCl) must be neutralized.[7][9]

  • Degraded Reagent: The AQC reagent is sensitive to moisture. Use freshly reconstituted reagent for best results.[7]

  • Insufficient Reagent: The amount of AQC reagent should be in molar excess relative to the total amount of primary and secondary amines in the sample.

  • Improper Mixing: The sample must be mixed thoroughly and immediately after adding the AQC reagent.[7]

Experimental Protocol: Standard AQC Derivatization

This protocol is based on the Waters AccQ•Tag™ chemistry methodology.[14]

Materials:

  • Borate Buffer (e.g., 0.2 M, pH 8.8)

  • AQC Derivatizing Reagent Solution (e.g., 2-3 mg/mL in acetonitrile)

  • Amino Acid Standard or Sample

  • Heating block set to 55°C

Procedure:

  • Sample Preparation: In a microcentrifuge tube or HPLC vial, mix 10 µL of your amino acid sample or standard with 70 µL of Borate Buffer.

  • Derivatization: Add 20 µL of the AQC Derivatizing Reagent solution to the mixture.

  • Mixing: Immediately cap the vial and vortex thoroughly for several seconds to ensure complete mixing.[14]

  • Initial Reaction: Let the vial stand at room temperature for one minute.

  • Heating: Place the vial in a heating block at 55°C for 10 minutes. This step ensures the complete derivatization of all amino acids, particularly tyrosine.[14]

  • Analysis: After heating, allow the sample to cool to room temperature. It is now ready for injection into the HPLC system. Derivatized samples are generally stable for up to one week when stored properly.[15]

G cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis p1 1. Mix 10µL Sample with 70µL Borate Buffer r1 2. Add 20µL AQC Reagent p1->r1 r2 3. Vortex Immediately r1->r2 r3 4. Stand 1 min at Room Temp r2->r3 r4 5. Heat 10 min at 55°C r3->r4 a1 6. Cool to Room Temp r4->a1 a2 Inject into HPLC System a1->a2

References

Validation & Comparative

A Comparative Guide to a 3-Aminoquinuclidine-Derived Thiourea Organocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a (-)-(S)-3-aminoquinuclidine-derived bifunctional thiourea (B124793) organocatalyst in various asymmetric reactions. The information is based on available experimental data to assist researchers in evaluating its potential applications in organic synthesis.

Introduction to 3-Aminoquinuclidine Derivatives in Organocatalysis

3-Aminoquinuclidine and its derivatives are increasingly recognized for their potential as chiral scaffolds in organocatalysis. The rigid bicyclic structure of the quinuclidine (B89598) core provides a well-defined stereochemical environment, which is crucial for inducing enantioselectivity in chemical transformations. When functionalized, for instance with a thiourea moiety, these molecules can act as bifunctional catalysts. The tertiary amine of the quinuclidine can act as a Brønsted base to activate the nucleophile, while the thiourea group can activate the electrophile through hydrogen bonding. This dual activation mechanism is a hallmark of efficient organocatalysis.

This guide focuses on a specific enantiopure thiourea organocatalyst derived from (-)-(S)-3-aminoquinuclidine dihydrochloride (B599025). Its catalytic activity has been explored in several key asymmetric reactions, including Michael additions and Friedel-Crafts alkylations.[1][2][3]

Performance Data

The performance of the (-)-(S)-3-aminoquinuclidine-derived thiourea catalyst was evaluated in three types of asymmetric reactions. The following tables summarize the quantitative data obtained from these experiments.

Table 1: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene [1]

EntryCatalyst Loading (mol%)SolventAdditive (20 mol%)Time (h)Yield (%)ee (%)
120Toluene (B28343)-168228
220CH2Cl2-1680-
320CHCl3-1680-
420Toluene(1R)-(-)-10-camphorsulfonic acid168447
520Toluene(1R,3S)-(+)-camphoric acid168447

Table 2: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene [1]

EntryCatalyst Loading (mol%)SolventAdditive (20 mol%)Time (h)Yield (%)ee (%)
10CH2Cl2-1680-
220CH2Cl2-1683111
320Toluene-1681723
420THF-1681510
520CH2Cl2(1R)-(-)-10-camphorsulfonic acid1684010
620CH2Cl2(1R,3S)-(+)-camphoric acid1684212

Table 3: Asymmetric Michael Addition of Nitromethane (B149229) to trans-Chalcone [1]

EntryCatalyst Loading (mol%)SolventTime (h)Conversion (%)ee (%)
120Toluene1681723

Note: The enantiomeric composition of the product from the Michael addition of nitromethane to trans-chalcone was not determined due to the low yield.[1]

The experimental results indicate that the (-)-(S)-3-aminoquinuclidine-derived thiourea catalyst demonstrates catalytic activity in these reactions, albeit with generally modest yields and low enantioselectivities under the tested conditions.[1][2][3] Further optimization of reaction parameters such as solvent, temperature, and the use of additives may be necessary to enhance its performance.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Synthesis of the (-)-(S)-3-Aminoquinuclidine-Derived Thiourea Catalyst [1]

The synthesis of the bifunctional tertiary amine-thiourea organocatalyst from (-)-(S)-3-aminoquinuclidine dihydrochloride is a two-step process. First, the dihydrochloride salt is treated with sodium hydroxide (B78521) to obtain the free base. The free base is then extracted into chloroform (B151607). In the second step, bis(3,5-trifluoromethyl)phenylthio-isocyanate is added to the chloroform solution containing the free base. The reaction mixture is gently warmed to 40°C to yield the final thiourea catalyst. This optimized protocol results in a quantitative yield of the desired product.[1]

2. General Procedure for the Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene [1]

A mixture of trans-β-nitrostyrene (1 equivalent), diethyl malonate (1.5 equivalents), the thiourea catalyst (20 mol%), and any additive (20 mol%) is dissolved in the specified solvent (0.1 M concentration). The reaction mixture is stirred at room temperature for 168 hours. The product is then isolated by flash chromatography.

3. General Procedure for the Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene [1]

Indole (1 equivalent), trans-β-nitrostyrene (1.2 equivalents), the thiourea catalyst (20 mol%), and any additive (20 mol%) are dissolved in the specified solvent (0.1 M concentration). The reaction is stirred at room temperature for 168 hours. The product is purified using flash chromatography.

4. General Procedure for the Asymmetric Michael Addition of Nitromethane to trans-Chalcone [1]

trans-Chalcone (1 equivalent), nitromethane (10 equivalents), and the thiourea catalyst (20 mol%) are dissolved in toluene (0.1 M concentration). The mixture is stirred at room temperature for 168 hours. The conversion is determined by gas chromatography-mass spectrometry (GC-MS).

Visualizations

Bifunctional Thiourea Organocatalysis Mechanism

Bifunctional Thiourea Organocatalysis Catalyst Thiourea Catalyst (3-Aminoquinuclidine Derivative) Activated_E Activated Electrophile (Hydrogen Bonded) Catalyst->Activated_E H-Bonding (Thiourea) Activated_Nu Activated Nucleophile (Deprotonated) Catalyst->Activated_Nu Brønsted Base (Quinuclidine) Electrophile Electrophile (e.g., Nitrostyrene) Electrophile->Activated_E Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Activated_Nu Transition_State Ternary Transition State Activated_E->Transition_State Activated_Nu->Transition_State Product Chiral Product Transition_State->Product Catalyst_Regen Catalyst (Regenerated) Product->Catalyst_Regen

Caption: Proposed mechanism of bifunctional thiourea organocatalysis.

Experimental Workflow for Catalyst Screening

Experimental Workflow Start Start: Define Reaction Reactants Mix Reactants: Substrate A + Substrate B Start->Reactants Catalyst_Addition Add Catalyst: 3-AQ Derivative (20 mol%) Reactants->Catalyst_Addition Solvent_Addition Add Solvent and/or Additive Catalyst_Addition->Solvent_Addition Reaction Stir at Room Temperature (168 h) Solvent_Addition->Reaction Analysis Analyze Reaction Mixture: - TLC - GC-MS for conversion Reaction->Analysis Purification Purify Product: Flash Chromatography Analysis->Purification Characterization Characterize Product: - Yield Calculation - Enantiomeric Excess (HPLC) Purification->Characterization End End: Evaluate Catalyst Performance Characterization->End

Caption: General experimental workflow for evaluating catalyst performance.

References

A Comparative Analysis of 3-AQC and Ondansetron as 5-HT3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two 5-hydroxytryptamine-3 (5-HT3) receptor antagonists: 3-AQC, a potent piperazinylquinoxaline derivative, and ondansetron (B39145), a widely used first-generation antiemetic.[1][2] This document outlines their comparative binding affinities and functional potencies, supported by experimental data, to inform research and drug development in this therapeutic area.

Introduction to 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a unique member of the serotonin (B10506) receptor family, functioning as a ligand-gated ion channel rather than a G-protein coupled receptor.[1] Located on peripheral and central neurons, its activation by serotonin leads to a rapid influx of cations, causing neuronal depolarization.[2] This signaling cascade is critically involved in the emetic reflex. Consequently, antagonists that block this receptor are cornerstone therapies for managing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[2][3] Ondansetron was a pioneering selective 5-HT3 antagonist, setting the standard for this class of drugs.[2] this compound, also known as compound 7e, emerged from research into novel piperazinylquinoxaline derivatives as a highly potent antagonist.[1][4]

Quantitative Comparison of Pharmacological Activity

The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound and ondansetron. It is crucial to note that the experimental conditions, such as the tissue or cell line used and the specific radioligand, can significantly influence the measured values.

Table 1: 5-HT3 Receptor Binding Affinity

CompoundpKiKi (nM)RadioligandPreparationReference
This compound Not ReportedMarkedly less potent than ondansetron[3H]BRL 43694Rat cortical membranes[4]
Ondansetron 8.70~2.0[3H]GR65630Rat cortical membranes[5]
Not Reported7.6[3H]quipazineNot Specified[6]

Table 2: 5-HT3 Receptor Functional Potency

CompoundpA2Assay SystemAgonist UsedReference
This compound (7e) ~10-11 (estimated)Guinea pig ileum (longitudinal muscle)2-methyl-5HT[4]
Ondansetron 8.63Rat isolated vagus nerve5-HT[5]
~8 (estimated)Guinea pig ileum (longitudinal muscle)2-methyl-5HT[4]

Note: The pA2 for this compound was reported to be 2-3 orders of magnitude greater than ondansetron in the same study. The estimated values are for comparative purposes.

A significant observation is the discrepancy in the pharmacological profile of this compound. While it demonstrates exceptionally high functional potency in the guinea pig ileum, a peripheral tissue model, it shows markedly lower affinity in a radioligand binding assay using rat cortical membranes, a central nervous system preparation.[4] This suggests that this compound may have a selective effect on peripheral 5-HT3 receptors or that its interaction with the receptor is not fully captured by traditional binding assays under the tested conditions.[4]

Signaling Pathways and Experimental Workflows

To understand the context of the presented data, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for characterizing a novel antagonist.

5_HT3_Receptor_Signaling_Pathway 5-HT3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3R Binds Na_Ca_Influx Na+ / Ca2+ Influx 5HT3R->Na_Ca_Influx Opens Channel Ondansetron Ondansetron Ondansetron->5HT3R Blocks 3AQC This compound 3AQC->5HT3R Blocks Depolarization Depolarization Cellular_Response Cellular Response (e.g., Nausea Signal) Depolarization->Cellular_Response Na_Ca_Influx->Depolarization Antagonist_Characterization_Workflow Workflow for 5-HT3 Antagonist Characterization Start Novel Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Guinea Pig Ileum) Start->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_pA2 Determine Functional Potency (pA2) Functional_Assay->Determine_pA2 Compare Compare to Standard (e.g., Ondansetron) Determine_Ki->Compare Determine_pA2->Compare End Pharmacological Profile Compare->End Logical_Comparison This compound vs. Ondansetron: A Logical Comparison cluster_3AQC This compound cluster_Ondansetron Ondansetron Comparison Key Differentiators 3AQC_Potency High Functional Potency (Peripheral Assay) Comparison->3AQC_Potency 3AQC_Affinity Lower Binding Affinity (Central Assay) Comparison->3AQC_Affinity Ondansetron_Potency Standard Functional Potency Comparison->Ondansetron_Potency Ondansetron_Affinity High Binding Affinity Comparison->Ondansetron_Affinity 3AQC_Selectivity Potentially Peripherally Selective? 3AQC_Potency->3AQC_Selectivity 3AQC_Affinity->3AQC_Selectivity Ondansetron_Action Broad Central & Peripheral Action Ondansetron_Potency->Ondansetron_Action Ondansetron_Affinity->Ondansetron_Action

References

A Comparative Guide to AQC-HPLC and Other Methods for Accurate Amino Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of amino acids is paramount for applications ranging from protein characterization and cell culture media analysis to clinical diagnostics. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a widely adopted and powerful technique for this purpose. Among the various derivatization reagents available, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has gained prominence. This guide provides a comprehensive validation comparison of the AQC-HPLC method with other common alternatives, namely o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), supported by experimental data and detailed protocols.

The choice of derivatization agent is a critical factor that significantly influences the sensitivity, stability of derivatives, and overall performance of the amino acid analysis method. While OPA and FMOC have traditionally been used, the AQC method offers distinct advantages, particularly the high stability of its derivatives, which is beneficial for analyses requiring longer run times or for laboratories with high sample throughput.[1][2]

Comparison of Key Performance Characteristics

The selection of an appropriate derivatization reagent for amino acid analysis by HPLC depends on the specific requirements of the assay, such as the need to analyze both primary and secondary amines, desired sensitivity, and the required stability of the derivatives. The following tables summarize the key performance characteristics of the AQC, OPA, and FMOC derivatization methods for amino acid analysis by HPLC. The data has been compiled from various validation studies to provide a comparative overview.[1]

Table 1: General Method Comparison

FeatureAQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate)OPA (o-phthalaldehyde)FMOC (9-fluorenyl-methyl chloroformate)
Amino Acid Reactivity Primary and secondary aminesPrimary amines onlyPrimary and secondary amines
Derivative Stability Highly stable for days[1][2]Less stable, requires immediate analysis[2]Relatively stable
Detection Method UV and Fluorescence[2][3]FluorescenceFluorescence
Throughput Suitable for high throughput due to stable derivativesLess suitable for high throughput due to derivative instabilityModerate
Key Advantage Excellent derivative stability[1][2]Rapid reactionGood sensitivity for both primary and secondary amines
Key Disadvantage Potential for interference from hydrolysis by-products[4]Only reacts with primary amines, unstable derivatives[2]Can produce interfering by-products

Table 2: Quantitative Performance Data

Validation ParameterAQC MethodOPA/FMOC Method
Linearity (R²) > 0.998[5][6]> 0.99[7]
Accuracy (Recovery) 95 - 106%[5][6]93.3 - 109.4%[8]
Precision (RSD) < 2.5% (Peak Area)[2]< 4.6%[8]
Limit of Detection (LOD) Low pmol range (UV), even lower for fluorescence[2]0.004 - 1.258 µg/cm³[8]
Limit of Quantification (LOQ) 0.005 to 0.043 g/100 g[9]0.011 - 5.272 µg/cm³[8]

Note: The performance characteristics can vary depending on the specific amino acid, HPLC system, and experimental conditions.[1]

Experimental Protocols

Detailed methodologies for the AQC and OPA/FMOC derivatization procedures are provided below. These protocols are based on established methods and offer a starting point for implementation in the laboratory.[1]

AQC Derivatization Protocol

This protocol is based on the well-established Waters AccQ•Tag™ chemistry.[1]

Reagents:

  • Borate Buffer: 0.2 M

  • AQC Derivatizing Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile (B52724) (e.g., 2 mg/mL).[1][2]

Procedure:

  • Sample Preparation: Mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.[1][2]

  • Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[1][2]

  • Mixing: Vortex the mixture immediately and thoroughly.[1]

  • Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.[1] A temperature of 50°C is also recommended to form stable derivatives.[2]

  • Injection: After cooling, the derivatized sample is ready for HPLC analysis.[1]

OPA/FMOC Derivatization Protocol (for primary and secondary amino acids)

This protocol allows for the derivatization of both primary and secondary amino acids in a two-step process.[1]

Reagents:

  • OPA Reagent: o-phthalaldehyde solution.

  • FMOC Reagent: 9-fluorenylmethyl chloroformate solution.

Procedure:

  • OPA Derivatization (Primary Amines): The sample is first reacted with OPA to derivatize the primary amino acids.

  • FMOC Derivatization (Secondary Amines): Subsequently, FMOC is added to the reaction mixture to derivatize the secondary amino acids.

  • Injection: The sample is then ready for HPLC analysis.

Experimental Workflow Visualization

To further elucidate the AQC-HPLC method, a diagram illustrating the experimental workflow is provided below.

AQC_HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample/Standard Mix_Sample Mix Sample and Buffer Sample->Mix_Sample Borate_Buffer Borate Buffer Borate_Buffer->Mix_Sample AQC_Reagent AQC Reagent in Acetonitrile Add_AQC Add AQC Reagent AQC_Reagent->Add_AQC Mix_Sample->Add_AQC Vortex Vortex Immediately Add_AQC->Vortex Incubate Incubate at 55°C for 10 min Vortex->Incubate Cool Cool to Room Temperature Incubate->Cool HPLC_System HPLC System Cool->HPLC_System RP_Column Reversed-Phase Column HPLC_System->RP_Column Gradient_Elution Gradient Elution RP_Column->Gradient_Elution Detection UV/Fluorescence Detection Gradient_Elution->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for amino acid analysis using AQC derivatization followed by HPLC.

Conclusion

The choice between AQC, OPA, and FMOC for HPLC-based amino acid analysis depends on the specific analytical goals. The AQC method offers the significant advantage of producing highly stable derivatives, making it ideal for methods requiring longer analysis times or when samples need to be stored before analysis.[1][2] The OPA/FMOC method provides a rapid and sensitive approach for the simultaneous analysis of both primary and secondary amino acids.[1] By presenting detailed protocols and comparative performance data, this guide aims to empower researchers to make informed decisions when selecting and validating an HPLC method for amino acid analysis. The provided workflows and data tables serve as a valuable resource for developing and implementing robust and reliable analytical procedures in a regulated or research environment.[1]

References

A Comparative Analysis of Synthetic Routes to 3-Aminoquinuclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chiral Building Block

3-Aminoquinuclidine (B1202703) is a crucial chiral building block in the synthesis of a variety of pharmacologically active compounds, including antagonists for the 5-HT3 serotonin (B10506) receptor. Its rigid bicyclic structure provides a unique scaffold for drug design, making its efficient and stereoselective synthesis a topic of significant interest. This guide provides a comparative analysis of several key synthetic routes to 3-aminoquinuclidine, offering experimental insights and quantitative data to inform route selection for research and development.

Executive Summary

This guide details and compares four principal synthetic strategies for the preparation of 3-aminoquinuclidine:

  • Reductive Amination of 3-Quinuclidinone: A widely used and versatile method.

  • Hofmann Rearrangement of Quinuclidine-3-Carboxamide: A classical method for amine synthesis.

  • Curtius Rearrangement of Quinuclidine-3-Carboxylic Acid: Another classical rearrangement offering an alternative to the Hofmann route.

  • Schmidt Reaction of 3-Quinuclidinone: A direct conversion of a ketone to an amine, albeit with hazardous reagents.

Each route is evaluated based on factors such as yield, stereoselectivity, reagent availability and toxicity, and overall process efficiency.

Comparative Data of Synthesis Routes

Route Starting Material Key Reagents Reported Yield Stereoselectivity Key Advantages Key Disadvantages
Reductive Amination 3-QuinuclidinoneChiral 1-phenethylamine, NaBH4Good to ExcellentHigh (diastereoselective reduction)Versatile, good stereocontrol with chiral auxiliaries.Requires a chiral auxiliary for enantioselectivity.
Hofmann Rearrangement Quinuclidine-3-carboxamideBromine, Sodium Hydroxide (B78521)Moderate to GoodRetention of configurationUtilizes a readily accessible amide precursor.Use of toxic bromine; potential for side reactions.
Curtius Rearrangement Quinuclidine-3-carboxylic AcidAcyl azide (B81097) formation (e.g., DPPA, NaN3), thermal or photochemical rearrangementGenerally GoodComplete retention of configuration.[1][2]Mild reaction conditions possible; high stereochemical fidelity.[1][2]Involves potentially explosive acyl azide intermediates.[2]
Schmidt Reaction 3-QuinuclidinoneHydrazoic acid (HN3) or Sodium Azide/Strong AcidVariableRetention of configurationDirect conversion from ketone.Highly toxic and explosive hydrazoic acid is required.[3]

Synthesis Route Overviews and Logical Flow

The following diagram illustrates the precursor relationships and the key transformations for each of the discussed synthetic routes to 3-aminoquinuclidine.

G cluster_precursors Common Precursors cluster_intermediates Route-Specific Intermediates Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 3-Quinuclidinone 3-Quinuclidinone Piperidine-4-carboxylic acid->3-Quinuclidinone Multi-step synthesis Quinuclidine-3-carboxylic Acid Quinuclidine-3-carboxylic Acid 3-Quinuclidinone->Quinuclidine-3-carboxylic Acid e.g., Haloform reaction Imine Intermediate Imine Intermediate 3-Quinuclidinone->Imine Intermediate w/ Chiral Amine 3-Aminoquinuclidine 3-Aminoquinuclidine 3-Quinuclidinone->3-Aminoquinuclidine Schmidt Reaction (HN3) Quinuclidine-3-carboxamide Quinuclidine-3-carboxamide Quinuclidine-3-carboxylic Acid->Quinuclidine-3-carboxamide Amidation Acyl Azide Acyl Azide Quinuclidine-3-carboxylic Acid->Acyl Azide Azide formation Quinuclidine-3-carboxamide->3-Aminoquinuclidine Hofmann Rearrangement (Br2, NaOH) Imine Intermediate->3-Aminoquinuclidine Reductive Amination (e.g., NaBH4) Acyl Azide->3-Aminoquinuclidine Curtius Rearrangement

Caption: Synthetic pathways to 3-aminoquinuclidine.

Experimental Protocols

Reductive Amination of 3-Quinuclidinone

This method involves the formation of an imine between 3-quinuclidinone and a chiral amine, followed by diastereoselective reduction.

Protocol:

  • Step 1: Imine Formation. 3-Quinuclidinone is reacted with a chiral amine, such as (R)- or (S)-1-phenethylamine, in a suitable solvent like toluene. The reaction mixture is heated to reflux with azeotropic removal of water to drive the equilibrium towards the imine product.

  • Step 2: Reduction. The resulting imine is then reduced without isolation. Sodium borohydride (B1222165) (NaBH4) is a common reducing agent for this step. The reaction is typically carried out at a reduced temperature (e.g., 0 °C to room temperature) in a protic solvent like methanol.[4][5]

  • Step 3: Chiral Auxiliary Removal. The chiral auxiliary (e.g., the phenethyl group) is removed by catalytic hydrogenation to yield the desired enantiomer of 3-aminoquinuclidine.

Hofmann Rearrangement of Quinuclidine-3-carboxamide

This classical rearrangement converts a primary amide to a primary amine with one less carbon atom.[6]

Protocol:

  • Step 1: Synthesis of Quinuclidine-3-carboxamide. Quinuclidine-3-carboxylic acid is converted to its corresponding amide. This can be achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

  • Step 2: Hofmann Rearrangement. Quinuclidine-3-carboxamide is treated with an aqueous solution of sodium hydroxide and bromine. The reaction is typically heated to facilitate the rearrangement of the intermediate N-bromoamide to an isocyanate.[7]

  • Step 3: Hydrolysis. The isocyanate intermediate is hydrolyzed in situ by the aqueous basic solution to the corresponding amine, with the loss of carbon dioxide.

Curtius Rearrangement of Quinuclidine-3-carboxylic Acid

This rearrangement proceeds through an acyl azide intermediate and is known for its mild conditions and high stereochemical retention.[1][2]

Protocol:

  • Step 1: Synthesis of Quinuclidine-3-carboxylic Acid. This precursor can be synthesized from 3-quinuclidinone via various methods, including the haloform reaction.

  • Step 2: Acyl Azide Formation. Quinuclidine-3-carboxylic acid is converted to the corresponding acyl azide. A common method involves the use of diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride and reacting it with sodium azide.[8]

  • Step 3: Rearrangement and Trapping. The acyl azide is then heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate. This intermediate can be trapped with a suitable nucleophile. For the synthesis of the primary amine, the isocyanate is typically hydrolyzed with aqueous acid.

Schmidt Reaction of 3-Quinuclidinone

This reaction provides a direct route from a ketone to an amine, but involves the use of highly toxic and explosive hydrazoic acid.[3]

Protocol:

  • Step 1: Reaction with Hydrazoic Acid. 3-Quinuclidinone is treated with hydrazoic acid (HN3) in the presence of a strong acid catalyst, such as sulfuric acid. Hydrazoic acid is often generated in situ from sodium azide and a strong acid for safety reasons.

  • Step 2: Rearrangement. The protonated ketone reacts with hydrazoic acid to form an intermediate that rearranges with the loss of nitrogen gas to form a nitrilium ion.

  • Step 3: Hydrolysis. The nitrilium ion is subsequently hydrolyzed to yield 3-aminoquinuclidine.

Conclusion

The choice of synthetic route for 3-aminoquinuclidine depends heavily on the specific requirements of the project, including scale, desired stereochemistry, and safety considerations.

  • Reductive amination stands out for its versatility and the ability to achieve high enantioselectivity through the use of chiral auxiliaries, making it a preferred method for laboratory-scale synthesis of specific enantiomers.

  • The Hofmann and Curtius rearrangements represent viable, classical alternatives, particularly when starting from the corresponding carboxylic acid or amide. The Curtius rearrangement often offers milder conditions.

  • The Schmidt reaction , while direct, is hampered by the significant safety hazards associated with hydrazoic acid, generally limiting its practical application.

For industrial-scale production, factors such as cost of goods, process safety, and scalability will be paramount in determining the optimal synthetic strategy. Further process optimization and development may be required to adapt these laboratory-scale procedures for larger-scale manufacturing.

References

The Selectivity Profile of Lysergic Acid Diethylamide (LSD) Against Human Serotonin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of lysergic acid diethylamide (LSD), a well-known psychedelic compound, against a panel of human serotonin (B10506) (5-HT) receptors. Due to the unavailability of public data for a compound named "3-AQC," this guide utilizes the extensive dataset for LSD as a representative example to illustrate a comparative analysis of a compound's interaction with multiple receptor subtypes. The data presented herein is primarily sourced from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) and associated peer-reviewed publications.

Understanding Serotonin Receptor Selectivity

The diverse family of serotonin receptors, with at least 14 distinct subtypes, mediates a wide array of physiological and neurological processes.[1] The therapeutic or psychoactive effects of a compound are often dictated by its specific pattern of interaction with these receptor subtypes. A compound's selectivity profile, which encompasses both its binding affinity (the strength of interaction) and functional activity (the cellular response upon binding), is therefore a critical determinant of its overall pharmacological effect. This guide presents a quantitative comparison of LSD's binding and functional parameters across various 5-HT receptors, offering valuable insights for researchers in neuroscience and drug development.

Data Presentation: LSD's Interaction with Serotonin Receptors

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of LSD at various human serotonin receptor subtypes. Lower Ki and EC50 values indicate higher potency.

Table 1: Binding Affinities (Ki) of LSD at Human Serotonin Receptors

Receptor SubtypeRadioligand UsedKi (nM)Reference
5-HT1A[3H]8-OH-DPAT1.1[2][3]
5-HT1B[125I]GTI13.8[2][3]
5-HT1D[3H]GR-1257434.5[2][3]
5-HT1E[3H]5-HT11.7[2][3]
5-HT1F[3H]LY33437020.3[2][3]
5-HT2A[3H]Ketanserin2.9[2][3]
5-HT2B[3H]LSD4.9[2][3]
5-HT2C[3H]Mesulergine23[2][3]
5-HT3[3H]Granisetron>10,000[4][5]
5-HT4[3H]GR113808>1,000[2][3]
5-HT5A[3H]5-CT9[2][3]
5-HT6[3H]LSD2.3[2][3]
5-HT7[3H]5-CT7.9[2][3]

Table 2: Functional Activity of LSD at Human Serotonin Receptors

Receptor SubtypeAssay TypeParameterValueReference
5-HT2ACalcium MobilizationEC50 (nM)3.5[6]
Emax (% of 5-HT)80[6]
β-Arrestin RecruitmentEC50 (nM)18.2[4]
Emax (% of 5-HT)100[4]
5-HT2BCalcium MobilizationEC50 (nM)0.5[6]
Emax (% of 5-HT)85[6]
β-Arrestin RecruitmentEC50 (nM)5.6[4]
Emax (% of 5-HT)100[4]
5-HT2CCalcium MobilizationEC50 (nM)2.1[6]
Emax (% of 5-HT)75[6]

Note: Functional data for all receptor subtypes is not consistently available in the public domain. The presented data focuses on the most well-characterized interactions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are representative of those used by the NIMH PDSP and other leading research institutions.[7][8]

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

  • Test compound (LSD) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation of cultured cells. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).[9]

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Radioligand and cell membranes in binding buffer.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of a non-labeled competing ligand in binding buffer.

    • Competitive Binding: Radioligand, cell membranes, and serial dilutions of the test compound in binding buffer.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[9]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Functional Assays: Calcium Mobilization

Objective: To measure the ability of a test compound to activate Gq/11-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C) by quantifying the resulting increase in intracellular calcium concentration.[11][12][13]

Materials:

  • A cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (LSD) and a reference agonist (e.g., serotonin) at various concentrations.

  • A fluorescence microplate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive dye, and the cells are incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.

  • Compound Addition: The plate is placed in the fluorescence reader, and a baseline fluorescence is measured. The test compound or reference agonist is then added to the wells.

  • Signal Detection: The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the log concentration of the compound to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response relative to the reference agonist) are determined from this curve.

Functional Assays: β-Arrestin Recruitment

Objective: To measure the recruitment of β-arrestin to the activated serotonin receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.[6]

Materials:

  • A cell line engineered to express the human serotonin receptor of interest and a β-arrestin reporter system (e.g., Tango, PathHunter, or BRET-based assays).

  • Assay-specific reagents (e.g., substrate for the reporter enzyme).

  • Test compound (LSD) and a reference agonist at various concentrations.

  • A microplate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence).

Procedure:

  • Cell Plating: Cells are seeded into microplates according to the specific assay kit's instructions.

  • Compound Addition: Serial dilutions of the test compound or reference agonist are added to the wells.

  • Incubation: The plate is incubated for a period sufficient for receptor activation and β-arrestin recruitment to occur (typically 30-90 minutes).

  • Signal Detection: The assay-specific detection reagents are added, and the reporter signal is measured using a microplate reader.

  • Data Analysis: The signal is plotted against the log concentration of the compound to generate a dose-response curve, from which the EC50 and Emax values are determined.

Mandatory Visualizations

G Workflow for Serotonin Receptor Selectivity Profiling cluster_0 Binding Affinity Determination cluster_1 Functional Activity Assessment cluster_2 Selectivity Profile Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Radioligand_Binding Competitive Radioligand Binding Assay Membrane_Prep->Radioligand_Binding Data_Analysis_Ki Data Analysis: Determine IC50 and Ki Radioligand_Binding->Data_Analysis_Ki Profile Comprehensive Selectivity Profile (Binding and Functional Data) Data_Analysis_Ki->Profile Cell_Culture Culture Cells Expressing Target Receptor Calcium_Assay Calcium Mobilization Assay Cell_Culture->Calcium_Assay Arrestin_Assay β-Arrestin Recruitment Assay Cell_Culture->Arrestin_Assay Data_Analysis_Func Data Analysis: Determine EC50 and Emax Calcium_Assay->Data_Analysis_Func Arrestin_Assay->Data_Analysis_Func Data_Analysis_Func->Profile

Caption: Workflow for determining the selectivity profile of a compound.

G Signaling Pathways of Gq-Coupled Serotonin Receptors LSD LSD Receptor 5-HT2 Receptor (Gq-coupled) LSD->Receptor G_protein Gq Protein Activation Receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Cellular_Response Cellular Response DAG->Cellular_Response Calcium_Release Ca2+ Release ER->Calcium_Release Calcium_Release->Cellular_Response

Caption: Gq-coupled serotonin receptor signaling pathway.

References

A Comparative Guide to AQC Derivatization and Other Labeling Reagents for Amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids and other primary and secondary amines, the choice of a derivatization agent is a critical decision that profoundly influences analytical performance. This guide provides an objective cross-validation of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a widely used pre-column derivatization reagent, with other common labeling agents, namely o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenylisothiocyanate (PITC). By presenting comparative performance data, detailed experimental protocols, and workflow diagrams, this guide aims to equip researchers with the necessary information to select the most suitable derivatization strategy for their specific analytical needs.

Executive Summary of Method Comparison

The selection of an optimal derivatization reagent hinges on the specific requirements of the analysis, including the types of amines to be quantified (primary, secondary, or both), desired sensitivity, and the required stability of the derivatives. AQC has gained prominence due to the high stability of its derivatives, making it well-suited for analyses requiring longer run times or sample storage.[1][2] In contrast, OPA provides a rapid and sensitive method for primary amines, while its combination with FMOC allows for the analysis of both primary and secondary amino acids.[1][3] PITC is a robust reagent for both primary and secondary amines, though its protocol can be more complex.[2][4]

Quantitative Performance Data

The following table summarizes the key performance characteristics of AQC, OPA, FMOC, and PITC based on data compiled from various validation studies. It is important to note that performance can vary depending on the specific analyte, analytical instrumentation, and experimental conditions.[1]

FeatureAQC (AccQ-Tag)OPA (o-phthalaldehyde)FMOC (9-fluorenylmethyl chloroformate)PITC (phenylisothiocyanate)
Target Amines Primary and SecondaryPrimary onlyPrimary and Secondary (often used with OPA)Primary and Secondary
Derivative Stability High, stable for up to a week at room temperature[5]Low, derivatives are unstable[2][6]ModerateHigh, stable derivatives[2]
Reaction Speed Fast (approx. 10 minutes)[1]Very fast (approx. 1 minute)[2]SlowerFast reaction
Detection Method Fluorescence or UV[2]FluorescenceFluorescenceUV (254 nm)[4]
Interference Potential for hydrolysis by-products[2]No interference from excess reagent[2]Excess reagent must be removedExcess reagent must be removed[7]
Analysis Time (HPLC) 35 minutes[8]18 minutes (with FMOC)[8]18 minutes (with OPA)[8]45 minutes[8]
Accuracy GoodCan have large differences from reference methods[8]GoodMinimal difference from reference methods[8]
Sensitivity HighHighHighGood
Automation Friendliness HighHighModerate, reagent removal can be a challenge[7]Moderate, reagent removal can be a challenge[7]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for derivatization with AQC and a combined OPA/FMOC approach. These visualizations provide a clear, step-by-step comparison of the laboratory procedures.

AQC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Standard or Sample (10 µL) Mix_Vortex Vortex Immediately Sample->Mix_Vortex Mix with Buffer Borate (B1201080) Buffer (70 µL) Buffer->Mix_Vortex AQC_Reagent AQC Reagent (20 µL) AQC_Reagent->Mix_Vortex Add Incubate Incubate at 55°C for 10 minutes Mix_Vortex->Incubate HPLC HPLC Analysis Incubate->HPLC

Caption: AQC Derivatization Workflow.

OPA_FMOC_Workflow cluster_prep Sample Preparation cluster_opa Primary Amine Derivatization cluster_fmoc Secondary Amine Derivatization cluster_analysis Analysis Sample Amino Acid Sample/Standard Mix1 Mix and React (1-2 minutes) Sample->Mix1 OPA_Reagent OPA Reagent OPA_Reagent->Mix1 Add Mix2 Mix and React Mix1->Mix2 FMOC_Reagent FMOC Reagent FMOC_Reagent->Mix2 Add HPLC HPLC Analysis Mix2->HPLC

Caption: OPA/FMOC Derivatization Workflow.

Experimental Protocols

Detailed methodologies for each derivatization procedure are provided below. These protocols are based on established methods and serve as a starting point for laboratory implementation.[1]

AQC Derivatization Protocol (based on Waters AccQ•Tag™ Chemistry)[1]
  • Reagent Preparation :

    • AQC Derivatizing Reagent : Dissolve 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate in acetonitrile (B52724) (e.g., 2 mg/mL).[1]

    • Borate Buffer : Prepare a borate buffer and adjust the pH to ensure an optimal range of 8.2 to 10.1 for the derivatization reaction.[9]

  • Sample Preparation :

    • Mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer in a sample vial.[1]

  • Derivatization :

    • Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[1]

    • Vortex the mixture immediately and thoroughly.[1]

    • Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.[1]

  • Analysis :

    • After cooling to room temperature, the derivatized sample is ready for HPLC analysis.[1]

OPA/FMOC Derivatization Protocol

This two-step protocol allows for the derivatization of both primary and secondary amino acids.[1]

  • Reagent Preparation :

    • OPA Reagent : Prepare a solution of o-phthalaldehyde with a thiol, such as 3-mercaptopropionic acid, in a suitable buffer (e.g., borate buffer).

    • FMOC Reagent : Prepare a solution of 9-fluorenylmethyl chloroformate in a non-aqueous solvent like acetonitrile.

  • Derivatization of Primary Amines :

    • To the amino acid sample, add the OPA reagent.

    • Mix and allow the reaction to proceed for 1-2 minutes at room temperature. This reaction is rapid.[2]

  • Derivatization of Secondary Amines :

    • Following the OPA reaction, add the FMOC reagent to the mixture.

    • Mix and allow the reaction to proceed.

  • Analysis :

    • The sample containing both OPA and FMOC derivatives is then ready for injection into the HPLC system.

PITC Derivatization Protocol
  • Reagent Preparation :

    • Coupling Buffer : Prepare a mixture of ethanol, water, and triethylamine (B128534) (TEA).

    • PITC Reagent : Prepare a mixture of ethanol, water, TEA, and phenylisothiocyanate.

  • Sample Preparation and Derivatization :

    • Neutralize the hydrolyzed protein samples or standards with the coupling buffer.[6]

    • Add the PITC reagent for derivatization.[6]

  • Sample Cleanup :

    • After the reaction, the sample may require drying or extraction with a non-polar solvent (e.g., hexane) to remove excess reagent and by-products.[2]

  • Analysis :

    • Dissolve the dried, derivatized sample in a suitable buffer for HPLC analysis.[6]

Conclusion

The choice between AQC, OPA/FMOC, and PITC for amino acid analysis depends on the specific analytical goals. The AQC method offers the significant advantage of producing highly stable derivatives, which is beneficial for methods requiring longer analysis times or when samples need to be stored before analysis.[1] The OPA/FMOC method provides a rapid and sensitive approach for the simultaneous analysis of both primary and secondary amino acids.[1] PITC is a well-established and accurate method, though the sample preparation can be more involved.[2][8] By presenting detailed protocols and comparative performance data, this guide aims to empower researchers to make informed decisions when selecting and validating an HPLC method for amino acid analysis.

References

A Comparative Guide to the Enantiomeric Purity Analysis of (S)-(-)-3-Aminoquinuclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical task in the development and quality control of chiral pharmaceutical compounds. (S)-(-)-3-Aminoquinuclidine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is paramount for the safety and efficacy of the final drug product. This guide provides an objective comparison of the primary analytical techniques used for the enantiomeric purity analysis of (S)-(-)-3-Aminoquinuclidine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The comparison is supported by experimental data and detailed methodologies derived from the analysis of 3-aminoquinuclidine (B1202703) and its close structural analogs.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of (S)-(-)-3-Aminoquinuclidine depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus method development). Each technique offers distinct advantages and disadvantages.

Table 1: Quantitative Comparison of Analytical Methods for Enantiomeric Purity Analysis

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Differential partitioning of volatile enantiomeric derivatives between a chiral stationary phase and a carrier gas.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.
Derivatization Often required for detection due to the lack of a strong chromophore in 3-aminoquinuclidine.[1]Mandatory to ensure volatility and thermal stability.[2]Not always necessary, but can be used to improve separation and detectability.
Typical Resolution (Rs) > 4.0 (for derivatized piperidin-3-amine)[3]Baseline resolution is achievable with appropriate derivatization and CSP.High resolution achievable.
Limit of Quantitation (LOQ) Can reach levels as low as 0.05% for the minor enantiomer.Typically in the range of 0.1% for the minor enantiomer.[4]0.01-0.02% for a quinuclidine (B89598) drug candidate.[5]
Analysis Time < 30 minutes.[6]Typically 15-30 minutes.~13 minutes for the undesired enantiomer.[5]
Advantages - Wide variety of CSPs available.- High preparative capacity.- Well-established and robust.[7]- High separation efficiency.- Sensitive detectors (FID, MS).- Very high separation efficiency.- Low sample and reagent consumption.- Rapid method development.
Disadvantages - Higher solvent consumption.- CSPs can be expensive.- Derivatization is essential and can be complex.- Not suitable for non-volatile or thermally labile compounds.- Lower concentration sensitivity compared to HPLC.- Limited preparative scale capability.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for 3-aminoquinuclidine and its structural analogs.

Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the absence of a significant UV chromophore in 3-aminoquinuclidine, pre-column derivatization is a highly effective strategy to enable sensitive UV detection. This approach involves reacting the amine with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or more commonly, reacting with an achiral chromophore-containing reagent followed by separation on a chiral stationary phase. The latter is detailed below, based on a validated method for a similar compound, piperidin-3-amine.[3]

Experimental Protocol: HPLC

  • Derivatization Reagent: p-Toluene Sulfonyl Chloride (PTSC)

  • Derivatization Procedure:

    • Dissolve a known amount of the (S)-(-)-3-Aminoquinuclidine sample in a suitable solvent (e.g., acetonitrile).

    • Add a base (e.g., triethylamine (B128534) or sodium bicarbonate solution) to neutralize the hydrochloride salt and facilitate the reaction.

    • Add a solution of p-Toluene Sulfonyl Chloride in the same solvent.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration until the reaction is complete.

    • The resulting solution containing the derivatized enantiomers can be directly injected or diluted with the mobile phase before injection.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[3]

    • Mobile Phase: 0.1% Diethylamine in Ethanol[3]

    • Flow Rate: 0.5 mL/min[3]

    • Column Temperature: 25°C

    • Detection: UV at 228 nm[3]

    • Injection Volume: 10 µL

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample (S)-(-)-3-Aminoquinuclidine Sample Derivatization Derivatization with PTSC Sample->Derivatization Add Base & Reagent Injection Inject Derivatized Sample Derivatization->Injection Separation Chiral HPLC Separation (Chiralpak AD-H) Injection->Separation Detection UV Detection (228 nm) Separation->Detection Quantification Quantification of Enantiomers Detection->Quantification

Caption: Workflow for the enantiomeric purity analysis of (S)-(-)-3-Aminoquinuclidine by chiral HPLC with pre-column derivatization.

Chiral Gas Chromatography (GC)

Gas chromatography is a powerful technique for chiral separations, offering high resolution. For the analysis of amines like 3-aminoquinuclidine, derivatization is necessary to increase volatility and thermal stability.[2]

Experimental Protocol: GC

  • Derivatization Reagent: Trifluoroacetic Anhydride (TFAA) or Isopropyl Isocyanate.[2]

  • Derivatization Procedure:

    • Dissolve the (S)-(-)-3-Aminoquinuclidine sample in an anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add the derivatizing agent (e.g., TFAA) and a catalyst if required (e.g., pyridine).

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time in a sealed vial.

    • After cooling, the excess reagent can be evaporated under a stream of nitrogen, and the residue is redissolved in a suitable solvent for injection.

  • GC Conditions:

    • Column: Chiral stationary phase column (e.g., Chirasil-Val or a cyclodextrin-based column like Rt-βDEXsm).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C) and hold.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 280°C.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample (S)-(-)-3-Aminoquinuclidine Sample Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization Add Reagent & Heat Injection Inject Derivatized Sample Derivatization->Injection Separation Chiral GC Separation (e.g., Chirasil-Val) Injection->Separation Detection FID or MS Detection Separation->Detection Quantification Quantification of Enantiomers Detection->Quantification

Caption: Workflow for the enantiomeric purity analysis of (S)-(-)-3-Aminoquinuclidine by chiral GC following derivatization.

Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis offers very high separation efficiency and requires minimal sample and solvent consumption, making it an attractive alternative for chiral analysis. For quinuclidine derivatives, sulfated cyclodextrins have been shown to be effective chiral selectors.[5]

Experimental Protocol: CE

  • Chiral Selector: Heptakis-6-sulfato-beta-cyclodextrin (HpS-beta-CD).[5]

  • CE Conditions:

    • Capillary: Uncoated fused silica (B1680970) capillary (e.g., 61 cm total length, 50 cm effective length, 50 µm I.D.).[5]

    • Background Electrolyte (BGE): 25 mM HpS-beta-CD in 25 mM lithium phosphate (B84403) buffer, pH 2.50.[5]

    • Voltage: -30 kV (reverse polarity).[5]

    • Temperature: 25°C.

    • Detection: UV at 220 nm.[5]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Workflow for Chiral CE Analysis

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample (S)-(-)-3-Aminoquinuclidine Sample Dilution Dilute in BGE or Water Sample->Dilution Injection Inject Sample Dilution->Injection Separation Chiral CE Separation (HpS-beta-CD) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Quantification Quantification of Enantiomers Detection->Quantification

Caption: Workflow for the enantiomeric purity analysis of (S)-(-)-3-Aminoquinuclidine by chiral Capillary Electrophoresis.

Conclusion

All three methods—HPLC, GC, and CE—are viable for the enantiomeric purity analysis of (S)-(-)-3-Aminoquinuclidine.

  • Chiral HPLC with pre-column derivatization is a robust and widely applicable method, especially suitable for routine quality control and when preparative separation might be needed.[7]

  • Chiral GC offers high resolution but requires a derivatization step, which can add complexity to the sample preparation.[2]

  • Chiral CE provides excellent separation efficiency with minimal sample consumption and is particularly advantageous for high-throughput screening and method development due to its speed and low solvent usage.

The selection of the most appropriate method will depend on the specific requirements of the laboratory and the stage of drug development. For routine analysis where high throughput and low cost per sample are critical, CE may be the preferred method. For method development and situations requiring higher concentration sensitivity, HPLC is a strong candidate. GC remains a powerful tool, especially when coupled with mass spectrometry for definitive identification.

References

A Comparative Analysis of the Binding Affinities of 3-AQC and Tropisetron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two notable serotonergic compounds, 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile (3-AQC) and Tropisetron. Both molecules are recognized for their interaction with the 5-hydroxytryptamine-3 (5-HT3) receptor, a key target in the management of nausea and vomiting. Tropisetron is also a known ligand for the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR). This document aims to present a comprehensive overview of their binding characteristics, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity. The table below summarizes the available quantitative data for this compound and Tropisetron.

CompoundTarget ReceptorBinding Affinity (Ki)Binding Affinity (IC50)
This compound 5-HT30.8 nM[1]10.2 nM (functional assay)
Tropisetron 5-HT31.2 nM[1], 5.3 nM[2][3]70.1 nM[3]
α7-nAChR6.9 nM[2][4]

Note: The provided IC50 value for this compound is from a functional assay and may not directly correlate with binding affinity (Ki). It is reported that the binding affinity of this compound is markedly less potent than its functional activity.

Signaling Pathways

The interaction of this compound and Tropisetron with their respective receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating their pharmacological effects.

5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, leading to a rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+). This influx causes depolarization of the neuronal membrane, triggering an excitatory response. The increase in intracellular calcium can further activate downstream signaling pathways, such as the Calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinase (ERK) pathways. As competitive antagonists, both this compound and Tropisetron block the binding of the endogenous agonist serotonin, thereby preventing channel opening and the subsequent signaling events.

5-HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3R Binds & Activates 3AQC_Tropisetron This compound / Tropisetron 3AQC_Tropisetron->5HT3R Blocks Depolarization Depolarization 5HT3R->Depolarization Na+/Ca2+ Influx CaMKII_ERK CaMKII / ERK Activation 5HT3R->CaMKII_ERK Ca2+ Influx leads to Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation a7_nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tropisetron_ACh Tropisetron / Acetylcholine a7nAChR α7-nACh Receptor (Ligand-Gated Ion Channel) Tropisetron_ACh->a7nAChR Binds & Activates Ca_Influx High Ca2+ Influx a7nAChR->Ca_Influx JAK2_STAT3 JAK2-STAT3 Pathway Ca_Influx->JAK2_STAT3 PI3K_Akt PI3K-Akt Pathway Ca_Influx->PI3K_Akt Cellular_Responses Modulation of Inflammation & Cell Survival JAK2_STAT3->Cellular_Responses PI3K_Akt->Cellular_Responses 5HT3_Binding_Assay_Workflow Start Start Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing 5-HT3R or rat cerebral cortex) Start->Membrane_Prep Incubation 2. Incubation - Radioligand (e.g., [3H]Granisetron) - Test Compound (e.g., this compound) - Membrane Preparation Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Quantification 4. Quantification (Scintillation Counting) Filtration->Quantification Analysis 5. Data Analysis (Determine IC50 and calculate Ki) Quantification->Analysis End End Analysis->End

References

Inter-laboratory Comparison of AQC-Based Amino Acid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical aspect of product development, quality control, and fundamental research. This guide provides an objective comparison of the widely used 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization method for amino acid analysis by high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). We present a summary of inter-laboratory validation data, a comparison with alternative methods, detailed experimental protocols, and workflow visualizations to support informed decision-making.

Performance in Inter-laboratory Studies

An interlaboratory study was conducted to validate an AOAC International First Action Official Method (2018.06) for the determination of total amino acids in infant formulas, adult nutritionals, and dairy and cereal matrices using AQC derivatization followed by UHPLC with UV detection.[1] This collaborative study provides valuable insights into the robustness and reliability of the AQC method across different laboratories.

The study design aimed to assess the major differences between various amino acid determination methods in terms of accuracy, reproducibility, and repeatability, independent of the initial sample hydrolysis step.[2] While the full statistical analysis from the round robin study is not publicly detailed, the goals highlight the importance of understanding inter-laboratory variability.[2]

Comparison with Alternative Derivatization Reagents

The AQC method is often compared with other pre-column derivatization reagents, primarily o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). The choice of reagent depends on the specific analytical requirements.

Key Advantages of AQC:

  • Stability: AQC derivatives are notably more stable than those of OPA and FMOC, allowing for batch processing and re-analysis of samples if needed.[3][4] The derivatives are stable for days at room temperature.[3][4]

  • Reaction with Primary and Secondary Amines: AQC reacts with both primary and secondary amines (like proline and hydroxyproline) in a single step, simplifying the derivatization process.[4]

Considerations for OPA and FMOC:

  • OPA reacts only with primary amines. To analyze secondary amines, a subsequent derivatization step with FMOC is required.[5]

  • While offering a rapid and sensitive analysis, the stability of OPA and FMOC derivatives can be a limitation.[5]

The following tables summarize the quantitative performance data compiled from various studies.

Table 1: Performance Characteristics of AQC-Based Amino Acid Analysis
ParameterReported Performance
Linearity (r²) > 0.998[6]
Limit of Detection (LOD) Lower pmol range with UV detection, even lower with fluorescence detection[3]
Accuracy (Recovery) 95% to 106%[6]
Precision (RSD) Within-run: 2.81% - 7.35%; Between-run: 7.44% - 15.40%[7]

Note: Performance characteristics can vary depending on the specific amino acid, HPLC/UHPLC system, and experimental conditions.

Table 2: Performance Characteristics of OPA/FMOC-Based Amino Acid Analysis
ParameterReported Performance
Linearity (r²) > 0.99[5]
Limit of Detection (LOD) 1.52 to 47.0 fmol[8]
Accuracy (Recovery) 82% to 120%
Precision (RSD) < 3% for peak areas[5]

Note: Performance characteristics can vary depending on the specific amino acid, HPLC/UHPLC system, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are standardized protocols for AQC derivatization.

AQC Derivatization Protocol (Based on Waters AccQ•Tag™ Chemistry)

Reagents:

  • Borate Buffer: 0.2 M, pH 8.8

  • AQC Derivatizing Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile (B52724) (e.g., 3-4 mg in 1 mL).[4]

Procedure:

  • Sample Preparation: Mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.[5]

  • Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[5]

  • Mixing: Vortex the mixture immediately and thoroughly.[5]

  • Incubation: Heat the mixture at 55°C for 10 minutes. This step is particularly important for the complete derivatization of tyrosine.[5]

  • Injection: After cooling, the derivatized sample is ready for HPLC or UHPLC analysis.[5]

Excess AQC reagent reacts with water to form 6-aminoquinoline (B144246) (AMQ), which, along with other minor side products, does not interfere with the separation and quantification of the amino acid derivatives.[4]

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow for AQC-based amino acid analysis.

AQC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Standard or Sample Buffer Add Borate Buffer Sample->Buffer AQC_Reagent Add AQC Reagent Buffer->AQC_Reagent Vortex Vortex Immediately AQC_Reagent->Vortex Incubate Incubate at 55°C Vortex->Incubate Cool Cool to Room Temp Incubate->Cool Inject Inject into HPLC/UHPLC Cool->Inject Data Data Acquisition & Analysis Inject->Data

Caption: AQC derivatization and analysis workflow.

Derivatization_Reaction Reactants Primary/Secondary Amino Acid AQC Reagent (6-aminoquinolyl-N- hydroxysuccinimidyl carbamate) Products Stable, Fluorescent AQC-Amino Acid Derivative N-hydroxysuccinimide (Leaving Group) Reactants->Products Derivatization Reaction Side_Reaction Excess AQC + Water AMQ (6-aminoquinoline) + Other Byproducts Reactants:r->Side_Reaction:w Hydrolysis

Caption: AQC derivatization reaction scheme.

References

Structure-activity relationship studies of 3-Aminoquinuclidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 3-Aminoquinuclidine (B1202703) Analogs at Muscarinic Acetylcholine (B1216132) Receptors

This guide provides an objective comparison of 3-aminoquinuclidine analogs, focusing on their structure-activity relationships (SAR) as ligands for muscarinic acetylcholine receptors (mAChRs). The data presented is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the cholinergic system.

Introduction

3-Aminoquinuclidine is a versatile scaffold that has been extensively utilized in medicinal chemistry to develop ligands for various receptors, with a particular emphasis on muscarinic acetylcholine receptors (mAChRs). These receptors, comprising five subtypes (M1-M5), are G-protein coupled receptors involved in a wide range of physiological functions, making them attractive targets for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[1][2] The structural rigidity of the quinuclidine (B89598) core provides a well-defined orientation for substituents, allowing for systematic exploration of the SAR. This guide focuses on a series of N-phenylcarbamate analogs of 3-aminoquinuclidine and their binding affinities at the five human mAChR subtypes.

Data Presentation: Binding Affinities of 3-Aminoquinuclidine Analogs

The following table summarizes the binding affinities (Ki, in nM) of selected (±)-quinuclidin-3-yl N-phenylcarbamate analogs at human M1-M5 muscarinic acetylcholine receptors. Lower Ki values indicate higher binding affinity.

Compound IDR Group (para-position of phenethyl group)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
3b Methoxy (B1213986) (-OCH3)-----
3c Fluoro (-F)2.0132.62.21.8

Data for compound 3b indicates a 17-fold selectivity for M3 over M2 receptors, though specific Ki values were not provided in the source material.[2][3]

Structure-Activity Relationship Analysis

The data reveals that subtle modifications to the N-phenylcarbamate moiety of the 3-aminoquinuclidine scaffold can influence both binding affinity and subtype selectivity.

  • (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c) demonstrates high affinity across all five muscarinic receptor subtypes, with Ki values in the low nanomolar range.[2][3] This suggests that the 4-fluorophenethyl substituent is well-tolerated and contributes favorably to binding at all mAChR subtypes. However, this compound exhibits low subtype selectivity.[2][3]

  • (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (3b) , a closely related analog, shows significant selectivity for the M3 subtype over the M2 subtype (17-fold).[2][3] This highlights the importance of the electronic and steric properties of the para-substituent on the phenethyl ring in determining subtype selectivity. The methoxy group at this position appears to be a key determinant for preferential binding to the M3 receptor over the M2 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these 3-aminoquinuclidine analogs.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of the test compounds for the different muscarinic receptor subtypes.

Materials:

  • Chinese hamster ovary (CHO) cell membranes stably expressing a single subtype of human muscarinic acetylcholine receptor (M1, M2, M3, M4, or M5).

  • [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

  • Test compounds (3-aminoquinuclidine analogs).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • CHO cell membranes expressing the specific mAChR subtype are incubated with a fixed concentration of [3H]NMS.

  • Varying concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The filters are placed in scintillation vials with scintillation fluid.

  • The amount of radioactivity on the filters is quantified using a scintillation counter.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]NMS (IC50).

  • The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

[3H]Dopamine Release Assay from Rat Striatal Slices

This functional assay is used to determine the agonist or antagonist activity of the test compounds at presynaptic muscarinic receptors that modulate dopamine (B1211576) release.

Materials:

  • Rat striatal slices.

  • [3H]Dopamine.

  • Krebs-Ringer buffer (or similar physiological buffer).

  • Test compounds.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Rat striatal slices are prepared and pre-incubated with [3H]dopamine, which is taken up by the dopaminergic nerve terminals.

  • The slices are then washed to remove excess unincorporated [3H]dopamine.

  • The slices are placed in a superfusion chamber and continuously perfused with buffer.

  • Fractions of the superfusate are collected at regular intervals.

  • The release of [3H]dopamine is stimulated by depolarization (e.g., by increasing the potassium concentration in the buffer).

  • The effect of the test compound on both basal and stimulated [3H]dopamine release is determined by adding it to the perfusion buffer.

  • The radioactivity in each collected fraction is measured using a scintillation counter.

  • An increase in [3H]dopamine release in the presence of the compound suggests agonist activity, while a decrease or blockade of an agonist's effect suggests antagonist activity. For instance, the effect of compound 3c was inhibited by the nonselective mAChR antagonist, scopolamine, supporting its role as a muscarinic agonist.[2][3]

Mandatory Visualizations

The following diagrams illustrate key concepts in the structure-activity relationship studies of 3-aminoquinuclidine analogs.

SAR_Workflow cluster_0 Lead Identification & Optimization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Binding Assays Binding Assays Analog Synthesis->Binding Assays Functional Assays Functional Assays Analog Synthesis->Functional Assays Data Analysis Data Analysis Binding Assays->Data Analysis Functional Assays->Data Analysis SAR Establishment SAR Establishment Data Analysis->SAR Establishment SAR Establishment->Analog Synthesis Design of New Analogs

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

M1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling 3-Aminoquinuclidine Analog 3-Aminoquinuclidine Analog M1 Receptor M1 Muscarinic Receptor 3-Aminoquinuclidine Analog->M1 Receptor Binds to Gq/11 Protein Gq/11 M1 Receptor->Gq/11 Protein Activates PLC Phospholipase C Gq/11 Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca²⁺ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Simplified M1 muscarinic acetylcholine receptor signaling pathway.

References

Evaluating the Cross-Reactivity of 3-AQC with Dopamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This guide provides a comprehensive evaluation of the cross-reactivity profile of 3-AQC (3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile) with dopamine (B1211576) receptors. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's binding affinity against established dopamine receptor ligands, supported by experimental data. Understanding the selectivity of a compound is critical in drug discovery to predict potential off-target effects and to establish a therapeutic window.

Comparative Analysis of Binding Affinities

The selectivity of a compound is determined by comparing its binding affinity across a panel of different receptors. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental data indicates that this compound has a very low affinity for the dopamine D2 receptor, with a Ki value greater than 10,000 nM. To put this into context, the following table summarizes the binding affinities of this compound and a range of standard dopamine receptor agonists and antagonists for various dopamine receptor subtypes.

CompoundTypeD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D5 Ki (nM)
This compound Test Compound - >10,000 - - -
DopamineAgonist440 - 6501.8 - 8201.2-
SKF 81297Agonist0.82301601101.1
QuinpiroleAgonist4800383.5315000
PramipexoleAgonist34002.20.5 - 0.975.12500
RopiniroleAgonist>10,000152.957>10,000
SCH 23390Antagonist0.23000220030000.3
HaloperidolAntagonist2800.28 - 1.50.534.4180
SpiperoneAntagonist11000.030.30.51200
ClozapineAntagonist401604302130
RisperidoneAntagonist253.37.67.320

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from various sources.

Functional Potency of Standard Dopamine Ligands

Functional assays measure the biological response of a compound, such as agonist-induced receptor activation or antagonist-induced inhibition. This is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

CompoundTypeD1 EC50/IC50 (nM)D2 EC50/IC50 (nM)D3 EC50/IC50 (nM)D4 EC50/IC50 (nM)D5 EC50/IC50 (nM)
DopamineAgonist3500 - 500018 - 19-10-
A68930Agonist2.53920---
QuinpiroleAgonist-100.7--
HaloperidolAntagonist250.92.15.0-
(+)-ButaclamolAntagonist0.93----

Experimental Protocols

The data presented in this guide is typically generated using the following standard experimental methodologies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the dopamine receptor subtype of interest.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [³H]Spiperone for D2/D3 receptors, [³H]SCH23390 for D1 receptors).

  • Test Compound: this compound and other reference compounds.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions and other additives to optimize binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: A mixture containing the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated in the assay buffer.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

cAMP Functional Assay

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Background: D1-like dopamine receptors (D1 and D5) are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. D2-like dopamine receptors (D2, D3, and D4) are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[2][3][4]

Materials:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the dopamine receptor subtype of interest.

  • Test Compound: this compound and other reference compounds.

  • Agonist/Antagonist: A known agonist or antagonist for the receptor, depending on the assay mode.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., TR-FRET, HTRF, or ELISA-based kits).

  • Plate Reader: A microplate reader capable of detecting the signal from the cAMP detection kit.

Procedure (for a D1 receptor agonist):

  • Cell Plating: Cells are seeded into a multi-well plate and allowed to adhere overnight.

  • Compound Addition: Varying concentrations of the test compound are added to the cells.

  • Incubation: The plate is incubated for a specific period (e.g., 15-30 minutes) at 37°C to allow for receptor stimulation.

  • Cell Lysis and cAMP Detection: A lysis buffer is added to the cells, and the intracellular cAMP concentration is measured according to the instructions of the cAMP detection kit.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the data to a dose-response curve.

Procedure (for a D2 receptor antagonist):

  • Cell Plating: Cells are seeded as described above.

  • Compound Addition: Varying concentrations of the test compound (antagonist) are added to the cells and pre-incubated.

  • Agonist Stimulation: A fixed concentration of a known agonist (e.g., dopamine) is added to all wells (except for the negative control) to stimulate the receptor.

  • Incubation, Lysis, and Detection: The subsequent steps are the same as for the agonist assay.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is determined.

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the canonical dopamine receptor signaling pathway.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis receptor_prep Receptor Preparation (e.g., cell membranes) incubation Incubation (Receptor + Radioligand + Compound) receptor_prep->incubation radioligand_prep Radioligand Preparation radioligand_prep->incubation compound_prep Test Compound Dilution (this compound, Standards) compound_prep->incubation filtration Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki comparison Compare Affinities ki->comparison

Experimental Workflow for Radioligand Binding Assay

G cluster_d1 D1-like Receptor Pathway (Gs-coupled) cluster_d2 D2-like Receptor Pathway (Gi-coupled) dopamine1 Dopamine d1_receptor D1/D5 Receptor dopamine1->d1_receptor gs_protein Gs Protein d1_receptor->gs_protein activates adenylyl_cyclase1 Adenylyl Cyclase gs_protein->adenylyl_cyclase1 activates camp1 cAMP adenylyl_cyclase1->camp1 produces pka Protein Kinase A camp1->pka activates cellular_response1 Cellular Response (e.g., gene expression) pka->cellular_response1 leads to dopamine2 Dopamine d2_receptor D2/D3/D4 Receptor dopamine2->d2_receptor gi_protein Gi Protein d2_receptor->gi_protein activates adenylyl_cyclase2 Adenylyl Cyclase gi_protein->adenylyl_cyclase2 inhibits camp2 cAMP adenylyl_cyclase2->camp2 reduces cellular_response2 Inhibition of Cellular Response camp2->cellular_response2 leads to

Dopamine Receptor Signaling Pathways

Conclusion

Based on the available data, this compound demonstrates negligible cross-reactivity with the dopamine D2 receptor. Its high Ki value (>10,000 nM) suggests a very low likelihood of significant interaction with this receptor subtype at concentrations where it is active at its primary target. While data for other dopamine receptor subtypes is not currently available, the pronounced selectivity observed for the D2 receptor suggests that this compound is a highly selective compound. Further functional assays would be beneficial to confirm the lack of agonistic or antagonistic activity at dopamine receptors. This guide provides a foundational dataset and the necessary experimental framework for researchers to conduct further investigations into the selectivity profile of this compound and other novel compounds.

References

A Comparative Guide to Amino Acid Analysis: The AQC Derivatization Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of amino acids, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization method with other common techniques for High-Performance Liquid Chromatography (HPLC) analysis. We delve into the accuracy, precision, and experimental protocols to provide a clear basis for method selection.

The AQC Derivatization Method: An Overview

The AQC method is a pre-column derivatization technique widely used for amino acid analysis. The reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, reacts with primary and secondary amino acids to form stable, fluorescent derivatives.[1][2] This process enhances the detectability of amino acids, allowing for sensitive quantification using fluorescence or UV detectors.[3] The stability of the AQC-derivatized amino acids is a significant advantage, permitting automated analysis and sample storage.[4]

Quantitative Performance: A Head-to-Head Comparison

The selection of a derivatization method often hinges on its quantitative performance. The following tables summarize the key performance characteristics of the AQC method compared to the widely used o-phthalaldehyde (B127526) (OPA) and phenylisothiocyanate (PITC) methods.

Table 1: Performance Characteristics of the AQC-HPLC Method

Validation ParameterReported Performance
Linearity (Correlation Coefficient, r²)≥ 0.998[5]
Limit of Detection (LOD)0.016–0.367 µM[6]
Limit of Quantification (LOQ)0.044–1.073 µM[6]
Accuracy (Recovery)86–106% (derivatization)[6], 95-106% (overall)[5]
Precision (Relative Standard Deviation, RSD)0.2–3.5%[6]

Table 2: Comparative Performance of Alternative Derivatization Methods

MethodAnalysis TimeDerivative StabilityKey AdvantagesKey Disadvantages
OPA/FMOC 18 minutes[7]Less stable than AQC derivativesRapid analysis, suitable for primary and secondary aminesDerivatives are less stable[7]
PITC 45 minutes[7]Stable[2]Reacts with primary and secondary aminesComplex sample preparation, reagent toxicity[8]
AQC 35 minutes[7]Highly stable[4][7]Stable derivatives, robust chemistry[9]Longer analysis time than OPA[7]

Experimental Workflows and Logical Comparisons

To visualize the procedural differences, the following diagrams illustrate the experimental workflow for the AQC derivatization method and a logical comparison of the key features of the discussed methods.

AQC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s_start Start: Amino Acid Standard or Sample s_buffer Add Borate Buffer (e.g., 0.2 M, pH 8.8) s_start->s_buffer 10 µL sample to 70 µL buffer d_reagent Add AQC Reagent (in acetonitrile) s_buffer->d_reagent Add 20 µL reagent d_vortex Vortex Immediately d_reagent->d_vortex d_heat Incubate at 55°C for 10 minutes d_vortex->d_heat a_cool Cool to Room Temperature d_heat->a_cool a_inject Inject into HPLC System a_cool->a_inject a_end End: Chromatographic Separation & Detection a_inject->a_end

Caption: Experimental workflow for the AQC derivatization method.

Method_Comparison cluster_AQC AQC Features cluster_OPA OPA/FMOC Features cluster_PITC PITC Features center Amino Acid Analysis Derivatization Methods AQC AQC center->AQC OPA OPA/FMOC center->OPA PITC PITC center->PITC AQC_s High Stability AQC->AQC_s AQC_p Good Precision AQC->AQC_p AQC_a High Accuracy AQC->AQC_a OPA_r Rapid Analysis OPA->OPA_r OPA_l Less Stable Derivatives OPA->OPA_l PITC_st Stable Derivatives PITC->PITC_st PITC_c Complex Sample Prep PITC->PITC_c PITC_t Toxic Reagent PITC->PITC_t

Caption: Logical comparison of derivatization methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. The following is a representative protocol for the AQC derivatization of amino acids.

AQC Derivatization Protocol (based on Waters AccQ•Tag™ Chemistry)

Reagents:

  • Borate Buffer: 0.2 M, pH 8.8.

  • AQC Derivatizing Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile (B52724) (e.g., 2 mg/mL).[7]

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.[7]

  • Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[7]

  • Mixing: Vortex the mixture immediately and thoroughly for a few seconds.

  • Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.[7]

  • Injection: After cooling to room temperature, the derivatized sample is ready for HPLC analysis.

Conclusion

The AQC derivatization method offers a robust and reliable approach for the quantitative analysis of amino acids. Its primary advantages lie in the high stability of the resulting derivatives, leading to excellent accuracy and precision.[4][7] While alternative methods like OPA/FMOC may offer faster analysis times, the superior stability of AQC derivatives makes it a preferred choice for applications demanding high reproducibility and for workflows that involve sample storage or automated, high-throughput analysis.[4][7] The choice of method will ultimately depend on the specific requirements of the analysis, including the desired speed, sensitivity, and the nature of the amino acids being quantified. This guide provides the necessary data and protocols to make an informed decision for your research needs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-AQC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate) are paramount for laboratory safety and environmental responsibility.[1] Adherence to proper disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound.

Immediate Safety and Handling Protocols

This compound is a reactive probe used for the derivatization of primary and secondary amines.[1][2][3][4] Understanding its hazards is the first step in safe handling and disposal.

Primary Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: Contact with eyes may lead to serious irritation.[1]

  • Respiratory Irritation: Inhalation of dust from the solid form can cause respiratory irritation.[1]

  • Hygroscopic Nature: this compound readily absorbs moisture from the air, which can affect its reactivity.[1]

Before initiating any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent direct skin contact and irritation.[1]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes and dust particles.[1]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or fume hood. A dust respirator may be necessary if dust is generated.To avoid inhalation of irritating dust particles.[1]

Step-by-Step Disposal Plan

Under no circumstances should this compound or its solutions be disposed of directly down the drain.[1] All waste containing this compound must be collected and treated as hazardous chemical waste.[1]

1. Deactivation ("Quenching") of Reactive this compound

A critical step before final disposal is to deactivate the reactive N-hydroxysuccinimidyl (NHS) ester.[1] This is achieved by reacting it with a primary amine.

Experimental Protocol for Quenching this compound Waste:

  • Objective: To neutralize the reactive NHS ester of this compound to render it safe for collection as hazardous waste.

  • Materials:

    • This compound waste solution

    • Quenching solution: A primary amine-containing buffer such as Tris or glycine (B1666218).

    • Designated hazardous waste container

    • Appropriate PPE (gloves, goggles, lab coat)

  • Procedure:

    • Prepare Quenching Solution: Prepare a solution of Tris or glycine at a concentration significantly higher than the this compound waste solution. A molar excess of the amine is recommended to ensure complete reaction.[1]

    • Perform Quenching in a Fume Hood: In a designated waste container placed inside a chemical fume hood, slowly add the quenching solution to the this compound waste.

    • Allow for Complete Reaction: Let the mixture stand for at least one hour.[1] This allows for the complete reaction and deactivation of the this compound. The primary amine in the Tris or glycine buffer will react with and consume the reactive NHS ester.[1]

2. Waste Collection and Segregation

  • Waste Container: Collect all quenched this compound waste, including contaminated consumables like pipette tips and tubes, in a designated, leak-proof, and chemically compatible hazardous waste container.[1][5]

  • Segregation: this compound waste must be segregated from other waste streams. It is crucial to avoid mixing it with incompatible materials, such as strong oxidizing agents.[5]

3. Labeling and Storage

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name, such as "Quenched 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate," and indicate the primary hazards (e.g., irritant).[1]

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

4. Final Disposal

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5][6]

  • Compliance: Follow all local, state, and national regulations for the disposal of hazardous chemical waste.[1][7]

Emergency Procedures

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

G This compound Disposal Workflow cluster_prep Preparation cluster_deactivate Deactivation (in Fume Hood) cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solutions, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Quenching Solution (Tris or Glycine Buffer) B->C Proceed to Deactivation D Add Quenching Solution to this compound Waste C->D E Allow to React (Minimum 1 Hour) D->E F Collect Quenched Waste in a Designated Hazardous Container E->F Proceed to Collection G Label Container Clearly: 'Hazardous Waste' 'Quenched this compound' F->G H Store in a Secure, Well-Ventilated Area G->H I Contact EHS or Licensed Waste Disposal Contractor H->I Ready for Disposal J Follow All Local and National Regulations I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-AQC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 3-Amino-9(10H)-acridone (3-AQC), a heterocyclic aromatic amine. The following procedural guidance is designed to build trust and provide value beyond the product itself by being a preferred source for laboratory safety and chemical handling information.

Hazard Identification and Physical Properties

This compound is a solid organic compound. While specific toxicological data for this compound is limited, its structural class as an aromatic amine suggests potential hazards. Aromatic amines as a class can be irritating to the skin, eyes, and respiratory system. Some aromatic amines are also known to be potential carcinogens. Therefore, it is crucial to handle this compound with appropriate precautions.

Known Hazards of this compound and Structurally Similar Compounds:

  • Skin Irritation: Can cause skin irritation upon direct contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.

Physical and Chemical Properties of this compound
CAS Number 50433-64-2
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Butyl rubber or Viton® gloves are recommended. Neoprene may also be suitable.[2][3] Always inspect gloves for integrity before use and practice proper glove removal technique.Aromatic amines can penetrate some common laboratory gloves. Butyl rubber and Viton® offer good chemical resistance to a broad range of chemicals, including aromatic amines.
Eye and Face Protection Wear tightly fitting safety goggles or a face shield (minimum 8-inch) .[4]To protect against splashes of solutions or airborne particles of the solid compound.
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full protective suit should be worn.To prevent skin contact with this compound.
Respiratory Protection For handling the solid powder, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended. If working with solutions in a poorly ventilated area or if aerosolization is possible, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.To prevent inhalation of the solid particles or vapors/aerosols of solutions.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical for minimizing the risk of exposure to this compound.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Weighing and Solution Preparation:

  • When weighing the solid compound, do so in a fume hood or a balance enclosure to contain any dust.

  • To prepare solutions, slowly add the solid this compound to the solvent (e.g., DMSO) to avoid splashing.

3. Experimental Procedures:

  • Keep all containers with this compound tightly sealed when not in use.

  • Avoid direct contact with the solid and its solutions. Use spatulas and other appropriate tools for handling.

  • If heating is required, do so in a well-ventilated fume hood using a controlled heating apparatus.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety. The following procedure is based on the chemical degradation of aromatic amines.

Principle of Decontamination: Aromatic amines can be oxidized to less hazardous compounds. Acridine, the parent heterocycle of this compound, can be oxidized by potassium permanganate (B83412).[5][6] This suggests that an oxidative treatment can be an effective method for the degradation of this compound.

Decontamination and Disposal Protocol:

1. Waste Segregation:

  • Collect all waste contaminated with this compound, including unused solid, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, in a designated and clearly labeled hazardous waste container.

2. Chemical Degradation (for liquid waste):

  • Warning: This procedure should be carried out by trained personnel in a chemical fume hood.

  • For each 0.01 mol of this compound waste, prepare a 1.7 N sulfuric acid solution in a large flask.

  • Dissolve the this compound waste in the sulfuric acid solution.

  • Slowly add a 0.2 M potassium permanganate solution while stirring. The solution will turn a deep purple color.

  • Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.[7]

  • After the reaction is complete, the resulting solution should be neutralized before disposal as aqueous waste according to your institution's guidelines.

3. Solid Waste Disposal:

  • Contaminated solids (e.g., gloves, paper towels) should be placed in a sealed, labeled hazardous waste bag or container for incineration by a licensed waste disposal company.

4. Empty Container Disposal:

  • Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect the rinsate as hazardous waste.

  • Once clean, the container can be disposed of as regular lab glass or plastic, with the label defaced.

Workflow for Safe Handling and Disposal of this compound

Safe_Handling_of_3AQC Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_disposal Waste Management and Disposal Assess_Hazards Assess Hazards (Skin/Eye/Respiratory Irritant) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Hazards->Select_PPE Work_in_Hood Work in Chemical Fume Hood Select_PPE->Work_in_Hood Weigh_and_Prepare Weigh Solid & Prepare Solution Work_in_Hood->Weigh_and_Prepare Conduct_Experiment Conduct Experiment Weigh_and_Prepare->Conduct_Experiment Segregate_Waste Segregate Waste (Solid & Liquid) Conduct_Experiment->Segregate_Waste Degrade_Liquid Chemically Degrade Liquid Waste (Oxidation with KMnO4) Segregate_Waste->Degrade_Liquid Package_Solid Package Solid Waste for Incineration Segregate_Waste->Package_Solid Neutralize Neutralize Solution Degrade_Liquid->Neutralize Dispose_Liquid Dispose of Treated Liquid Waste Neutralize->Dispose_Liquid

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and related compounds. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any handling of this chemical. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound. No specific occupational exposure limits (e.g., PEL, TWA, STEL) for this compound have been established by major regulatory bodies. The disposal method described is a general procedure for aromatic amines and its suitability for this compound should be confirmed by appropriate testing if necessary.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AQC
Reactant of Route 2
Reactant of Route 2
3-AQC

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.